molecular formula C34H26N10Na2O9S3 B1146624 Acid Black 234 CAS No. 157577-99-6

Acid Black 234

Cat. No.: B1146624
CAS No.: 157577-99-6
M. Wt: 860.8
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Description

Acid Black 234 (CAS 157577-99-6) is a high-purity, water-soluble trisazo dye with the molecular formula C₃₄H₂₆N₁₀Na₂O₉S₃ and a molecular weight of 860.81 g/mol . This synthetic dye is supplied as a black powder for research and development applications . In environmental science, this compound serves as a key model compound for studying the transport and fate of pollutants and for developing advanced water treatment technologies . Its well-characterized structure makes it an excellent tracer dye in laboratory settings. Research has demonstrated its use in the synthesis of molecularly imprinted polymers (MIPs), which are highly selective adsorbents for the removal and detection of this dye from aqueous solutions, showing removal efficiencies greater than 90% from various water samples . Furthermore, its application in the development of novel adsorption and photocatalytic degradation methods is an active area of study, with recent investigations utilizing green-synthesized nanocomposites for its efficient removal . In the field of material science, this compound finds application as a colorant in the preparation of inks and coatings . Its properties are also leveraged in biotechnology as a substrate for detecting enzyme activity . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

disodium;4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfonylamino]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N10O9S3.2Na/c35-20-6-15-27(26(36)18-20)41-38-23-11-13-25(14-12-23)54(46,47)44-24-9-7-22(8-10-24)40-42-32-28(55(48,49)50)16-19-17-29(56(51,52)53)33(34(45)30(19)31(32)37)43-39-21-4-2-1-3-5-21;;/h1-18,44-45H,35-37H2,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNHIAPTFHWQKY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N10Na2O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90890472
Record name C.I. Acid Black 234
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

860.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157577-99-6
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4-[[[4-[2-(2,4-diaminophenyl)diazenyl]phenyl]sulfonyl]amino]phenyl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Black 234
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4-amino-3-[{4-[({4-[(2,4-diaminophenyl)diazenyl]phenyl}sulfonyl)amino]phenyl}diazenyl]-5-hydroxy-6-[phenyldiazenyl]naphthalene-2,7-disulfonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Acid Black 234 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of Acid Black 234. The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this complex trisazo dye.

Core Chemical Properties and Structure

This compound, a trisazo dye, is recognized for its deep black hue and its applications in various industries, including textiles and leather.[1][2] Its chemical identity is defined by the following key identifiers and properties.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
IUPAC Name disodium;4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfonylamino]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate
CAS Number 157577-99-6
Molecular Formula C₃₄H₂₆N₁₀Na₂O₉S₃
Molecular Weight 860.81 g/mol
Appearance Black powder
Water Solubility Soluble
λmax 642 nm
Chemical Structure

The molecular structure of this compound is complex, featuring three azo groups (–N=N–) that connect substituted naphthalene (B1677914) and benzene (B151609) rings. This extensive conjugation is responsible for its intense black color.

Caption: Chemical structure of this compound.

Experimental Protocols

This section details the methodologies for the synthesis of this compound, its application in the preparation of molecularly imprinted polymers, and its photocatalytic degradation.

Synthesis of this compound

The industrial synthesis of this compound involves a multi-step diazotization and coupling process.[1][2] A plausible laboratory-scale adaptation of this synthesis is outlined below.

Materials:

  • 4-Amino-N-(4-aminophenyl)benzenesulfonamide

  • Aniline (B41778)

  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid)

  • m-Phenylenediamine

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

  • Deionized water

Procedure:

  • First Diazotization and Coupling:

    • Dissolve a specific molar equivalent of 4-Amino-N-(4-aminophenyl)benzenesulfonamide in a dilute hydrochloric acid solution.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a stoichiometric amount of a cold aqueous solution of sodium nitrite with constant stirring to form the diazonium salt.

    • In a separate vessel, dissolve an equimolar amount of H acid in a dilute sodium carbonate solution.

    • Slowly add the cold diazonium salt solution to the H acid solution while maintaining the temperature at 0-5 °C and ensuring acidic conditions to facilitate the first coupling reaction.

  • Second Diazotization and Coupling:

    • Diazotize a molar equivalent of aniline under similar conditions as described in step 1 to prepare its diazonium salt.

    • Adjust the pH of the product from the first coupling to alkaline conditions using a sodium hydroxide solution.

    • Slowly add the aniline diazonium salt solution to the alkaline mixture at 0-5 °C to achieve the second coupling.

  • Third Coupling:

    • To the resulting solution, add a molar equivalent of m-phenylenediamine.

    • Allow the reaction to proceed to completion with continuous stirring.

  • Isolation and Purification:

    • The final product is salted out from the solution by adding sodium chloride.

    • The precipitated this compound is then collected by filtration, washed with a saturated sodium chloride solution, and dried.

This compound Synthesis Workflow start Start Materials diazo1 Diazotization of 4-Amino-N-(4-aminophenyl)benzenesulfonamide start->diazo1 diazo2 Diazotization of Aniline start->diazo2 couple1 Coupling with H Acid (Acidic) diazo1->couple1 couple2 Coupling with Intermediate (Alkaline) couple1->couple2 diazo2->couple2 couple3 Coupling with m-Phenylenediamine couple2->couple3 isolate Isolation and Purification couple3->isolate end_product This compound isolate->end_product H acid H acid H acid->couple1 m-Phenylenediamine m-Phenylenediamine m-Phenylenediamine->couple3

Caption: Synthesis workflow for this compound.

Preparation of Molecularly Imprinted Polymers (MIPs)

This compound can be used as a template molecule for the synthesis of MIPs, which are polymers with high selectivity for the template.

Materials:

  • This compound (template)

  • Methacrylic acid (MAA) (functional monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (B129727) (porogen)

Procedure:

  • Template-Monomer Complex Formation: Dissolve 0.215 g of this compound in 10 mL of methanol and stir for 10 minutes. To this solution, add 150 mmol of MAA and allow it to stand for two hours to facilitate the formation of a complex between the template and the functional monomer.

  • Polymerization Mixture Preparation: Add 225 mmol of EGDMA to the mixture and let it stand for an additional 15 minutes. Finally, add 2 mg of AIBN.

  • Polymerization: The mixture is then placed in a water bath at 60 °C for 24 hours to initiate and complete the polymerization process.

  • Template Removal: The resulting polymer is ground and washed extensively with a methanol-acetic acid solution to remove the this compound template, leaving behind specific recognition sites.

Photocatalytic Degradation of this compound

The degradation of this compound can be studied using photocatalysis, a process that utilizes a semiconductor catalyst (like TiO₂) and a light source.

Materials and Equipment:

  • This compound solution of known concentration

  • Titanium dioxide (TiO₂) nanoparticles (photocatalyst)

  • Photoreactor with a UV lamp

  • Magnetic stirrer

  • pH meter

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup: A specific volume of the this compound solution is placed in the photoreactor. A measured amount of TiO₂ is added to the solution.

  • Equilibration: The suspension is stirred in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photocatalysis: The UV lamp is turned on to initiate the photocatalytic reaction. The solution is continuously stirred.

  • Sampling and Analysis: Aliquots of the suspension are withdrawn at regular time intervals. Each aliquot is centrifuged to separate the TiO₂ catalyst. The absorbance of the supernatant is measured using a UV-Vis spectrophotometer at the maximum absorption wavelength of this compound (λmax ≈ 642 nm).[2]

  • Degradation Calculation: The percentage of degradation is calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

References

An In-depth Technical Guide to Acid Black 234

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Black 234, with a focus on its molecular characteristics and applications in scientific research. This document is intended for researchers, scientists, and professionals in the field of drug development and environmental science.

Core Molecular and Physical Properties

This compound is a water-soluble trisazo dye.[1] It is commercially available as a black powder.[2] There are slight variations in the reported molecular formula and weight, likely due to differences in the salt form (monosodium vs. disodium (B8443419) salt). The most commonly cited molecular formula is the disodium salt.

PropertyValueReferences
Molecular Formula C₃₄H₂₆N₁₀Na₂O₉S₃[2][3][4][5][6]
C₃₄H₂₉N₁₀NaO₉S₃[7]
Molecular Weight 860.81 g/mol [1][2][3]
840.84 g/mol [7]
CAS Number 157577-99-6[3][5][7]
C.I. Number 30027[3][8]
Appearance Black Powder[2][9]
Solubility Soluble in water (215 g/L at 20°C)[4][10]

Applications in Research

This compound has been utilized in various scientific research fields:

  • Environmental Science: It serves as a tracer dye to investigate the transport and fate of pollutants in soil and water.[1][5] It is also a common model dye for studying the efficacy of various dye adsorption materials, such as biocomposites.[5]

  • Biotechnology: The dye is used as a substrate for the detection of enzyme activity.[1][5]

  • Medicine: It has been explored as a contrast agent for magnetic resonance imaging (MRI) and as a fluorescent probe for detecting cancer cells.[5]

  • Material Science: It is used in the synthesis of molecularly imprinted polymers (MIPs) for the selective removal and detection of the dye from aqueous solutions.[1][11]

Experimental Protocols

This protocol describes the bulk polymerization method to create MIPs with high selectivity for this compound.[11]

Materials:

  • This compound (template)

  • Methacrylic acid (MAA) (functional monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (B129727) (porogenic solvent)

  • Methanol/acetone solution (8:2, v/v) for washing

Procedure:

  • Dissolve 0.215 g of this compound dye in 10 mL of methanol and stir for 10 minutes.

  • Add 150 mmol of MAA to the solution and let it rest for two hours.

  • Add 225 mmol of EGDMA and let the mixture stand for 15 minutes.

  • Add 2 mg of the initiator, AIBN.

  • Maintain the reaction mixture in a water bath at 60°C for 24 hours.

  • After polymerization, remove the bulk polymer from the flask and filter it.

  • Wash the polymer five to six times in a Soxhlet system with a methanol/acetone solution (8:2, v/v) to completely remove the template dye.

  • Dry the resulting pure polymer at room temperature.[11]

A non-imprinted polymer (NIP) is synthesized using the same procedure but without the addition of the this compound template.[11]

This protocol outlines a method for evaluating the photocatalytic degradation of this compound using chitosan-zinc sulfide (B99878) nanoparticles (CS-ZnS-NPs) as a photocatalyst.[5]

Materials:

  • This compound solution (30 ppm)

  • Chitosan-zinc sulfide nanoparticles (CS-ZnS-NPs) (photocatalyst)

  • Glass apparatus

  • UV radiation source

  • UV-Vis spectrophotometer

Procedure:

  • Add 30 mg of CS-ZnS-NPs to 30 mL of a 30 ppm solution of this compound.

  • Maintain the experimental setup at a temperature of 25-35°C and a pH between 3.0 and 7.0.

  • Continuously stir the solution under UV irradiation for a duration ranging from 0 to 165 minutes.

  • After UV irradiation, centrifuge the dye solution to separate the photocatalyst.

  • Determine the absorbance of the solution using a UV-Vis spectrophotometer at the corresponding wavelength for this compound.

  • Calculate the percentage of degradation of the dye.[5]

Diagrams

MIP_Synthesis_Workflow cluster_preparation Template & Monomer Preparation cluster_polymerization Polymerization cluster_purification Purification Template This compound Mix1 Dissolve & Stir Template->Mix1 Methanol1 Methanol Methanol1->Mix1 MAA MAA Rest1 Rest (2 hrs) MAA->Rest1 Add Mix1->Rest1 Add_EGDMA Add EGDMA Rest1->Add_EGDMA Rest2 Rest (15 min) Add_EGDMA->Rest2 Add_AIBN Add AIBN Rest2->Add_AIBN Polymerize Polymerize (60°C, 24 hrs) Add_AIBN->Polymerize Filter Filter Polymerize->Filter Wash Wash (Soxhlet) Filter->Wash Dry Dry Wash->Dry Final_Product MIP Product Dry->Final_Product

Caption: Workflow for the synthesis of Molecularly Imprinted Polymers (MIPs).

References

Acid Black 234 (CAS No. 157577-99-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 234, identified by the CAS number 157577-99-6, is a trisazo dye known for its application in the textile and leather industries for dyeing wool, silk, and cotton.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and documented experimental applications. The information is tailored for researchers, scientists, and drug development professionals who may encounter this compound in various research and development contexts, from environmental science to materials science. While primarily used as a colorant, this guide also explores its use in advanced applications such as the development of molecularly imprinted polymers and photocatalytic degradation studies.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C34H26N10Na2O9S3 and a molecular weight of 860.81 g/mol .[2][3] Its structure contains multiple azo groups (-N=N-), which are responsible for its color, and sulfonic acid groups, which impart water solubility. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 157577-99-6[2]
Molecular Formula C34H26N10Na2O9S3[2][3]
Molecular Weight 860.81 g/mol [2][3]
Appearance Black Powder[4]
Water Solubility 215 g/L at 20°C[5][6]
Density 1.193 g/cm³ at 20°C[5][6]
pKa 7.62 at 20°C[5]
LogP -1.86 at 20°C[5]

Synthesis

The synthesis of this compound involves a multi-step diazotization and coupling process. The general synthetic route is described as the double nitriding of 4-Amino-N-(4-aminophenyl)benzenesulfonamide, followed by coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under acidic conditions. Aniline is then diazotized and coupled with this product under alkaline conditions, followed by a final coupling with Benzene-1,3-diamine.[1][2][7]

Experimental Protocols

Detailed experimental protocols for this compound are available in the scientific literature, particularly in the context of environmental remediation and materials science.

Preparation of Molecularly Imprinted Polymers (MIPs) for Selective Removal of this compound

Molecularly imprinted polymers (MIPs) are polymers with "memory" for a specific template molecule. A study by Sadia M, et al. (2023) details the synthesis of MIPs for the selective adsorption of this compound.[8]

Materials:

  • This compound (template)

  • Methacrylic acid (MAA) (functional monomer)

  • Ethylene (B1197577) glycol dimethacrylate (EGDMA) (cross-linker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (B129727) (porogenic solvent)

Protocol:

  • Dissolve 0.215 g of this compound dye in 10 mL of methanol and stir for 10 minutes.[8]

  • Add 150 mmol of methacrylic acid (MAA) and allow the mixture to stand for two hours.[8]

  • Add 225 mmol of ethylene glycol dimethacrylate (EGDMA) and let it stand for an additional 15 minutes.[8]

  • Add 2 mg of the initiator, 2,2'-azobisisobutyronitrile (AIBN).[8]

  • Maintain the reaction mixture in a 60°C water bath for 24 hours to facilitate polymerization.[8]

  • After polymerization, the solid polymer is ground and sieved.

  • The template molecule (this compound) is removed by washing with a solvent mixture (e.g., methanol/acetic acid) to create specific binding sites.

MIP_Synthesis_Workflow cluster_mixing Pre-polymerization Mixture cluster_polymerization Polymerization cluster_processing Post-polymerization Processing AB234 This compound (Template) Polymerization Polymerization (60°C, 24h) AB234->Polymerization MAA Methacrylic Acid (Monomer) MAA->Polymerization EGDMA EGDMA (Cross-linker) EGDMA->Polymerization AIBN AIBN (Initiator) AIBN->Polymerization Methanol Methanol (Solvent) Methanol->Polymerization Grinding Grinding & Sieving Polymerization->Grinding Washing Template Removal (Washing) Grinding->Washing MIP Final MIP Product Washing->MIP

MIP Synthesis Workflow
Photocatalytic Degradation of this compound

A study by Aisha Aziz, et al. (2020) describes the use of chitosan-zinc sulfide (B99878) nanoparticles (CS-ZnS-NPs) for the photocatalytic degradation of this compound, a process relevant to wastewater treatment.[8]

Materials:

  • This compound solution (30 ppm)

  • Chitosan-zinc sulfide nanoparticles (CS-ZnS-NPs) (photocatalyst)

  • UV irradiation source

Protocol:

  • Prepare a 30 ppm solution of this compound in water.[8]

  • Add 30 mg of CS-ZnS-NPs to 30 mL of the dye solution.[8]

  • Maintain the suspension at a temperature of 25-35°C and adjust the pH to a range of 3.0-7.0.[8]

  • Expose the mixture to UV radiation with constant stirring for a period of 0-165 minutes.[8]

  • After irradiation, centrifuge the solution to separate the photocatalyst.[8]

  • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the extent of dye degradation.[8]

Photocatalysis_Workflow Start This compound Solution (30 ppm) Add_Catalyst Add CS-ZnS-NPs (30 mg in 30 mL) Start->Add_Catalyst Set_Conditions Adjust pH (3.0-7.0) & Temp (25-35°C) Add_Catalyst->Set_Conditions UV_Irradiation UV Irradiation with Stirring (0-165 min) Set_Conditions->UV_Irradiation Centrifugation Centrifuge to Separate Catalyst UV_Irradiation->Centrifugation Analysis UV-Vis Spectrophotometry of Supernatant Centrifugation->Analysis End Degradation Quantification Analysis->End

Photocatalytic Degradation Workflow

Biological Activity and Signaling Pathways

A critical aspect for researchers, particularly in drug development, is the interaction of compounds with biological systems. For azo dyes, including this compound, the primary concern is their metabolism and potential genotoxicity.

General Metabolism of Azo Dyes

The biological activity of azo dyes is largely dependent on the enzymatic reduction of the azo bond.[9] This process, which can occur in the liver and by intestinal microflora, breaks the molecule into its constituent aromatic amines.[9] These metabolic products can be more toxic than the parent dye.[9]

Genotoxicity of this compound

One study has referred to this compound as a genotoxic azo dye.[8] Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations and potentially leading to cancer. The genotoxic effects of some azo dyes are attributed to their metabolic breakdown into carcinogenic aromatic amines.

Signaling Pathways

As of the latest available literature, there are no specific studies detailing the interaction of this compound with or modulation of any specific biological signaling pathways. The genotoxic effects of its potential metabolites would likely trigger DNA damage response pathways, which are complex and involve numerous proteins and signaling cascades. However, without direct experimental evidence for this compound, any depiction of a specific signaling pathway would be speculative.

The diagram below illustrates a generalized logical relationship of how an azo dye like this compound might lead to cellular effects, based on the known metabolism of this class of compounds.

Azo_Dye_Metabolism_Pathway Azo_Dye This compound (Azo Dye) Metabolism Enzymatic Reduction (e.g., in Liver, Gut Microbiota) Azo_Dye->Metabolism Metabolites Aromatic Amines (Potential Carcinogens) Metabolism->Metabolites DNA_Damage Interaction with DNA (Adduct Formation) Metabolites->DNA_Damage Cellular_Response Cellular Stress & DNA Damage Response DNA_Damage->Cellular_Response Outcome Potential Outcomes: - Apoptosis - Uncontrolled Proliferation - Mutations Cellular_Response->Outcome

Generalized Azo Dye Bioactivation

Safety and Handling

The Material Safety Data Sheet (MSDS) for this compound indicates that it may be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[4] It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety goggles.[4]

Conclusion

This compound is a well-characterized trisazo dye with established applications in industrial dyeing processes. For the scientific research community, it serves as a model compound in studies on environmental remediation technologies such as advanced adsorption and photocatalysis. While its potential for genotoxicity is noted, a significant knowledge gap exists regarding its specific interactions with biological systems and signaling pathways. Further research is required to elucidate the precise mechanisms of its biological activity and to fully assess its toxicological profile. This guide provides a foundational understanding of this compound, summarizing the current state of knowledge and highlighting areas for future investigation.

References

synthesis and manufacturing of Acid Black 234

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Manufacturing of Acid Black 234

This compound is a trisazo dye known for its deep black shade and its application in dyeing protein-based fibers such as wool, silk, and nylon, as well as in the leather and paper industries.[1][2] This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis pathway, and general experimental protocols relevant to its manufacturing.

Chemical and Physical Properties

This compound is a complex, water-soluble dye.[3] Its key identifiers and properties are summarized below.

PropertyValueReference
C.I. NameThis compound[4]
C.I. Number30027[4]
CAS Number157577-99-6[4]
Molecular FormulaC₃₄H₂₆N₁₀Na₂O₉S₃[4]
Molecular Weight860.81 g/mol [4]
IUPAC Namedisodium;4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfonylamino]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate[3]
Physical FormBlack Powder[1]
SolubilityWater Soluble[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving a series of diazotization and azo coupling reactions.[4][5] The overall manufacturing process can be understood as the sequential addition of three different aromatic amines, via their diazonium salts, to a central coupling component. The key raw materials are:

  • Aniline

  • 4-Amino-N-(4-aminophenyl)benzenesulfonamide (DASA)

  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-Acid)

  • Benzene-1,3-diamine (m-Phenylenediamine or MPD)

The synthesis proceeds through the formation of three azo (-N=N-) linkages, classifying it as a trisazo dye.[4]

Synthesis Pathway

The following diagram illustrates the logical steps involved in the synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: First Coupling cluster_1 Step 2: Second Coupling cluster_2 Step 3: Final Coupling Aniline Aniline Intermediate1 Intermediate A (Monoazo) Aniline->Intermediate1  Diazotization & Coupling H_Acid H-Acid H_Acid->Intermediate1 Intermediate1_ref Intermediate A DASA DASA Intermediate2 Intermediate B (Disazo) DASA->Intermediate2  Diazotization & Coupling Intermediate2_ref Intermediate B Intermediate1_ref->Intermediate2 MPD m-Phenylenediamine (MPD) AcidBlack234 This compound MPD->AcidBlack234  Coupling Intermediate2_ref->AcidBlack234 Experimental_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling start_diazo Primary Aromatic Amine step1_diazo Dissolve in Acid Cool to 0-5°C start_diazo->step1_diazo step2_diazo Slowly Add NaNO₂ Solution step1_diazo->step2_diazo step3_diazo Monitor with Starch-Iodide Paper step2_diazo->step3_diazo step4_diazo Quench Excess Nitrite step3_diazo->step4_diazo end_diazo Diazonium Salt Solution step4_diazo->end_diazo step2_coupling Add Diazonium Salt Solution end_diazo->step2_coupling Use Immediately start_coupling Coupling Component step1_coupling Dissolve in Water Adjust pH start_coupling->step1_coupling step1_coupling->step2_coupling step3_coupling Stir to Completion step2_coupling->step3_coupling step4_coupling Precipitate Dye ('Salting Out') step3_coupling->step4_coupling end_coupling Crude Dye Product step4_coupling->end_coupling

References

An In-depth Technical Guide to the Solubility and Spectral Properties of Acid Black 234

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and spectral properties of Acid Black 234 (C.I. 30027; CAS No. 157577-99-6). The information is curated to support research and development activities where precise data on this complex trisazo dye is crucial.

Core Properties of this compound

This compound is a water-soluble dye known for its deep black hue. It finds primary applications in the dyeing of protein fibers such as wool and silk, as well as in the leather and paper industries. Its molecular structure and composition are detailed in the table below.

PropertyValue
CAS Number157577-99-6
Molecular FormulaC34H26N10Na2O9S3
Molecular Weight860.81 g/mol
AppearanceBlack Powder

Solubility Profile

The solubility of this compound is a critical parameter for its application in various aqueous and solvent-based systems. The dye exhibits high solubility in water, a characteristic attributed to the presence of sulfonate groups in its structure.

Table 1: Quantitative and Qualitative Solubility Data for this compound

SolventSolubilityTemperature (°C)Observations
Water215 g/L[1]20The aqueous solution is black.
Water≥50 g/L90-
MethanolSolubleNot Specified-
EthanolSoluble[2]Not Specified-
Other Organic SolventsInsolubleNot Specified-

Spectral Characteristics

The spectral properties of this compound are fundamental for its quantitative analysis and for understanding its behavior in various chemical and biological assays. UV-Visible spectrophotometry is the primary technique for these measurements.

Table 2: UV-Visible Spectroscopic Data for this compound

ParameterValueSolvent
λmax (Wavelength of Maximum Absorbance)642 nm[3]Not Specified
Molar Absorptivity (ε)Data not available in publicly accessible literature.-

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the solubility and spectral properties of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standardized procedure to determine the solubility of this compound in water at a controlled temperature.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Sealed, temperature-controlled shaking incubator or water bath with magnetic stirrer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Supersaturated Solution: Accurately weigh an amount of this compound powder that is in excess of its expected solubility and add it to a known volume of water in a sealed flask.

  • Equilibration: Place the flask in a shaking incubator set to a constant temperature (e.g., 20°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the solution to stand at the same constant temperature to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge an aliquot of the suspension at a high speed.

  • Quantification: Carefully withdraw a known volume of the clear supernatant.

  • Dilution: Perform a precise serial dilution of the supernatant with water to bring the absorbance into the linear range of the UV-Vis spectrophotometer.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax of this compound (642 nm).

  • Calculation: Use a pre-established calibration curve of absorbance versus concentration to determine the concentration of the diluted solution. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting concentration is the solubility of this compound at the specified temperature.

Protocol for UV-Visible Spectral Analysis

This protocol describes the method for obtaining the UV-Visible absorption spectrum and determining the λmax of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., water)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

  • Sample Measurement: Rinse a cuvette with the dye solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Determination of λmax: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

  • Molar Absorptivity Calculation (if a standard is available): If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

G cluster_solubility Solubility Determination Workflow prep Prepare Supersaturated Solution equil Equilibrate at Constant Temperature prep->equil Agitate for 24-48h separate Separate Solid and Liquid Phases equil->separate Centrifuge quant Quantify Dissolved Dye separate->quant Analyze Supernatant

Caption: Workflow for Solubility Determination.

G cluster_spectral UV-Vis Spectral Analysis Workflow prep_stock Prepare Stock Solution prep_work Prepare Working Dilutions prep_stock->prep_work measure_sample Measure Sample Spectrum prep_work->measure_sample setup_spec Setup Spectrophotometer measure_blank Measure Blank setup_spec->measure_blank measure_blank->measure_sample analyze Determine λmax measure_sample->analyze

Caption: Workflow for UV-Vis Spectral Analysis.

References

In-Depth Technical Guide to the Material Safety of Acid Black 234

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Acid Black 234 (CAS No. 157577-99-6), a trisazo dye. The information is compiled from various safety data sheets and scientific literature to provide researchers, scientists, and drug development professionals with the necessary data for safe handling, storage, and use of this compound.

Chemical and Physical Properties

This compound is a black powder that is soluble in water. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 157577-99-6
Molecular Formula C34H26N10Na2O9S3
Molecular Weight 860.81 g/mol
Appearance Black Powder
Melting Point > 190 °C
Water Solubility Approx. 214.75 g/L at 20 °C
log Pow Approx. -1.86 at 20 °C

Toxicological Data

The toxicological profile of this compound, based on available data, is presented below. It is important to note that for many endpoints, specific data for this compound is not available.

EndpointTest SpeciesRoute of ExposureResult
Acute Toxicity RatDermalLD50 > 2000 mg/kg bw
Aquatic Toxicity Poecilia reticulata (Guppy)-LC50 approx. 1890 mg/L (96 h)[1]
Aquatic Toxicity Daphnia magna (Water Flea)-EC50 > 150 mg/L (48 h)
Aquatic Toxicity Desmodesmus subspicatus (Green Algae)-EC50 = 3.8 mg/L (72 h)[1]
Toxicity to Microorganisms Activated sludge-EC50 > 100 mg/L (3 h)[1]

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause skin and eye irritation.[2][3] Prolonged or repeated exposure may cause skin irritation in sensitive individuals.[2] Ingestion may be harmful and can cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[2] Inhalation of dust may cause respiratory tract irritation.[2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Skin Protection: Rubber gloves and appropriate protective clothing.

  • Respiratory Protection: Approved respirator if dust is generated.

Handling and Storage:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid dust formation and accumulation.[2]

  • Wash thoroughly after handling.[2]

  • Store in a cool, dry place in tightly closed, light-resistant containers.[2]

Experimental Protocols

Acute Dermal Toxicity Study (Based on OECD Guideline 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.

  • Test Animals: Healthy young adult rats (e.g., Sprague-Dawley strain), typically of a single sex (females are often preferred).

  • Dose Preparation: The test substance is applied as supplied or prepared in a suitable vehicle.

  • Application: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test. The substance is applied uniformly over an area which is approximately 10% of the total body surface area.

  • Exposure: The test substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.

Aquatic Toxicity Testing - Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)

This test determines the concentration of a substance that immobilizes Daphnia species.

  • Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.

  • Test Substance Preparation: A series of at least five concentrations of the test substance are prepared in a suitable aqueous medium. A control group with no test substance is also prepared.

  • Exposure: The daphnids are exposed to the different concentrations for a 48-hour period under controlled temperature and light conditions.

  • Observation: The number of immobile daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The concentration that immobilizes 50% of the test population (EC50) is calculated.

Alga, Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

  • Test Organisms: Exponentially growing cultures of a selected green alga species (e.g., Desmodesmus subspicatus).

  • Test Substance Preparation: At least five concentrations of the test substance are prepared in a nutrient-rich medium.

  • Exposure: The algal cultures are exposed to the test concentrations in batch cultures for a period of 72 hours under continuous fluorescent illumination.

  • Observation: The growth of the algae is measured at least daily by determining the algal biomass (e.g., cell counts, fluorescence).

  • Data Analysis: The reduction in growth in the test cultures is compared to the average growth of control cultures to determine the EC50.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_obs Observation & Data Collection cluster_analysis Data Analysis & Reporting A Select Test System (e.g., Rats, Daphnia, Algae) B Prepare Test Substance (Range of Concentrations) A->B D Administer Test Substance (e.g., Dermal Application, Media Exposure) B->D C Acclimatize Test Organisms C->D E Maintain Controlled Conditions (Temperature, Light, Duration) D->E F Record Observations (Mortality, Clinical Signs, Growth Inhibition) E->F G Collect Samples for Analysis E->G H Perform Statistical Analysis (Calculate LD50/EC50) F->H G->H J Final Report Generation H->J I Gross Necropsy (for animal studies) I->J

Caption: Generalized workflow for a toxicological study.

Potential Metabolic Pathway of Azo Dyes

G cluster_ingestion Ingestion & Metabolism cluster_cleavage Metabolic Activation cluster_products Metabolic Products cluster_effects Potential Toxicological Effects A This compound (Azo Dye) B Gut Microbiota (Azoreductases) A->B Oral Intake C Liver Enzymes (Azoreductases) A->C Systemic Absorption D Reductive Cleavage of Azo Bonds (-N=N-) B->D C->D E Formation of Aromatic Amines D->E F Potential for Genotoxicity/ Carcinogenicity E->F

Caption: Generalized metabolic pathway of azo dyes.

Experimental Workflow for Photocatalytic Degradation

G cluster_setup Experimental Setup cluster_reaction Photocatalytic Reaction cluster_monitoring Monitoring & Analysis cluster_calculation Data Evaluation A Prepare Aqueous Solution of this compound B Add Photocatalyst (e.g., TiO2, CS-ZnS-NPs) A->B C Adjust pH of the Solution B->C D Stir in Dark (Adsorption-Desorption Equilibrium) C->D E Irradiate with UV/Visible Light D->E F Withdraw Aliquots at Regular Time Intervals E->F G Separate Photocatalyst (e.g., Centrifugation) F->G H Measure Absorbance (UV-Vis Spectrophotometer) G->H I Calculate Degradation Efficiency (%) H->I J Determine Reaction Kinetics I->J

Caption: Workflow for a photocatalytic degradation study.

References

In-Depth Toxicological Profile of Acid Black 234

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for the trisazo dye, Acid Black 234 (CAS No. 157577-99-6). While extensive toxicological data for this specific substance are limited in the public domain, this document synthesizes the existing information on its acute toxicity and ecotoxicity. Significant data gaps are noted for chronic, reproductive, and developmental toxicity, as well as for carcinogenicity and genotoxicity, where only qualitative statements have been found. To address the needs of researchers, this guide also outlines standardized experimental protocols for key toxicological endpoints and provides visualizations of generic experimental workflows and metabolic pathways relevant to azo dyes.

Introduction

This compound is a synthetic, water-soluble trisazo dye with the molecular formula C₃₄H₂₆N₁₀Na₂O₉S₃. It is primarily used in the textile, leather, and paper industries for dyeing purposes.[1] Given its industrial application and potential for human and environmental exposure, a thorough understanding of its toxicological profile is essential. This guide aims to consolidate the available data and provide a framework for further investigation.

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is limited. The following tables summarize the key findings from existing safety data sheets and ecotoxicological studies.

Table 1: Acute Toxicity
EndpointSpeciesRouteValueReference
LD50Rat (Wistar)Dermal> 2000 mg/kg bw[2]
LD50-OralNo data available[2]
LC50-InhalationNo data available[2]
Table 2: Ecotoxicity
EndpointSpeciesDurationValueReference
LC50Poecilia reticulata (Guppy)96 hca. 1890 mg/L[2]
EC50Aquatic crustacea (Daphnia magna)48 h> 150 mg/L[2]
EC50Desmodesmus subspicatus (Green algae)72 h3.8 mg/L[2]
EC50Activated sludge3 h> 100 mg/L[2]

Irritation and Sensitization

Qualitative information suggests that this compound may cause skin and eye irritation.[3] However, no quantitative data from standardized tests (e.g., Draize test) are available. Similarly, there is no available data to assess its potential for skin sensitization.[2]

Genotoxicity and Carcinogenicity

While one source refers to this compound as a "genotoxic azo dye," no specific data from genotoxicity assays such as the Ames test or chromosomal aberration assays were found in the public domain.[4] The carcinogenicity of this compound has not been evaluated by major regulatory agencies.[3]

Chronic, Reproductive, and Developmental Toxicity

There is a significant lack of data regarding the chronic, reproductive, and developmental toxicity of this compound.[2]

Experimental Protocols

Due to the absence of detailed published studies on the toxicology of this compound, this section outlines standardized, generic experimental protocols based on OECD guidelines, which are typically employed for the assessment of chemical substances.

Acute Dermal Toxicity (as per OECD Guideline 402)
  • Test Animals: Healthy young adult rats (e.g., Wistar or Sprague-Dawley strains), typically 8-12 weeks old. Both sexes are used.

  • Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight. If mortality is observed, a full study with at least three dose levels is conducted to determine the LD50.

  • Procedure: The test substance is applied uniformly to a shaved area of the back (approximately 10% of the body surface area). The area is then covered with a porous gauze dressing and non-irritating tape for 24 hours.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, respiratory, and circulatory effects, autonomic and central nervous system effects), and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the observation period.

In Vitro Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
  • Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.[5][6]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.[7]

  • Procedure: The test substance, bacterial tester strain, and S9 mix (if used) are combined in a soft agar (B569324) and poured onto a minimal agar plate. The plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[5]

Visualizations

Experimental Workflow for Acute Dermal Toxicity Study

Acute_Dermal_Toxicity_Workflow start Start: Acclimatization of Test Animals dose_prep Dose Preparation of this compound start->dose_prep animal_prep Animal Preparation (Shaving) start->animal_prep application Application of Test Substance to Skin dose_prep->application animal_prep->application exposure 24-hour Exposure Period application->exposure observation 14-day Observation Period (Clinical Signs, Body Weight) exposure->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis and LD50 Determination necropsy->data_analysis end End: Final Report data_analysis->end

Caption: Workflow for an acute dermal toxicity study.

Generalized Metabolic Pathway of Azo Dyes

Azo_Dye_Metabolism azo_dye Azo Dye (e.g., this compound) reductive_cleavage Azo Reductase (Liver, Gut Microbiota) azo_dye->reductive_cleavage Reductive Cleavage aromatic_amines Aromatic Amines (Potentially Carcinogenic) reductive_cleavage->aromatic_amines phase_I Phase I Metabolism (e.g., Hydroxylation) aromatic_amines->phase_I phase_II Phase II Metabolism (Conjugation) phase_I->phase_II excretion Excretion (Urine, Feces) phase_II->excretion

Caption: Generalized metabolic pathway of azo dyes.

Conclusion and Future Directions

The currently available toxicological data for this compound are insufficient to conduct a comprehensive human health risk assessment. While acute dermal toxicity appears to be low, significant data gaps exist for other routes of exposure and for long-term health effects. The ecotoxicity data suggests a potential risk to aquatic algae. Further research is critically needed to evaluate the genotoxic, carcinogenic, and reproductive/developmental effects of this compound to ensure its safe use in industrial applications. Standardized testing according to international guidelines is strongly recommended.

References

Acid Black 234: A Technical Review of Genotoxicity Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid Black 234 (C.I. 30027; CAS No. 157577-99-6) is a trisazo dye used in the leather and textile industries. While multiple sources refer to this compound as a genotoxic agent, publicly accessible, detailed quantitative data from specific genotoxicity studies remain elusive. A key piece of evidence points towards the existence of such data within the Registry of Toxic Effects of Chemical Substances (RTECS), a proprietary database. This technical guide synthesizes the available information on the genotoxicity of this compound, provides context through the genotoxic potential of related azo dyes, and details the standard experimental protocols for the key assays relevant to the assessment of dye-induced genotoxicity.

Introduction to this compound

This compound is a complex water-soluble dye belonging to the trisazo class, characterized by the presence of three azo (-N=N-) bonds.[1][2][3] Its primary applications are in the dyeing of leather, wool, silk, and cotton.[1][2][3] The genotoxic potential of azo dyes is a significant concern for human health and environmental safety, as their metabolic cleavage can release potentially carcinogenic aromatic amines.

Chemical Identity:

ParameterValue
Common Name This compound
C.I. Name C.I. 30027
CAS Number 157577-99-6
Molecular Formula C₃₄H₂₆N₁₀Na₂O₉S₃
Molecular Weight 860.8 g/mol

Evidence of Genotoxicity

  • Safety Data Sheets (SDS): A notable piece of evidence comes from a Material Safety Data Sheet (MSDS) for this compound, which explicitly states, "Mutagenicity: Mutagenicity data reported. Other Studies: See actual entry in RTECS for complete information."[4] This indicates that genotoxicity studies have been conducted and the results are compiled in the RTECS database. Unfortunately, this database is not publicly accessible, preventing a detailed analysis of the quantitative data. Another SDS notes "no data available" for germ cell mutagenicity, highlighting the inconsistency in publicly available regulatory summaries.[5]

  • Chemical Supplier Information: A product information page from Alfa Chemistry refers to this compound as a "genotoxic azo dye" in the context of its use as a leather dye.[6] While the associated reference pertains to the dye's degradation, this classification by a chemical supplier suggests a recognized hazardous property.

  • Systematic Reviews: A systematic evidence mapping study of market-relevant azo dyes included this compound.[7] The study highlighted the general concern for the genotoxicity of azo dyes due to the potential for reductive cleavage to carcinogenic aromatic amines by human intestinal microbiota and liver azoreductases.

Genotoxicity of Structurally Related Azo Dyes

In the absence of specific data for this compound, examining the genotoxicity of other azo dyes, particularly those used in the textile and leather industries, can provide valuable context. Azo dyes as a class are known to be a source of genotoxic and carcinogenic aromatic amines. The genotoxicity of an azo dye is often linked to its metabolic reduction, which cleaves the azo bond and releases the constituent aromatic amines.

Key Findings from Azo Dye Genotoxicity Studies:

  • Ames Test (Bacterial Reverse Mutation Assay): Many azo dyes have shown positive results in the Ames test, particularly after metabolic activation with an S9 fraction. This indicates their potential to cause point mutations. The mutagenic activity is often attributed to the aromatic amine metabolites.

  • Chromosomal Aberration Assays: In vitro and in vivo studies have demonstrated that some azo dyes and their metabolites can induce structural and numerical chromosomal aberrations in mammalian cells.

  • Micronucleus Test: The in vivo micronucleus test is a widely used assay to detect the clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) potential of chemicals. Several azo dyes have tested positive in this assay, indicating their ability to cause chromosomal damage in living organisms.

Standard Experimental Protocols for Genotoxicity Testing

The following are detailed methodologies for the key experiments typically cited in the genotoxicity assessment of chemical substances like this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to detect chemically induced gene mutations (point mutations) in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strains: A set of bacterial strains with pre-existing mutations in the histidine (for S. typhimurium) or tryptophan (for E. coli) operon are used. These mutations render the bacteria unable to synthesize the respective amino acid, making them dependent on an external supply for growth. Common strains include S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This is crucial for detecting mutagens that require metabolic activation.

  • Exposure: The test chemical, bacterial culture, and S9 mix (if used) are combined in a test tube.

  • Plating: The mixture is then mixed with molten top agar (B569324) and poured onto the surface of a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid) is counted for each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the solvent control, and/or if a reproducible and statistically significant positive response is observed for at least one concentration.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Scoring cluster_analysis Data Analysis Bacterial_Strains Select Bacterial Strains (e.g., S. typhimurium) Mix_plus_S9 Mix: Bacteria + Compound + S9 Bacterial_Strains->Mix_plus_S9 Mix_minus_S9 Mix: Bacteria + Compound Bacterial_Strains->Mix_minus_S9 Test_Compound Prepare Test Compound (this compound) Test_Compound->Mix_plus_S9 Test_Compound->Mix_minus_S9 S9_Mix Prepare S9 Mix (for metabolic activation) S9_Mix->Mix_plus_S9 Plate_plus_S9 Plate on Minimal Agar Mix_plus_S9->Plate_plus_S9 Plate_minus_S9 Plate on Minimal Agar Mix_minus_S9->Plate_minus_S9 Incubate_plus_S9 Incubate at 37°C Plate_plus_S9->Incubate_plus_S9 Incubate_minus_S9 Incubate at 37°C Plate_minus_S9->Incubate_minus_S9 Count_plus_S9 Count Revertant Colonies Incubate_plus_S9->Count_plus_S9 Count_minus_S9 Count Revertant Colonies Incubate_minus_S9->Count_minus_S9 Analysis Compare to Control Assess Mutagenicity Count_plus_S9->Analysis Count_minus_S9->Analysis

Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

  • Cell Cultures: Suitable cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL)) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Treatment: Cultures are treated with the test substance at various concentrations, with and without metabolic activation (S9 mix).

  • Harvesting: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation.

  • Slide Preparation: The fixed cells are dropped onto microscope slides and stained (e.g., with Giemsa).

  • Microscopic Analysis: Metaphase cells are analyzed for chromosomal aberrations, including both structural (e.g., breaks, gaps, exchanges) and numerical aberrations.

  • Data Analysis: The frequency of aberrant cells and the number and type of aberrations per cell are recorded. A substance is considered positive if it produces a concentration-dependent increase in the number of cells with structural chromosomal aberrations or if a reproducible and statistically significant positive response is observed.

Chromosomal_Aberration_Workflow Start Start with Cultured Mammalian Cells Treatment Treat cells with this compound (± S9 metabolic activation) Start->Treatment Metaphase_Arrest Add Metaphase-Arresting Agent (e.g., Colcemid) Treatment->Metaphase_Arrest Harvest Harvest Cells Metaphase_Arrest->Harvest Hypotonic_Treatment Hypotonic Treatment Harvest->Hypotonic_Treatment Fixation Fixation Hypotonic_Treatment->Fixation Slide_Prep Prepare Microscope Slides Fixation->Slide_Prep Staining Stain Chromosomes (e.g., Giemsa) Slide_Prep->Staining Analysis Microscopic Analysis of Metaphase Spreads Staining->Analysis Scoring Score for Chromosomal Aberrations Analysis->Scoring Result Determine Clastogenicity Scoring->Result

Experimental Workflow for the In Vitro Chromosomal Aberration Test.
In Vivo Mammalian Erythrocyte Micronucleus Test

This assay assesses the genotoxic potential of a test substance in vivo by detecting damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of animals, usually rodents.

Methodology:

  • Animal Dosing: The test substance is administered to the animals (typically rats or mice) via an appropriate route (e.g., oral gavage, intraperitoneal injection). A range of doses is used, including a maximum tolerated dose.

  • Sample Collection: At appropriate time intervals after dosing, samples of bone marrow or peripheral blood are collected.

  • Slide Preparation: The cells are smeared onto microscope slides and stained with a dye that allows for the differentiation of young (polychromatic or reticulocytes) and mature (normochromatic) erythrocytes and the visualization of micronuclei.

  • Microscopic Analysis: A large number of immature erythrocytes are scored for the presence of micronuclei. The ratio of immature to mature erythrocytes is also determined to assess bone marrow toxicity.

  • Data Analysis: The frequency of micronucleated immature erythrocytes is compared between the treated and control groups. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Micronucleus_Test_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Analysis Phase Dosing Administer this compound to Rodents Sampling Collect Bone Marrow or Peripheral Blood Dosing->Sampling Slide_Prep Prepare and Stain Slides Sampling->Slide_Prep Microscopy Microscopic Analysis Slide_Prep->Microscopy Scoring Score Micronucleated Erythrocytes Microscopy->Scoring Toxicity_Assessment Assess Bone Marrow Toxicity (PCE/NCE Ratio) Microscopy->Toxicity_Assessment Conclusion Evaluate Genotoxic Potential Scoring->Conclusion Toxicity_Assessment->Conclusion

Workflow of the In Vivo Mammalian Erythrocyte Micronucleus Test.

Potential Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of azo dyes like this compound is primarily linked to the metabolic activation of the parent compound into reactive intermediates.

Reductive Cleavage: The initial and most critical step is the reductive cleavage of the azo bond(s) by azoreductases present in the liver and intestinal microflora. This process breaks the dye molecule into its constituent aromatic amines.

Metabolic Activation of Aromatic Amines: The resulting aromatic amines can then undergo further metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes, followed by esterification (e.g., acetylation or sulfation). This leads to the formation of highly reactive electrophilic nitrenium ions.

DNA Adduct Formation: These electrophilic nitrenium ions can then covalently bind to DNA, forming DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal damage if not repaired.

Genotoxicity_Pathway Acid_Black_234 This compound (Trisazo Dye) Azo_Reduction Reductive Cleavage (Azoreductases in Liver/Gut) Acid_Black_234->Azo_Reduction Aromatic_Amines Aromatic Amines (Metabolites) Azo_Reduction->Aromatic_Amines Metabolic_Activation Metabolic Activation (e.g., N-hydroxylation by CYP450) Aromatic_Amines->Metabolic_Activation Reactive_Intermediates Reactive Electrophilic Intermediates (e.g., Nitrenium Ions) Metabolic_Activation->Reactive_Intermediates DNA_Adducts Formation of DNA Adducts Reactive_Intermediates->DNA_Adducts Genotoxic_Effects Genotoxic Effects (Mutations, Chromosomal Aberrations) DNA_Adducts->Genotoxic_Effects

Proposed Genotoxicity Pathway for Azo Dyes like this compound.

Conclusion and Future Directions

While there is a consensus from indirect sources that this compound is genotoxic, a significant data gap exists in the publicly available scientific literature regarding specific quantitative results from standard genotoxicity assays. The reference to data in the RTECS database is a critical lead that, if accessible, would provide the necessary information for a comprehensive risk assessment.

For researchers, scientists, and drug development professionals, the current information necessitates a precautionary approach when handling this compound. It is recommended that:

  • Efforts be made to obtain the genotoxicity data from the RTECS database or through direct contact with manufacturers who may hold this information.

  • In the absence of specific data, risk assessments should consider the potential for this compound to behave similarly to other genotoxic trisazo dyes.

This technical guide will be updated as more definitive, publicly available data on the genotoxicity of this compound emerges.

References

Acid Black 234 as a Tracer Dye in Soil and Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Acid Black 234 as a tracer dye in soil and water environments. It covers the fundamental properties of the dye, detailed experimental protocols for its use in laboratory and field studies, and an analysis of its environmental fate and transport. This document is intended to serve as a valuable resource for researchers and scientists in environmental science, hydrology, and related fields.

Introduction to this compound as a Tracer

This compound is a water-soluble, trisazo anionic dye.[1] Its high solubility and distinct color make it a candidate for use as a tracer in hydrological and soil science studies to investigate the movement of water and dissolved contaminants.[2] Understanding the transport and fate of pollutants in soil and water is crucial for environmental risk assessment and the development of remediation strategies. Tracer studies using dyes like this compound can provide valuable insights into these processes.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a tracer. These properties influence its mobility, persistence, and interaction with soil and water components.

PropertyValueReference
Synonyms C.I. 30027, Black NB[2]
CAS Number 157577-99-6[1]
Molecular Formula C₃₄H₂₆N₁₀Na₂O₉S₃[1]
Molecular Weight 860.81 g/mol [1]
Appearance Black Powder[2]
Solubility Water-soluble[2]

Experimental Protocols

This section outlines detailed methodologies for key experiments involving this compound as a tracer dye in soil and water.

Batch Adsorption Experiments

Batch adsorption experiments are conducted to quantify the extent of this compound sorption to soil particles. This is crucial for determining the dye's mobility.

Objective: To determine the adsorption isotherm and sorption coefficient (Kd) of this compound for a specific soil type.

Materials:

  • This compound stock solution (e.g., 1000 mg/L)

  • Soil sample (air-dried and sieved)

  • Background electrolyte solution (e.g., 0.01 M CaCl₂)

  • Centrifuge tubes (e.g., 50 mL)

  • Orbital shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of this compound solutions of varying concentrations (e.g., 5, 10, 20, 50, 100 mg/L) by diluting the stock solution with the background electrolyte.

  • Weigh a fixed amount of soil (e.g., 2 g) into each centrifuge tube.

  • Add a specific volume of each dye solution (e.g., 20 mL) to the tubes.

  • Include control samples with no soil to account for any potential dye adsorption to the tube walls.

  • Securely cap the tubes and place them on an orbital shaker. Agitate at a constant speed (e.g., 150 rpm) for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

  • After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for a specified duration (e.g., 20 minutes) to separate the soil from the solution.

  • Carefully collect the supernatant and measure the final concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the amount of dye adsorbed to the soil using the mass balance equation.

  • Plot the amount of adsorbed dye versus the equilibrium concentration to obtain the adsorption isotherm. Fit the data to models like Langmuir and Freundlich to determine the adsorption capacity and intensity.

Soil Column Transport Studies

Soil column experiments simulate the movement of this compound through a soil profile, providing insights into its leaching potential and transport parameters.

Objective: To obtain breakthrough curves and determine the retardation factor and dispersion coefficient of this compound in a packed soil column.

Materials:

  • Glass or acrylic column of desired dimensions (e.g., 30 cm length, 5 cm diameter)

  • Soil sample (air-dried and sieved)

  • This compound solution of a known concentration

  • Peristaltic pump

  • Fraction collector

  • UV-Vis Spectrophotometer

Procedure:

  • Pack the column with the soil to a desired bulk density, ensuring homogeneity to prevent preferential flow.

  • Saturate the column with a background electrolyte solution from the bottom up to displace any trapped air.

  • Once saturated, switch the inflow to the this compound solution and maintain a constant flow rate using the peristaltic pump.

  • Collect the effluent from the bottom of the column at regular time intervals using a fraction collector.

  • Measure the concentration of this compound in each collected fraction using a UV-Vis spectrophotometer.

  • Continue the experiment until the effluent concentration equals the influent concentration (C/C₀ = 1).

  • Plot the normalized effluent concentration (C/C₀) versus the number of pore volumes leached to generate the breakthrough curve.

  • Analyze the breakthrough curve using transport models (e.g., CXTFIT) to determine transport parameters.

G cluster_prep Column Preparation cluster_exp Tracer Injection & Collection cluster_analysis Analysis soil Air-dried, sieved soil column Pack soil into column soil->column saturate Saturate column with background solution column->saturate fraction_collector Fraction Collector column->fraction_collector Collect effluent dye_sol This compound Solution pump Peristaltic Pump dye_sol->pump Constant flow rate pump->column Constant flow rate spectrophotometer UV-Vis Spectrophotometer fraction_collector->spectrophotometer Measure concentration btc Generate Breakthrough Curve (C/C₀ vs. Pore Volumes) spectrophotometer->btc modeling Transport Modeling (e.g., CXTFIT) btc->modeling

Experimental workflow for a soil column transport study.

Lysimeter Studies

Lysimeter studies are large-scale experiments that more closely mimic field conditions to investigate the leaching of substances under natural or simulated environmental conditions.

Objective: To assess the leaching potential of this compound through an undisturbed soil monolith under controlled environmental conditions.

Materials:

  • Large, undisturbed soil cores encased in lysimeter vessels

  • This compound solution

  • Irrigation system

  • Leachate collection system

  • Analytical instrumentation for dye quantification

Procedure:

  • Install the lysimeters in a controlled environment or in the field.

  • Apply the this compound solution uniformly to the soil surface.

  • Apply irrigation or allow natural precipitation to occur.

  • Collect leachate that drains from the bottom of the lysimeter over time.

  • Record the volume of leachate and measure the concentration of this compound.

  • At the end of the experiment, the soil core can be sectioned to determine the vertical distribution of the dye within the profile.

Data Presentation

Quantitative data on the interaction of this compound and similar anionic dyes with soil and water are summarized in the following tables.

Adsorption Parameters

The following table presents adsorption data for this compound and other relevant acid dyes on various adsorbents.

AdsorbentDyeIsotherm ModelAdsorption Capacity (mg/g)Reference
AC/Fe₂O₃ NanocompositesThis compoundFreundlich-[3]
Molecularly Imprinted PolymerThis compoundLangmuir100 (at 313 K)[4]
Raw Perlite (B1173460)Acid Black 1Langmuir~3.5[5]
Expanded PerliteAcid Black 1Langmuir~3.5[5]
Degradation Kinetics

Data on the degradation of Acid Black dyes in aqueous solutions are presented below.

DyeDegradation ProcessKinetic ModelHalf-life (t½)Reference
Acid Black 210Photodegradation--[6]
Acid Black 24Aerobic Biodegradation--[7]

Environmental Fate and Transport Pathways

The movement and persistence of this compound in the environment are governed by several interconnected processes. As an anionic dye, its interaction with soil is influenced by soil pH, organic matter content, and clay mineralogy.

G cluster_soil Soil Environment (Vadose Zone) AB234 This compound Application (Surface Water / Soil) transport_water Advection & Dispersion AB234->transport_water infiltration Infiltration AB234->infiltration photodegradation Photodegradation (Sunlight) transport_water->photodegradation biodegradation_water Biodegradation (Microbial) transport_water->biodegradation_water sediment_sorption Sorption to Sediments transport_water->sediment_sorption leaching Leaching infiltration->leaching sorption_soil Sorption to Soil Particles (Organic Matter, Clays) infiltration->sorption_soil plant_uptake Plant Uptake infiltration->plant_uptake groundwater Groundwater leaching->groundwater biodegradation_soil Biodegradation (Microbial) sorption_soil->biodegradation_soil

Environmental fate and transport pathways of this compound.

Adsorption: Anionic dyes like this compound tend to have low to moderate adsorption in soils with a net negative charge, particularly at neutral to alkaline pH. However, sorption can be significant in acidic soils or soils with high organic matter content and the presence of iron and aluminum oxides.[8]

Mobility and Leaching: Due to its water solubility and potential for limited adsorption, this compound can be mobile in certain soil types, leading to the potential for leaching into groundwater. The extent of leaching is highly dependent on soil properties and hydrological conditions.

Degradation: Azo dyes can be degraded through both biotic and abiotic processes.

  • Biodegradation: Under anaerobic conditions, the azo bond (-N=N-) can be reductively cleaved by microorganisms, leading to the formation of aromatic amines, which may be more toxic than the parent compound.[2][9] Aerobic degradation is generally less effective for azo dyes.[9]

  • Photodegradation: In surface waters, this compound can be degraded by sunlight, although the rate and extent of this process can vary.

Conclusion

This compound can serve as a useful tracer for investigating water and solute transport in soil and aquatic systems. However, its application requires a thorough understanding of its physicochemical properties and its interactions with the environmental matrix. The experimental protocols and data presented in this guide provide a foundation for designing and interpreting tracer studies using this compound. It is crucial to consider the potential for sorption and degradation, as these processes can affect its behavior as a conservative tracer. Further research is needed to quantify the sorption and degradation parameters of this compound in a wider range of soil types to enhance its utility and predictive modeling in environmental studies.

References

Methodological & Application

Application Notes and Protocols for the Photocatalytic Degradation of Acid Black 234 using TiO₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 234 is a trisazo dye known for its complex aromatic structure, which imparts high stability and resistance to conventional wastewater treatment methods. This persistence in the environment poses significant ecological concerns. Heterogeneous photocatalysis utilizing titanium dioxide (TiO₂) has emerged as a highly effective advanced oxidation process (AOP) for the degradation of such recalcitrant organic pollutants. When TiO₂ is irradiated with ultraviolet (UV) light of sufficient energy, it generates highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can break down the complex dye molecules into simpler, less harmful compounds, ultimately leading to complete mineralization into CO₂, H₂O, and inorganic ions.

The efficiency of the photocatalytic degradation of this compound is contingent upon several operational parameters, including the pH of the solution, the concentration of the TiO₂ catalyst, the initial dye concentration, and the intensity of the light source.[1][2][3] This document provides detailed protocols and application notes to guide researchers in the systematic investigation of the photocatalytic degradation of this compound using TiO₂.

Note: Specific quantitative data for the photocatalytic degradation of this compound is limited in publicly available literature. The data presented in the following tables are representative values derived from studies on structurally similar azo dyes, such as Acid Black 1 and Reactive Black 5, and should serve as a baseline for experimental design and optimization.[4][5][6]

Data Presentation

The following tables summarize the typical effects of key experimental parameters on the degradation efficiency of azo dyes using TiO₂ photocatalysis.

Table 1: Effect of Initial pH on Degradation Efficiency

pHDegradation Efficiency (%) after 120 min
3~95%
5~85%
7~70%
9~55%
11~40%
Note: Acidic conditions (pH < 6.8) are generally more favorable for the degradation of anionic azo dyes like this compound. This is attributed to the enhanced adsorption of the anionic dye onto the positively charged TiO₂ surface at low pH.

Table 2: Effect of TiO₂ Catalyst Concentration on Degradation Efficiency

TiO₂ Concentration (g/L)Degradation Efficiency (%) after 120 min
0.5~75%
1.0~92%
1.5~95%
2.0~93%
2.5~90%
Note: An optimal catalyst loading typically exists.[2][7] Initially, increasing the catalyst concentration increases the number of active sites and hydroxyl radical generation, leading to higher degradation rates.[7] However, beyond a certain point, increased turbidity of the solution can lead to light scattering and a reduction in the penetration of UV light, thereby decreasing the overall efficiency.[7]

Table 3: Effect of Initial Dye Concentration on Degradation Efficiency

Initial Dye Concentration (mg/L)Degradation Efficiency (%) after 120 min
10~98%
20~90%
50~75%
100~60%
200~45%
Note: Higher initial dye concentrations can lead to a decrease in degradation efficiency.[4][5] This is because at higher concentrations, more dye molecules are adsorbed on the surface of the photocatalyst, which can inhibit the penetration of light to the catalyst surface. Additionally, the generated hydroxyl radicals are consumed by a larger number of dye molecules, leading to a lower degradation rate for each molecule.

Table 4: Kinetic Parameters for Photocatalytic Degradation

ParameterValue
Apparent Rate Constant (k_app)Varies with conditions (typically 0.01 - 0.05 min⁻¹)
Reaction OrderPseudo-first-order
Correlation Coefficient (R²)> 0.95
Note: The photocatalytic degradation of many azo dyes follows pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model.[1]

Experimental Protocols

Preparation of TiO₂ Nanoparticle Suspension

This protocol describes the preparation of a TiO₂ suspension for the photocatalytic degradation experiments. Commercial TiO₂ nanoparticles, such as Degussa P25, are commonly used due to their high photocatalytic activity.[4]

Materials and Equipment:

  • Titanium dioxide (TiO₂) nanoparticles (e.g., Degussa P25)

  • Deionized water

  • Beaker

  • Magnetic stirrer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of TiO₂ powder.

  • Add the TiO₂ powder to a known volume of deionized water in a beaker to achieve the target concentration (e.g., 1 g/L).

  • Place the beaker on a magnetic stirrer and stir the suspension for 30 minutes to ensure homogeneity.

  • For improved dispersion, place the beaker in an ultrasonic bath for 15-30 minutes.

Photocatalytic Degradation Experiment

This protocol outlines the procedure for conducting the photocatalytic degradation of this compound.

Materials and Equipment:

  • This compound stock solution

  • Prepared TiO₂ suspension

  • Photoreactor with a UV lamp (e.g., mercury vapor lamp)

  • Magnetic stirrer

  • pH meter

  • Hydrochloric acid (HCl, 0.1 M) and Sodium hydroxide (B78521) (NaOH, 0.1 M) for pH adjustment

  • Syringes and membrane filters (0.45 µm)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Dye Solution: Prepare a working solution of this compound of the desired concentration by diluting a stock solution with deionized water.

  • Photocatalytic Reaction Setup:

    • Add a specific volume of the this compound working solution to the photoreactor.

    • Add the prepared TiO₂ suspension to the photoreactor to achieve the desired catalyst loading.

    • Adjust the pH of the suspension to the desired value using dilute HCl or NaOH while stirring.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the dye to reach adsorption-desorption equilibrium with the surface of the TiO₂ catalyst.

  • Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction.

  • Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Preparation for Analysis: Immediately filter the withdrawn aliquots through a 0.45 µm membrane filter to remove the TiO₂ nanoparticles.

Analytical Procedure

This protocol describes the determination of the concentration of this compound in the collected samples.

Procedure:

  • Spectrophotometric Analysis: Measure the absorbance of the filtered samples at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance to construct a calibration curve (Absorbance vs. Concentration).

  • Concentration Determination: Determine the concentration of this compound in the experimental samples by interpolating their absorbance values on the calibration curve.

  • Calculation of Degradation Efficiency: Calculate the degradation efficiency using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where:

    • C₀ is the initial concentration of the dye (at time t=0, after the dark adsorption period).

    • Cₜ is the concentration of the dye at a specific time interval 't'.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_dye Prepare this compound Working Solution mix Mix Dye and TiO2 in Photoreactor prep_dye->mix prep_tio2 Prepare TiO2 Suspension prep_tio2->mix adjust_ph Adjust pH mix->adjust_ph dark Stir in Dark (Adsorption Equilibrium) adjust_ph->dark irradiate UV Irradiation dark->irradiate sample Withdraw Aliquots irradiate->sample filter Filter Samples sample->filter measure Measure Absorbance (UV-Vis) filter->measure calculate Calculate Degradation Efficiency measure->calculate

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Signaling_Pathway cluster_catalyst TiO2 Photocatalyst cluster_reaction_environment Aqueous Environment cluster_products Degradation Products tio2 TiO2 vb Valence Band (VB) tio2->vb cb Conduction Band (CB) tio2->cb h h+ vb->h Photo-generated hole e e- cb->e Photo-generated electron h2o H2O oh_rad •OH h2o->oh_rad oh_neg OH- oh_neg->oh_rad o2 O2 o2_rad •O2- o2->o2_rad dye This compound products CO2 + H2O + Inorganic Ions dye->products uv UV Light (hν) uv->tio2 Excitation e->o2 Reduction h->h2o Oxidation h->oh_neg Oxidation oh_rad->dye Oxidation

Caption: Mechanism of TiO₂ photocatalysis for the degradation of this compound.

References

Application Notes and Protocols for Advanced Oxidation Processes in the Removal of Acid Black 234

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the removal of the trisazo dye, Acid Black 234, from aqueous solutions using various Advanced Oxidation Processes (AOPs). The information is intended to guide researchers and scientists in developing efficient and effective wastewater treatment strategies.

Introduction to Advanced Oxidation Processes for Dye Removal

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. AOPs are particularly effective for the degradation of recalcitrant organic compounds like synthetic dyes, which are often resistant to conventional treatment methods. The ultimate goal of AOPs is the complete mineralization of pollutants into harmless substances such as carbon dioxide, water, and inorganic ions.

This compound is a complex trisazo dye used in the textile and leather industries. Its intricate aromatic structure makes it a persistent environmental pollutant. This document outlines several AOPs for its effective removal.

Data Presentation: Comparative Efficacy of AOPs for Acid Black Dyes

The following tables summarize quantitative data from studies on the removal of Acid Black dyes using different AOPs. While specific data for this compound is limited, the data for structurally similar dyes like Acid Black 1 and Acid Black 210 provide valuable insights into the potential efficacy of these processes.

Table 1: Fenton and Photo-Fenton Processes

ParameterFenton (Acid Black 1)Photo-Fenton (General Azo Dyes)
Initial Dye Concentration 50 mg/LNot Specified
Optimal pH 3.53.0
[Fe²⁺] 0.025 mMNot Applicable
[H₂O₂] 0.5 mM40 mg/L
Catalyst Homogeneous (Fe²⁺)Heterogeneous (Magnetite)
Reaction Time Not SpecifiedNot Specified
Degradation Efficiency 96.8%>90%

Table 2: Ozonation and Catalytic Ozonation

ParameterOzonation (Acid Black 1)Catalytic Ozonation (Reactive Black 5)
Initial Dye Concentration 1.8 x 10⁻⁵ mol/L200 mg/L
Optimal pH Not specified (tested at various pH)8.0
Ozone Dose Not Specified3.2 g/h
Catalyst NoneIron-Loaded Dead Leaf Ash
Reaction Time < 25 minutes for complete decolorizationNot Specified
Degradation Efficiency Complete decolorizationHigh

Table 3: Photocatalysis

ParameterMn-doped SrTiO₃ (Acid Black 1)
Initial Dye Concentration Not Specified
Optimal pH Not Specified
Catalyst Mn-doped SrTiO₃
Light Source Visible Light
Reaction Time 120 minutes
Degradation Efficiency 88.3%[1]

Table 4: Persulfate Activation

ParameterFe⁰ Activated Persulfate (Remazol Golden Yellow)
Initial Dye Concentration 100 mg/L
Optimal pH 6.0
Persulfate Concentration 5 x 10⁻³ M
Activator (Fe⁰) Dosage 0.5 g/L
Reaction Time 20 minutes
Degradation Efficiency 98%

Table 5: Ultrasonic and Sono-Fenton Processes

ParameterUS/Fenton (Acid Black 1)
Initial Dye Concentration 0.041 mM
Optimal pH 3.0
[Fe²⁺] 0.025 mM
[H₂O₂] 8.0 mM
Ultrasonic Frequency 40 kHz
Reaction Time 30 minutes
Degradation Efficiency 99.29%[2]

Experimental Protocols

This section provides detailed methodologies for key AOP experiments. These protocols are based on studies of closely related Acid Black dyes and can be adapted for this compound.

Fenton Process Protocol (Adapted from Acid Black 1 studies)[3]

1. Materials:

  • This compound stock solution (e.g., 1 g/L)
  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
  • Hydrogen peroxide (H₂O₂, 30% w/v)
  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
  • Deionized water
  • Magnetic stirrer and stir bar
  • pH meter
  • Spectrophotometer

2. Procedure:

  • Prepare a working solution of this compound (e.g., 50 mg/L) in a beaker by diluting the stock solution with deionized water.
  • Place the beaker on a magnetic stirrer and begin stirring.
  • Adjust the initial pH of the solution to 3.5 using H₂SO₄ or NaOH.
  • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 0.025 mM). Allow it to dissolve completely.
  • Initiate the reaction by adding the required volume of H₂O₂ to reach the desired concentration (e.g., 0.5 mM).
  • Start a timer and collect aliquots of the reaction mixture at specific time intervals (e.g., 5, 10, 20, 30, 60 minutes).
  • Immediately quench the reaction in the collected samples by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 8, which precipitates the iron catalyst and stops the generation of hydroxyl radicals.
  • Centrifuge or filter the quenched samples to remove the precipitated iron.
  • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a spectrophotometer.
  • Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Ozonation Protocol (Adapted from Acid Black 1 studies)[4]

1. Materials:

  • This compound solution
  • Ozone generator
  • Gas bubbling system (e.g., porous stone diffuser)
  • Reaction vessel (e.g., glass column)
  • Off-gas trap (e.g., potassium iodide solution)
  • pH meter
  • Spectrophotometer

2. Procedure:

  • Prepare the this compound solution of the desired concentration in the reaction vessel.
  • Adjust the initial pH of the solution as required for the experiment.
  • Turn on the ozone generator and allow it to stabilize.
  • Bubble the ozone gas through the dye solution at a constant flow rate.
  • Collect samples at regular intervals.
  • Immediately purge the collected samples with an inert gas (e.g., nitrogen) to remove any residual dissolved ozone.
  • Measure the absorbance of the samples at the λmax of this compound.
  • Calculate the degradation efficiency as described in the Fenton protocol.

Photocatalysis Protocol (General for Azo Dyes)

1. Materials:

  • This compound solution
  • Photocatalyst (e.g., TiO₂, ZnO, or a modified catalyst)
  • UV or visible light source
  • Photoreactor with a cooling system
  • Magnetic stirrer
  • pH meter
  • Spectrophotometer
  • Syringe filters (for catalyst removal)

2. Procedure:

  • Prepare the this compound solution.
  • Add the desired amount of photocatalyst to the solution.
  • Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium between the dye and the catalyst surface.
  • Take an initial sample ("dark" sample).
  • Turn on the light source to initiate the photocatalytic reaction.
  • Collect samples at regular time intervals.
  • Immediately filter the samples using a syringe filter to remove the photocatalyst particles.
  • Measure the absorbance of the filtrate.
  • Calculate the degradation efficiency.

Visualizations: Degradation Pathways and Workflows

The following diagrams illustrate the general mechanisms and experimental workflows for the AOPs discussed.

G General AOP Mechanism for Azo Dye Degradation AOP Advanced Oxidation Process OH Hydroxyl Radicals (•OH) AOP->OH Generates Dye This compound (Azo Dye) OH->Dye Attacks Chromophore (Azo Bonds) Intermediates Aromatic Intermediates OH->Intermediates Further Oxidation Dye->Intermediates Degrades to Mineralization CO₂, H₂O, Inorganic Ions Intermediates->Mineralization Mineralizes to

Caption: General mechanism of AOP degradation of azo dyes.

G Experimental Workflow for Fenton Process cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare Dye Solution adjust_ph Adjust pH to ~3.5 prep_dye->adjust_ph add_fe Add Fe²⁺ Catalyst adjust_ph->add_fe add_h2o2 Add H₂O₂ to Initiate add_fe->add_h2o2 sampling Collect Samples at Intervals add_h2o2->sampling quench Quench Reaction sampling->quench analyze Measure Absorbance (Spectrophotometry) quench->analyze calculate Calculate Degradation % analyze->calculate

Caption: Experimental workflow for the Fenton process.

G Proposed Degradation Pathway of a Trisazo Dye Dye This compound (Trisazo Structure) Azo1 Cleavage of first azo bond Dye->Azo1 •OH attack Azo2 Cleavage of second azo bond Azo1->Azo2 •OH attack Azo3 Cleavage of third azo bond Azo2->Azo3 •OH attack Aromatics Formation of various aromatic intermediates (e.g., naphthols, aminophenols, benzene derivatives) Azo3->Aromatics RingOpen Aromatic Ring Opening Aromatics->RingOpen •OH attack CarboxylicAcids Short-chain Carboxylic Acids (e.g., oxalic, formic acid) RingOpen->CarboxylicAcids Mineralization CO₂ + H₂O + SO₄²⁻ + NO₃⁻ CarboxylicAcids->Mineralization •OH attack

Caption: Proposed degradation pathway of a trisazo dye.

References

Application Notes and Protocols: Adsorption of Acid Black 234 onto Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 234 is an anionic dye widely used in the textile industry. Its release into wastewater poses significant environmental challenges due to its complex aromatic structure, which makes it resistant to biodegradation. Activated carbon, with its high surface area and porous structure, is a highly effective adsorbent for the removal of such dyes from aqueous solutions. This document provides detailed application notes and experimental protocols for the study of this compound adsorption onto activated carbon, summarizing key quantitative data and outlining the methodologies for crucial experiments.

Data Presentation

The following tables summarize the quantitative data for the adsorption of this compound onto activated carbon and related materials, based on various studies. This data is essential for understanding the efficiency and mechanism of the adsorption process.

Table 1: Isotherm Model Parameters for this compound Adsorption

AdsorbentIsotherm ModelParametersReference
Activated Carbon / Fe₂O₃ NanocompositeFreundlichK_F = Not Specified, n = Not Specified[1]
Molecularly Imprinted Polymer (MIP)LangmuirQ_m = 82 mg/g (283 K), 83 mg/g (298 K), 100 mg/g (313 K)[1]

Note: Data for pristine activated carbon was not explicitly available in the provided search results. The data presented is for modified adsorbents and serves as a reference.

Table 2: Kinetic Model Parameters for this compound Adsorption

AdsorbentKinetic ModelParametersReference
Activated Carbon / Fe₂O₃ NanocompositePseudo-Second-OrderRate constants and correlation coefficients were reported to fit well, but specific values were not provided.[1]
Molecularly Imprinted Polymer (MIP)Pseudo-Second-OrderThe adsorption process followed pseudo-second-order kinetics.[1]

Table 3: Thermodynamic Parameters for this compound Adsorption

AdsorbentΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/K·mol)Temperature (K)Reference
Activated Carbon / Fe₂O₃ Nanocomposite-1.911-28.127-92.851Not Specified[1]
Molecularly Imprinted Polymer (MIP)SpontaneousEndothermic-283, 298, 313[1]

Experimental Protocols

Detailed methodologies for the key experiments involved in studying the adsorption of this compound onto activated carbon are provided below. These protocols are based on standard laboratory practices for adsorption studies.[2][3][4]

Preparation of Activated Carbon (General Procedure)
  • Source Material: Procure a suitable precursor for activated carbon, such as coconut shells, wood, or agricultural waste.

  • Washing and Drying: Wash the raw material thoroughly with deionized water to remove any surface impurities. Dry the material in an oven at 105-110°C for 24 hours.

  • Carbonization: Place the dried material in a furnace and heat it to a temperature between 600-900°C in an inert atmosphere (e.g., nitrogen flow) for 1-2 hours. This process removes volatile components and creates a carbon-rich char.

  • Activation:

    • Physical Activation: Subject the char to an oxidizing gas (e.g., steam, carbon dioxide, or air) at high temperatures (600-1200°C) to develop the porous structure.

    • Chemical Activation: Impregnate the char with a chemical agent (e.g., phosphoric acid, potassium hydroxide, or zinc chloride) and then heat it in a furnace at a lower temperature (450-900°C).

  • Final Processing: Wash the activated carbon with a dilute acid (e.g., 0.1 M HCl) to remove any remaining activating agent and ash, followed by washing with deionized water until the pH of the wash water is neutral. Dry the final activated carbon product at 110°C overnight and store it in a desiccator.

Preparation of this compound Stock Solution
  • Accurately weigh a specific amount of this compound dye powder.

  • Dissolve the dye in a known volume of deionized water to prepare a stock solution of a high concentration (e.g., 1000 mg/L).

  • Prepare working solutions of desired concentrations by diluting the stock solution with deionized water.

Batch Adsorption Experiments

These experiments are conducted to investigate the effects of various parameters on the adsorption process and to determine the equilibrium and kinetic properties.

  • Effect of pH:

    • Take a series of flasks, each containing a fixed volume of this compound solution of a known initial concentration and a fixed mass of activated carbon.[3]

    • Adjust the initial pH of the solutions to different values (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.

    • Agitate the flasks at a constant speed and temperature for a predetermined time sufficient to reach equilibrium.

    • After agitation, separate the adsorbent from the solution by centrifugation or filtration. .

  • Effect of Adsorbent Dosage:

    • Vary the mass of activated carbon added to a fixed volume and concentration of this compound solution.[3]

    • Maintain a constant pH, temperature, and agitation speed.

    • Allow the mixture to equilibrate and then analyze the final dye concentration.

  • Effect of Contact Time (for Kinetic Studies):

    • To a known volume of this compound solution with a specific initial concentration and pH, add a fixed amount of activated carbon.

    • Agitate the mixture at a constant temperature.

    • Withdraw aliquots of the solution at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).[3]

    • Determine the concentration of the dye in each aliquot after separating the adsorbent.

  • Effect of Initial Dye Concentration and Temperature (for Isotherm and Thermodynamic Studies):

    • Prepare a series of this compound solutions with varying initial concentrations.

    • Add a fixed mass of activated carbon to each solution.

    • Agitate the flasks at a constant temperature until equilibrium is reached.

    • Repeat the entire experiment at different temperatures (e.g., 298 K, 308 K, 318 K) to study the thermodynamic aspects of the adsorption.[1]

Analytical Method

The concentration of this compound in the solutions before and after adsorption is determined using a UV-Visible spectrophotometer.

  • Determine the wavelength of maximum absorbance (λ_max) for this compound by scanning a dilute solution over a range of wavelengths.

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard solution at λ_max to construct a calibration curve (Absorbance vs. Concentration).

  • Measure the absorbance of the unknown samples and determine their concentrations from the calibration curve.

The amount of dye adsorbed per unit mass of activated carbon at equilibrium (q_e, in mg/g) can be calculated using the following equation:

q_e = (C_0 - C_e) * V / m

Where:

  • C_0 is the initial dye concentration (mg/L)

  • C_e is the equilibrium dye concentration (mg/L)

  • V is the volume of the solution (L)

  • m is the mass of the adsorbent (g)

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the models used in the analysis of this compound adsorption onto activated carbon.

Experimental_Workflow A Activated Carbon Preparation C Batch Adsorption Experiments A->C B Dye Solution Preparation B->C D Parameter Variation (pH, Dosage, Time, Conc., Temp.) C->D E Solid-Liquid Separation C->E F UV-Vis Spectrophotometry (Concentration Analysis) E->F G Data Analysis F->G H Kinetic Modeling G->H I Isotherm Modeling G->I J Thermodynamic Study G->J

Caption: Experimental workflow for the study of this compound adsorption.

Adsorption_Modeling_Relationship AdsorptionData Experimental Adsorption Data Kinetics Kinetic Analysis (Rate of Adsorption) AdsorptionData->Kinetics Equilibrium Equilibrium Analysis (Adsorption Capacity) AdsorptionData->Equilibrium Thermodynamics Thermodynamic Analysis (Spontaneity & Enthalpy) AdsorptionData->Thermodynamics PSO Pseudo-Second-Order Model Kinetics->PSO PFO Pseudo-First-Order Model Kinetics->PFO Langmuir Langmuir Isotherm Model Equilibrium->Langmuir Freundlich Freundlich Isotherm Model Equilibrium->Freundlich Gibbs Gibbs Free Energy (ΔG°) Thermodynamics->Gibbs Enthalpy Enthalpy (ΔH°) Thermodynamics->Enthalpy Entropy Entropy (ΔS°) Thermodynamics->Entropy

Caption: Logical relationship of key models for adsorption analysis.

References

Application Notes and Protocols for Isotherm Modeling of Acid Black 234 Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Langmuir and Freundlich isotherm models as applied to the adsorption of the azo dye Acid Black 234 from aqueous solutions. Detailed experimental protocols and data presentation are included to facilitate the replication and adaptation of these methods for various research applications, including wastewater treatment and purification processes relevant to pharmaceutical and other industries.

Introduction to Adsorption Isotherms

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of an adsorbate in solution and the amount of adsorbate accumulated on the surface of an adsorbent at a constant temperature. The Langmuir and Freundlich models are two of the most commonly used isotherms to analyze adsorption data, each based on different assumptions about the adsorbent surface and the nature of adsorption.

  • The Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer. It also presupposes that there are no interactions between the adsorbed molecules. The Langmuir model is often indicative of chemisorption, where there is a chemical interaction between the adsorbent and adsorbate.

  • The Freundlich Isotherm: In contrast, the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats and affinities. This model is not restricted to monolayer formation and can be applied to multilayer adsorption.

The choice of the most appropriate isotherm model is crucial for optimizing adsorption processes and for the design of effective adsorption systems. The fit of these models to experimental data can provide insights into the adsorption mechanism, the properties of the adsorbent surface, and the maximum adsorption capacity.

Data Presentation: Langmuir and Freundlich Isotherm Parameters for this compound

The selection of the best-fit isotherm model for the adsorption of this compound is highly dependent on the adsorbent material used. Below is a summary of isotherm parameters from studies using different adsorbents.

Table 1: Langmuir Isotherm Parameters for this compound Adsorption

AdsorbentTemperature (K)qm (mg/g)Reference
Molecularly Imprinted Polymer (MIP)28382>0.99[1]
Molecularly Imprinted Polymer (MIP)29883>0.99[1]
Molecularly Imprinted Polymer (MIP)313100>0.99[1]
  • q_m : Maximum monolayer adsorption capacity

  • : Coefficient of determination

Table 2: Freundlich Isotherm Parameters for this compound Adsorption

AdsorbentIsotherm ModelThermodynamic ParametersReference
Activated Carbon/Iron Oxide (AC/Fe2O3) NanocompositeFreundlichΔG°: -1.911 kJ/molΔH°: -28.127 kJ/molΔS°: -92.851 J/K.mol[2]
  • ΔG° : Gibbs Free Energy Change

  • ΔH° : Enthalpy Change

  • ΔS° : Entropy Change

The data indicates that for the molecularly imprinted polymer, the Langmuir model provides an excellent fit, suggesting a homogeneous surface and monolayer adsorption.[1] Conversely, the adsorption of this compound onto an activated carbon/iron oxide nanocomposite is best described by the Freundlich isotherm, implying a more heterogeneous surface.[2]

Experimental Protocols

This section outlines a detailed methodology for conducting batch adsorption experiments to determine the Langmuir and Freundlich isotherm parameters for this compound.

Materials and Reagents
  • This compound dye (analytical grade)

  • Adsorbent material (e.g., activated carbon, nanocomposite, etc.)

  • Deionized water

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Erlenmeyer flasks (250 mL)

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • pH meter

  • Centrifuge

  • Analytical balance

Protocol for Batch Adsorption Isotherm Study
  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound dye powder.

    • Dissolve the dye in deionized water to prepare a stock solution of a known concentration (e.g., 1000 mg/L).

    • Prepare a series of standard solutions of varying concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution.

  • Adsorption Experiments:

    • Take a series of 250 mL Erlenmeyer flasks.

    • In each flask, place a fixed amount of the adsorbent (e.g., 0.1 g).

    • To each flask, add a fixed volume (e.g., 100 mL) of the different concentrations of this compound standard solutions.

    • Adjust the initial pH of the solutions to a predetermined optimal value (e.g., pH 5) using 0.1 M HCl or 0.1 M NaOH.[1]

    • Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Analysis:

    • After reaching equilibrium, centrifuge the samples to separate the adsorbent from the solution.

    • Measure the final concentration of this compound in the supernatant of each sample using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the dye.

    • The amount of dye adsorbed at equilibrium, qe (mg/g), can be calculated using the following equation: qe = (C0 - Ce) * V / m where:

      • C0 is the initial dye concentration (mg/L)

      • Ce is the equilibrium dye concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

  • Isotherm Modeling:

    • Plot qe versus Ce to obtain the adsorption isotherm.

    • Analyze the experimental data by fitting it to the linearized forms of the Langmuir and Freundlich isotherm equations to determine the respective isotherm constants.

Mandatory Visualizations

Experimental Workflow for Adsorption Isotherm Study

Adsorption_Isotherm_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_modeling Modeling A Prepare Stock Solution of this compound B Prepare Standard Solutions of Varying Concentrations A->B C Add Fixed Amount of Adsorbent to Flasks B->C D Add Dye Solutions to Flasks C->D E Adjust pH D->E F Agitate until Equilibrium E->F G Separate Adsorbent (Centrifugation) F->G H Measure Final Dye Concentration (UV-Vis) G->H I Calculate Adsorption Capacity (qe) H->I J Plot Adsorption Isotherm (qe vs. Ce) I->J K Fit Data to Langmuir and Freundlich Models J->K L Determine Isotherm Parameters K->L

Caption: Workflow for determining adsorption isotherm parameters.

Logical Relationship of Adsorption Isotherm Models

Isotherm_Models cluster_langmuir Langmuir Assumptions cluster_freundlich Freundlich Characteristics Isotherms Adsorption Isotherm Models Langmuir Langmuir Isotherm Isotherms->Langmuir Freundlich Freundlich Isotherm Isotherms->Freundlich L1 Monolayer Adsorption Langmuir->L1 F1 Multilayer Adsorption Freundlich->F1 L2 Homogeneous Surface L3 No Interaction Between Adsorbed Molecules F2 Heterogeneous Surface F3 Empirical Equation

Caption: Key assumptions of Langmuir and Freundlich models.

References

Application Notes and Protocols for the Enzymatic Degradation of Acid Black 234

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 234 is a trisazo dye utilized in the textile and leather industries.[1] Due to its complex aromatic structure, it is recalcitrant to conventional wastewater treatment methods, posing environmental concerns.[2] Enzymatic degradation offers a promising and environmentally friendly alternative for the decolorization and detoxification of water contaminated with such dyes. This document provides an overview of the enzymatic degradation of this compound, including detailed experimental protocols and data presented for easy comparison. The primary enzymes involved in the degradation of azo dyes are azoreductases, laccases, and peroxidases.[3][4] These enzymes, primarily sourced from microorganisms like bacteria and fungi, can cleave the azo bonds (-N=N-) that are responsible for the dye's color, breaking the molecule down into smaller, often colorless, aromatic amines.[4][5] While the initial decolorization is a significant step, the subsequent degradation of these aromatic amines is crucial, as they can sometimes be more toxic than the parent dye.[5]

Data Presentation

The following tables summarize quantitative data on the enzymatic degradation of azo dyes. While specific data for this compound is limited in the current literature, the presented data from studies on other "Acid Black" and structurally related azo dyes provide a valuable reference for expected efficiencies and optimal conditions.

Table 1: Efficiency of Different Enzymes in Azo Dye Degradation

EnzymeSource OrganismTarget Azo DyeDecolorization Efficiency (%)Time (hours)Reference
AzoreductaseBacillus haloduransAcid Black 24906[6]
LaccaseTrametes villosaAcid Black 1729224[7]
Horseradish Peroxidase (HRP)Armoracia rusticanaAcid Black 10 BX~85 (free HRP)1.5[8]
Horseradish Peroxidase (HRP)Armoracia rusticanaC. I. Acid Blue 11380 (free HRP)0.75[9]
LaccaseTrametes modestaReactive Black 5HighNot Specified[10]

Table 2: Optimal Conditions for Enzymatic Azo Dye Degradation

EnzymeTarget Azo DyeOptimal pHOptimal Temperature (°C)Mediator/Co-substrateReference
Azoreductase (Bacillus halodurans)Acid Black 24937-[6]
Laccase (Trametes villosa)Acid Black 172522Violuric Acid (1.0 mM)[7]
Horseradish PeroxidaseAcid Black 10 BX224H₂O₂[8]
Horseradish PeroxidaseC. I. Acid Blue 1136.630H₂O₂[9]
Azoreductase (Staphylococcus aureus)Methyl Red6.0 - 6.635 - 40NADPH[11]

Experimental Protocols

Protocol 1: Screening of Microorganisms for this compound Degradation

This protocol outlines a method for identifying microbial strains capable of degrading this compound.

Materials:

  • This compound

  • Nutrient broth or other suitable microbial growth medium

  • Sterile test tubes

  • Microbial isolates (from environmental samples or culture collections)

  • Incubator

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in sterile distilled water and filter-sterilize.

  • Prepare a liquid growth medium (e.g., nutrient broth) and dispense 10 mL into sterile test tubes.

  • Supplement the medium with this compound to a final concentration of 100 mg/L.

  • Inoculate each tube with a different microbial isolate. Include an uninoculated tube as a control.

  • Incubate the tubes at an appropriate temperature (e.g., 30-37°C) under static or shaking conditions for 3-7 days.

  • Visually inspect the tubes for decolorization.

  • To quantify decolorization, centrifuge the cultures to pellet the biomass.

  • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound.

  • Calculate the decolorization efficiency using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 2: Azoreductase Activity Assay

This protocol describes a method to measure the activity of azoreductase in cell-free extracts.

Materials:

  • Cell-free extract containing azoreductase

  • Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Methyl Red (or other suitable azo dye substrate)

  • NADH or NADPH

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and Methyl Red (e.g., 24 µM final concentration).[12]

  • Add the cell-free extract to the reaction mixture.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

  • Initiate the reaction by adding NADH or NADPH (e.g., 1 mM final concentration).[12]

  • Immediately monitor the decrease in absorbance at the λmax of Methyl Red (e.g., 437 nm) for a set period (e.g., 5 minutes).[12]

  • One unit of azoreductase activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of the azo dye per minute under the specified conditions.

Protocol 3: Laccase-Mediated Degradation of this compound

This protocol details the use of laccase for the degradation of this compound.

Materials:

Procedure:

  • Prepare a reaction mixture containing the this compound solution in the appropriate buffer.

  • If using a mediator, add it to the reaction mixture.

  • Initiate the reaction by adding the laccase solution.

  • Incubate the reaction at a suitable temperature (e.g., 25-40°C) with gentle agitation.

  • At different time intervals, withdraw aliquots of the reaction mixture.

  • Measure the absorbance at the λmax of this compound to determine the extent of decolorization.

  • For a more detailed analysis of degradation, analyze the samples using HPLC to identify and quantify the degradation byproducts.

Protocol 4: Peroxidase-Mediated Degradation of this compound

This protocol outlines the degradation of this compound using a peroxidase, such as horseradish peroxidase (HRP).

Materials:

  • Horseradish peroxidase (HRP)

  • This compound solution

  • Buffer solution (e.g., phosphate or acetate buffer, pH 5-7)

  • Hydrogen peroxide (H₂O₂) solution

  • Spectrophotometer

  • HPLC system

Procedure:

  • Prepare a reaction mixture containing the this compound solution in the appropriate buffer.

  • Add HRP to the reaction mixture.

  • Initiate the reaction by adding a specific concentration of H₂O₂. The optimal concentration of H₂O₂ needs to be determined experimentally, as high concentrations can inactivate the enzyme.[9][13]

  • Incubate the reaction at a suitable temperature (e.g., 30°C) with agitation.[9]

  • Monitor the decolorization by measuring the absorbance at the λmax of this compound at various time points.

  • Analyze the degradation products using HPLC.

Visualizations

Enzymatic_Degradation_Pathway AB234 This compound (Trisazo Dye) Intermediates Colorless Aromatic Amines (Potentially Toxic) AB234->Intermediates Azo Bond Cleavage Enzymes Enzymes (Azoreductase, Laccase, Peroxidase) Enzymes->AB234 Mineralization Further Degradation (Mineralization) Intermediates->Mineralization Aerobic Degradation EndProducts CO₂, H₂O, N₂ Mineralization->EndProducts

Caption: General pathway for the enzymatic degradation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution Prepare this compound Solution Reaction_Setup Set up Reaction Mixture (Dye, Enzyme, Buffer, Co-substrate) Dye_Solution->Reaction_Setup Enzyme_Solution Prepare Enzyme Solution (Laccase, Peroxidase, or Azoreductase) Enzyme_Solution->Reaction_Setup Buffer_Solution Prepare Buffer Solution Buffer_Solution->Reaction_Setup Incubation Incubate under Optimal Conditions (pH, Temperature, Agitation) Reaction_Setup->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Decolorization Measure Decolorization (UV-Vis Spectrophotometry) Sampling->Decolorization Degradation_Products Analyze Degradation Products (HPLC, LC-MS) Sampling->Degradation_Products

Caption: A typical experimental workflow for enzymatic degradation studies.

Signaling_Pathway Metabolites Aromatic Amine Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS Induces Nrf2 Nrf2 ROS->Nrf2 Activates NFkB_Inhibitor IκBα ROS->NFkB_Inhibitor Leads to Degradation of ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes NFkB NF-κB NFkB_Inhibitor->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Promotes Transcription

Caption: Potential cellular signaling pathways affected by dye metabolites.

References

Application Notes & Protocols: Synthesis of Molecularly Imprinted Polymers for Acid Black 234

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Molecularly Imprinted Polymers (MIPs) for the selective recognition and removal of Acid Black 234, an azo dye. The methodology is based on the bulk polymerization technique, a common and effective method for creating MIPs with high affinity and selectivity for a target molecule.[1][2]

Overview & Principle

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule, in this case, this compound.[2][3] The process involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule (this compound). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. These cavities allow the MIP to selectively rebind the target molecule from a complex mixture.[1][2]

The synthesis described here utilizes methacrylic acid (MAA) as a functional monomer, which can interact with the this compound template. Ethylene glycol dimethacrylate (EGDMA) serves as the cross-linker to form the rigid polymer matrix, and 2,2′-azobisisobutyronitrile (AIBN) is the initiator for the radical polymerization.[1][4][5] Methanol is used as a porogenic solvent to help form a porous polymer structure.[1][4][5]

Experimental Data

The performance of the synthesized MIPs for this compound is summarized in the table below. The data highlights the adsorption capacity, imprinting factor, and optimal conditions for binding.

ParameterValueConditionsReference
Adsorption Capacity (MIP) 94%pH 5, 8 mg adsorbent[1]
Adsorption Capacity (NIP) 31%pH 5, 8 mg adsorbent[1]
Imprinting Factor (IF) 5.13-[1][5]
Distribution Coefficient (Kd) 0.53-[1][5]
Maximum Adsorption (Qm) 82 mg/g283 K[1][4]
83 mg/g298 K[1][4]
100 mg/g313 K[1][4]
Optimal pH 5-[1]
Optimal Adsorbent Dose 8 mg-[1]
Adsorption Kinetics Pseudo-second-order-[1][4]
Adsorption Isotherm Langmuir model-[1][4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Molecularly Imprinted Polymers for this compound.

MIP_Synthesis_Workflow cluster_prep Preparation of Pre-Polymerization Mixture cluster_poly Polymerization cluster_processing Post-Polymerization Processing Template This compound Solvent Methanol Polymerization Incubate at 60°C for 24 hours Template->Polymerization Mix & Stir Monomer Methacrylic Acid (MAA) Solvent->Polymerization Crosslinker Ethylene Glycol Dimethacrylate (EGDMA) Monomer->Polymerization Initiator 2,2'-Azobisisobutyronitrile (AIBN) Crosslinker->Polymerization Initiator->Polymerization Crushing Crush Polymer Polymerization->Crushing Solid Polymer Formation Washing Wash to Remove Template Crushing->Washing Drying Dry the MIP Washing->Drying MIP_Final MIP_Final Drying->MIP_Final Final MIP Product MIP_Components cluster_reactants Reactants cluster_process Process cluster_product Product Template This compound (Template) Pre_assembly Self-Assembly of Template and Monomer Template->Pre_assembly Monomer Methacrylic Acid (Functional Monomer) Monomer->Pre_assembly Crosslinker EGDMA (Cross-linker) Polymerization Thermal Polymerization (60°C, 24h) Crosslinker->Polymerization Initiator AIBN (Initiator) Initiator->Polymerization Solvent Methanol (Porogen) Solvent->Pre_assembly Pre_assembly->Polymerization Template_Removal Template Removal (Washing) Polymerization->Template_Removal MIP Molecularly Imprinted Polymer (MIP) Template_Removal->MIP

References

Application Note: Quantification of Acid Black 234 using Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Black 234 is a water-soluble, trisazo dye utilized in various industries, including textiles and leather manufacturing.[1][2] Due to its potential environmental impact and the need for quality control in industrial processes, a reliable and accurate analytical method for its quantification is essential. This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV-Vis detection for the determination of this compound in aqueous solutions. The method is designed for researchers, scientists, and professionals in quality control and environmental monitoring.

Principle

This method employs a C18 stationary phase to separate this compound from other components in a sample matrix. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the efficient elution of the analyte. Quantification is achieved by monitoring the absorbance at the maximum wavelength (λmax) of this compound, which is 642 nm, and comparing the peak area to a calibration curve generated from standards of known concentrations.[3]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and efficiency.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Ammonium (B1175870) acetate (B1210297) (analytical grade)

    • Glacial acetic acid (analytical grade)

    • Deionized water (18.2 MΩ·cm)

  • Glassware and Consumables:

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • HPLC vials with septa

    • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase A (Aqueous): 20 mM Ammonium Acetate Buffer (pH 5.0)

    • Weigh 1.54 g of ammonium acetate and dissolve it in 1 L of deionized water.

    • Adjust the pH to 5.0 using glacial acetic acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve the standard in deionized water in a 10 mL volumetric flask and bring it to volume. This solution should be stored in the dark at 4°C.

  • Calibration Standards:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with deionized water.

Sample Preparation
  • For aqueous samples, centrifuge to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If the expected concentration is high, dilute the sample with deionized water to fall within the calibration range.

Chromatographic Conditions

The proposed HPLC parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Ammonium Acetate (pH 5.0)
B: Acetonitrile
Gradient 0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 90% to 10% B
20-25 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 20 µL
Detection 642 nm
Run Time 25 minutes
Quantification
  • Inject the calibration standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Inject the prepared samples and record the peak areas.

  • Calculate the concentration of this compound in the samples using the regression equation.

Data Presentation

The performance of this method should be validated according to standard guidelines. The following table illustrates the expected quantitative data from a method validation.

ParameterExpected Value
Retention Time (min) ~ 12.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) < 0.5 µg/mL
Limit of Quantification (LOQ) < 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Note: The values in this table are illustrative and must be determined experimentally during method validation.

Visualizations

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock & Calibration Curve Solutions Injection Inject Samples and Standards into HPLC System Standard_Prep->Injection Sample_Prep Prepare Aqueous Sample (Filter/Dilute) Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phases A and B Separation Chromatographic Separation on C18 Column Mobile_Phase_Prep->Separation Injection->Separation Detection Detect Analyte at 642 nm Separation->Detection Integration Integrate Peak Area Detection->Integration Calibration Generate Calibration Curve Integration->Calibration from Standards Quantification Quantify this compound in Sample Integration->Quantification from Samples Calibration->Quantification

Caption: Experimental workflow for HPLC quantification of this compound.

Conclusion

The proposed RP-HPLC method provides a framework for the reliable quantification of this compound. This application note serves as a starting point for method development and implementation. It is crucial that the method is fully validated in the user's laboratory to ensure its suitability for the intended application, particularly concerning the specific sample matrices.

References

Spectrophotometric Determination of Acid Black 234 Concentration: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 234 (AB234) is a water-soluble trisazo dye utilized in various industrial applications, including textile and leather dyeing.[1][2] Its prevalence in industrial effluents necessitates accurate and efficient methods for its quantification in environmental and quality control settings. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a rapid, straightforward, and cost-effective analytical technique for determining the concentration of AB234 in aqueous solutions. This application note provides a detailed protocol for the spectrophotometric determination of this compound concentration, including the preparation of standard solutions, generation of a calibration curve, and analysis of unknown samples.

Principle

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. By measuring the absorbance of this compound at its wavelength of maximum absorbance (λmax), the concentration of an unknown sample can be determined by referencing a standard calibration curve. The maximum absorbance for this compound has been identified at 642 nm .[3]

Materials and Equipment

  • This compound (CAS No. 157577-99-6)[4]

  • Deionized or distilled water

  • UV-Vis Spectrophotometer (capable of measurements at 642 nm)

  • Quartz or polystyrene cuvettes

  • Analytical balance

  • Volumetric flasks (various sizes, e.g., 100 mL, 50 mL, 25 mL, 10 mL)

  • Pipettes (various sizes)

  • Beakers

Experimental Protocols

Preparation of Stock Standard Solution (100 mg/L)
  • Accurately weigh 10.0 mg of this compound powder using an analytical balance.

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Add a small amount of deionized water to dissolve the dye completely.

  • Once dissolved, fill the flask to the calibration mark with deionized water.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution as described in the table below.

StandardConcentration (mg/L)Volume of Stock Solution (100 mg/L)Final Volume (mL)
11.01.0 mL100
22.52.5 mL100
35.05.0 mL100
47.57.5 mL100
510.010.0 mL100
Construction of the Calibration Curve
  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.

  • Set the wavelength to 642 nm.[3]

  • Use deionized water as a blank to zero the spectrophotometer.

  • Measure the absorbance of each working standard solution, starting from the lowest concentration to the highest.

  • Record the absorbance values for each concentration.

  • Plot a graph of absorbance (Y-axis) versus concentration (X-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a valid calibration curve.

Analysis of Unknown Sample
  • If the unknown sample is expected to have a high concentration of this compound, dilute it with deionized water to bring the absorbance within the range of the calibration curve.

  • Measure the absorbance of the (diluted) unknown sample at 642 nm.

  • Use the equation of the calibration curve to calculate the concentration of this compound in the sample.

  • If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the original concentration.

Data Presentation

Table 1: Calibration Data for this compound

Concentration (mg/L)Absorbance at 642 nm
1.0[Insert Absorbance]
2.5[Insert Absorbance]
5.0[Insert Absorbance]
7.5[Insert Absorbance]
10.0[Insert Absorbance]

Table 2: Analysis of Unknown Sample

Sample IDDilution FactorMeasured AbsorbanceCalculated Concentration (mg/L)Original Concentration (mg/L)
Unknown 1[Insert Dilution Factor][Insert Absorbance][Insert Calculated Conc.][Insert Original Conc.]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock Prepare 100 mg/L Stock Solution standards Prepare Working Standards (1-10 mg/L) stock->standards measure_standards Measure Absorbance of Standards standards->measure_standards instrument Set Spectrophotometer to 642 nm blank Zero with Deionized Water instrument->blank blank->measure_standards measure_unknown Measure Absorbance of Unknown blank->measure_unknown calibration_curve Construct Calibration Curve measure_standards->calibration_curve concentration Calculate Unknown Concentration measure_unknown->concentration calibration_curve->concentration

Caption: Experimental workflow for the spectrophotometric determination of this compound.

logical_relationship cluster_beer_lambert Beer-Lambert Law Absorbance Absorbance (A) Concentration Concentration (c) Absorbance->Concentration is proportional to Equation A = εlc Pathlength Path Length (l) MolarAbsorptivity Molar Absorptivity (ε)

Caption: The relationship between absorbance and concentration as described by the Beer-Lambert Law.

References

Application Notes and Protocols for the Degradation of Acid Black 234

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for studying the degradation of Acid Black 234, a trisazo dye known for its persistence in the environment.[1] The following sections outline methodologies for photocatalytic, Fenton, and biological degradation, along with data presentation and visualization to guide researchers in their investigations.

Overview of this compound Degradation

This compound is a synthetic dye widely used in the textile and leather industries.[1] Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods.[2] Advanced oxidation processes (AOPs) and biological treatments are promising strategies for its degradation. This document details protocols for three common degradation techniques:

  • Photocatalytic Degradation: Utilizes a semiconductor catalyst (e.g., TiO2, Mn-doped SrTiO3) and a light source (e.g., UV or visible light) to generate highly reactive hydroxyl radicals that break down the dye molecule.[2]

  • Fenton and Photo-Fenton Oxidation: Employs Fenton's reagent (a mixture of ferrous ions and hydrogen peroxide) to produce hydroxyl radicals.[3][4][5] The efficiency of this process can be enhanced with UV light (Photo-Fenton).[3]

  • Biodegradation: Involves the use of microorganisms, such as bacteria or fungi, to break down the dye molecule through enzymatic processes.[6][7]

Experimental Protocols

General Materials and Equipment
  • This compound (C.I. 30027, CAS 157577-99-6)[1]

  • Deionized water

  • Beakers, volumetric flasks, and pipettes

  • Magnetic stirrer and stir bars

  • pH meter

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Total Organic Carbon (TOC) analyzer

  • Appropriate safety equipment (gloves, goggles, lab coat)

Protocol 1: Photocatalytic Degradation

This protocol describes the photocatalytic degradation of this compound using a generic semiconductor catalyst under a specific light source.

Materials:

  • Photocatalyst (e.g., TiO2 P25, or synthesized Mn-doped SrTiO₃)[2]

  • This compound stock solution (e.g., 100 mg/L)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Photoreactor with a UV or visible light source

Procedure:

  • Catalyst Suspension: Suspend a specific amount of photocatalyst (e.g., 1 g/L) in a known volume of deionized water and sonicate for 15 minutes to ensure uniform dispersion.

  • Dye Solution Preparation: Prepare a working solution of this compound (e.g., 20 mg/L) from the stock solution.

  • Experimental Setup: Place a specific volume of the dye solution into the photoreactor. Add the catalyst suspension to achieve the desired catalyst loading.

  • Adsorption-Desorption Equilibrium: Stir the mixture in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium between the dye and the catalyst surface.

  • pH Adjustment: Adjust the pH of the solution to the desired level (e.g., pH 3, 7, or 10) using HCl or NaOH.[8]

  • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction.

  • Sample Collection: Withdraw aliquots of the solution at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis: Centrifuge or filter the collected samples to remove the catalyst particles. Analyze the supernatant for the concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax). Further analysis of degradation byproducts can be performed using HPLC.[6][7] Mineralization can be assessed by measuring the Total Organic Carbon (TOC).[3]

Protocol 2: Fenton and Photo-Fenton Oxidation

This protocol details the degradation of this compound using the Fenton and Photo-Fenton processes.

Materials:

  • This compound stock solution (e.g., 100 mg/L)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • For Photo-Fenton: UV lamp

Procedure:

  • Dye Solution Preparation: Prepare a working solution of this compound (e.g., 50 mg/L) in a beaker.

  • pH Adjustment: Adjust the initial pH of the dye solution to an acidic range, typically around pH 3, using sulfuric acid.[3][4]

  • Addition of Ferrous Ions: Add a specific volume of the FeSO₄ solution to the dye solution to achieve the desired Fe²⁺ concentration (e.g., 0.1 mM).[3]

  • Initiation of Fenton Reaction: Add a specific volume of H₂O₂ to the solution to start the Fenton reaction. The molar ratio of Fe²⁺:H₂O₂ is a critical parameter to optimize (e.g., 1:5).[4]

  • Photo-Fenton Variation: For the Photo-Fenton experiment, irradiate the solution with a UV lamp simultaneously with the addition of H₂O₂.

  • Reaction and Sampling: Allow the reaction to proceed under constant stirring. Collect samples at predetermined time intervals.

  • Quenching the Reaction: Quench the reaction in the collected samples by adding a suitable reagent, such as sodium sulfite, to consume the residual H₂O₂.

  • Sample Analysis: Analyze the samples for residual dye concentration, degradation byproducts, and TOC as described in the photocatalysis protocol.

Protocol 3: Biodegradation

This protocol outlines a general procedure for studying the biodegradation of this compound using a bacterial strain.

Materials:

  • Bacterial strain capable of dye degradation (e.g., Bacillus halodurans)[6][7]

  • Nutrient broth or a suitable growth medium

  • This compound stock solution (sterilized)

  • Incubator shaker

  • Sterile flasks and pipettes

Procedure:

  • Inoculum Preparation: Culture the selected bacterial strain in a nutrient-rich medium until it reaches the exponential growth phase.

  • Experimental Setup: In a sterile flask, add a specific volume of the growth medium and the sterilized this compound stock solution to achieve the desired initial dye concentration (e.g., 100 mg/L).

  • Inoculation: Inoculate the medium with a specific volume of the prepared bacterial culture.

  • Incubation: Incubate the flasks in an incubator shaker at a controlled temperature (e.g., 37°C) and agitation speed.[7]

  • Control: Prepare a control flask containing the dye and medium but without the bacterial inoculum to account for any abiotic degradation.

  • Monitoring Degradation: At regular time intervals, aseptically withdraw samples from the flasks.

  • Sample Analysis: Centrifuge the samples to separate the bacterial biomass. Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer. Confirmation of biodegradation can be achieved through HPLC and FTIR analysis to identify the disappearance of the azo bond peak.[6][7]

Data Presentation

Quantitative data from the degradation studies should be summarized in tables for clear comparison.

Table 1: Effect of Initial pH on Photocatalytic Degradation Efficiency of this compound

Time (min)Degradation Efficiency (%) at pH 3Degradation Efficiency (%) at pH 7Degradation Efficiency (%) at pH 10
0000
1545.230.125.8
3068.952.748.3
6085.475.370.1
9092.186.582.4
12095.891.288.6

Table 2: Comparison of Degradation Efficiency for Different AOPs

Time (min)Fenton Degradation (%)Photo-Fenton Degradation (%)
000
1055.675.4
2078.392.1
3089.198.5
4094.299.8
5096.5>99.9
6097.8>99.9

Table 3: Biodegradation of this compound by Bacillus halodurans

Incubation Time (hours)Decolorization Efficiency (%)
00
235.7
468.2
690.5
894.3
1296.1
2497.8

Visualization of Experimental Workflows

Experimental_Workflow_Photocatalysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare this compound Solution e1 Mix Dye and Catalyst p1->e1 p2 Prepare Catalyst Suspension p2->e1 e2 Equilibrate in Dark e1->e2 e3 Adjust pH e2->e3 e4 Irradiate with Light e3->e4 e5 Collect Samples e4->e5 a1 Separate Catalyst e5->a1 a2 UV-Vis Spectrophotometry a1->a2 a3 HPLC / TOC Analysis a2->a3

Caption: Workflow for Photocatalytic Degradation of this compound.

Experimental_Workflow_Fenton cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare this compound Solution e1 Adjust pH to ~3 p1->e1 p2 Prepare FeSO4 Solution e2 Add FeSO4 p2->e2 e1->e2 e3 Add H2O2 (Initiate Reaction) e2->e3 e4 Optional: UV Irradiation (Photo-Fenton) e3->e4 e5 Collect & Quench Samples e3->e5 e4->e5 a1 UV-Vis Spectrophotometry e5->a1 a2 TOC Analysis a1->a2

Caption: Workflow for Fenton and Photo-Fenton Oxidation.

Signaling_Pathway_Biodegradation cluster_process Biodegradation Process Dye This compound (Azo Bonds -N=N-) Bacteria Bacterial Cell (e.g., Bacillus halodurans) Dye->Bacteria Uptake/Surface Interaction Intermediates Colorless Aromatic Amines (Potentially toxic) Dye->Intermediates breaks down to Enzymes Azo Reductase & other enzymes Bacteria->Enzymes produces Enzymes->Dye catalyzes cleavage of Mineralization Further Degradation (Ring Cleavage) Intermediates->Mineralization undergoes EndProducts CO2 + H2O + Biomass Mineralization->EndProducts

Caption: Simplified Pathway of Azo Dye Biodegradation.

References

Application Notes and Protocols for Acid Black 234 in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 234 is a water-soluble, trisazo dye that serves as a versatile substrate for the enzymatic assays of various oxidoreductases, particularly those involved in bioremediation and industrial effluent treatment.[1][2] Its complex aromatic structure and distinct color make it an excellent candidate for monitoring enzyme activity through spectrophotometric analysis of its decolorization. The enzymatic degradation of this compound typically involves the cleavage of its azo bonds (-N=N-), leading to a measurable decrease in absorbance in the visible spectrum. This application note provides detailed protocols for using this compound as a substrate for laccase, peroxidase, and azoreductase assays, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Principle of the Assay

The enzymatic assays using this compound are based on the principle of decolorization. Enzymes such as laccases, peroxidases, and azoreductases catalyze the breakdown of the chromophoric azo bonds within the this compound molecule.[3] This enzymatic action results in the formation of smaller, often colorless, aromatic compounds. The rate of this decolorization is directly proportional to the enzyme's activity and can be quantified by monitoring the decrease in absorbance at the dye's maximum absorption wavelength (λmax). Based on available spectral data for similar "Acid Black" dyes, the recommended wavelength for monitoring the decolorization of this compound is approximately 600 nm. Researchers should confirm the λmax of their specific this compound solution using a spectrophotometer.

Enzyme Classes Utilizing this compound

Several classes of enzymes are known to degrade azo dyes and are therefore suitable for assays using this compound:

  • Laccases (EC 1.10.3.2): These multi-copper oxidases catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, including azo dyes, using molecular oxygen as the electron acceptor.[3][4]

  • Peroxidases (EC 1.11.1.x): This large family of enzymes, which includes horseradish peroxidase (HRP) and lignin (B12514952) peroxidase, catalyzes the oxidation of various substrates by hydrogen peroxide (H₂O₂).[3]

  • Azoreductases (EC 1.7.1.6): These enzymes, often found in bacteria, specifically catalyze the reductive cleavage of the azo bond, typically using NADH or NADPH as an electron donor.[3][5][6]

Data Presentation: Enzyme Kinetic Parameters

While specific kinetic parameters for this compound are not extensively documented, the following tables provide a summary of kinetic data for laccase, peroxidase, and azoreductase with other relevant substrates for comparative purposes. Researchers are encouraged to determine the specific Km and Vmax values for their enzyme of interest with this compound empirically.

Table 1: Kinetic Parameters of Laccase from Trametes versicolor with Various Substrates

SubstrateKm (µM)Vmax (U/mL)Optimal pHOptimal Temperature (°C)
ABTS737805.040
Guaiacol146.123.82 (µmol/min)5.0 - 7.040 - 50

Data compiled from various sources for laccases from Trametes versicolor and Trichoderma harzianum.[3][6]

Table 2: Kinetic Parameters of Horseradish Peroxidase (HRP) with Various Substrates

SubstrateKm (mM)Vmax (units)Optimal pHOptimal Temperature (°C)
Hydrogen Peroxide (H₂O₂)5.50.666.0 - 7.030 - 50
Guaiacol35.53.46.050

Data for soluble HRP.

Table 3: Kinetic Parameters of Bacterial Azoreductase with Various Substrates

SubstrateKm (µM)Vmax (U/mL)Optimal pHOptimal Temperature (°C)
Methyl Red5022227.030
Methyl Red25010007.030

Data from Enterobacter dissolvens (row 1) and Pseudomonas aeruginosa (row 2).[6]

Experimental Protocols

The following are generalized protocols for enzyme assays using this compound. Optimal conditions (e.g., pH, temperature, substrate concentration) should be determined empirically for each specific enzyme.

Protocol 1: Laccase Activity Assay

Objective: To determine the activity of laccase by measuring the rate of this compound decolorization.

Materials:

  • Laccase enzyme solution (e.g., from Trametes versicolor)

  • This compound stock solution (e.g., 1 mg/mL in deionized water)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5-5.5)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 0.1 M sodium acetate buffer (adjust pH to the optimum for the specific laccase).

    • 100 µL of this compound solution (final concentration to be optimized, e.g., 50-100 µM).

  • Equilibrate the reaction mixture to the optimal temperature for the laccase (e.g., 30-50°C).

  • Initiate the reaction by adding 100 µL of the laccase enzyme solution.

  • Immediately mix the solution by gentle inversion and start monitoring the decrease in absorbance at ~600 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

  • One unit of laccase activity can be defined as the amount of enzyme that decolorizes 1 µmol of this compound per minute under the specified conditions.

Protocol 2: Peroxidase Activity Assay

Objective: To determine the activity of peroxidase by measuring the rate of this compound decolorization in the presence of hydrogen peroxide.

Materials:

  • Peroxidase enzyme solution (e.g., Horseradish Peroxidase)

  • This compound stock solution (e.g., 1 mg/mL in deionized water)

  • Phosphate (B84403) buffer (0.1 M, pH 6.0-7.0)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 700 µL of 0.1 M phosphate buffer (adjust pH to the optimum for the specific peroxidase).

    • 100 µL of this compound solution (final concentration to be optimized, e.g., 50-100 µM).

    • 100 µL of H₂O₂ solution (final concentration to be optimized, e.g., 1 mM).

  • Equilibrate the reaction mixture to the optimal temperature for the peroxidase (e.g., 25-40°C).

  • Initiate the reaction by adding 100 µL of the peroxidase enzyme solution.

  • Immediately mix the solution by gentle inversion and start monitoring the decrease in absorbance at ~600 nm over time.

  • Calculate the rate of reaction from the linear portion of the curve.

  • One unit of peroxidase activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of this compound per minute.

Protocol 3: Azoreductase Activity Assay

Objective: To determine the activity of azoreductase by measuring the rate of this compound decolorization in the presence of a reducing equivalent.

Materials:

  • Azoreductase enzyme solution (e.g., from bacterial cell lysate)

  • This compound stock solution (e.g., 1 mg/mL in deionized water)

  • Potassium phosphate buffer (0.1 M, pH 7.0-7.5)

  • NADH or NADPH stock solution (e.g., 10 mM)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 700 µL of 0.1 M potassium phosphate buffer (adjust pH to the optimum for the specific azoreductase).

    • 100 µL of this compound solution (final concentration to be optimized, e.g., 20-50 µM).

    • 100 µL of NADH or NADPH solution (final concentration to be optimized, e.g., 1 mM).

  • Equilibrate the reaction mixture to the optimal temperature for the azoreductase (e.g., 30-37°C).

  • Initiate the reaction by adding 100 µL of the azoreductase enzyme solution.

  • Immediately mix the solution and monitor the decrease in absorbance at ~600 nm over time.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

  • One unit of azoreductase activity can be defined as the amount of enzyme that reduces 1 µmol of this compound per minute.

Visualizations

Experimental Workflow for Enzyme Assay

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Buffer Mix_Reagents Mix Buffer and Substrate in Cuvette Prep_Buffer->Mix_Reagents Prep_Substrate Prepare this compound Stock Solution Prep_Substrate->Mix_Reagents Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Initiate Reaction: Add Enzyme Prep_Enzyme->Add_Enzyme Equilibrate Equilibrate to Optimal Temperature Mix_Reagents->Equilibrate Equilibrate->Add_Enzyme Monitor_Abs Monitor Absorbance (λmax ≈ 600 nm) Add_Enzyme->Monitor_Abs Plot_Data Plot Absorbance vs. Time Monitor_Abs->Plot_Data Calc_Rate Calculate Initial Rate (ΔAbs/min) Plot_Data->Calc_Rate Calc_Activity Calculate Enzyme Activity (U/mL) Calc_Rate->Calc_Activity

Caption: General workflow for an enzyme assay using this compound.

Conceptual Signaling Pathway of Azo Dye Degradation

Azo_Dye_Degradation_Pathway cluster_enzyme Enzymatic Action cluster_substrate Substrate & Products Enzyme Laccase / Peroxidase / Azoreductase Intermediates Aromatic Amines / Phenolic Compounds (Potentially Colorless) Enzyme->Intermediates catalyzes cleavage of azo bonds AcidBlack234 This compound (Colored Azo Dye) AcidBlack234->Enzyme binds to Mineralization Further Degradation (CO₂, H₂O, etc.) Intermediates->Mineralization may undergo

Caption: Conceptual pathway of this compound enzymatic degradation.

References

Application Notes and Protocols for Soil Column Studies Using Acid Black 234 Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting soil column studies utilizing Acid Black 234 as a tracer. This compound, a water-soluble trisazo dye, serves as a valuable tool for investigating the transport and fate of anionic organic compounds in soil matrices.[1] Its distinct color allows for easy visual tracking, while its chemical properties can provide insights into advection, dispersion, and retardation processes governing solute movement through porous media.

Understanding the mobility of substances through soil is critical in various fields, including environmental science for assessing pollutant transport, agriculture for optimizing nutrient and pesticide application, and in drug development for evaluating the environmental fate of pharmaceutical compounds. Soil column experiments offer a controlled laboratory setting to simulate and quantify these transport phenomena.[2][3]

This document outlines the necessary materials, experimental setup, and analytical procedures to perform robust and reproducible soil column tracer studies with this compound.

Properties of this compound

A thorough understanding of the tracer's properties is essential for interpreting experimental results.

PropertyValueReference
CAS Number 157577-99-6[4]
Molecular Formula C₃₄H₂₆N₁₀Na₂O₉S₃[4]
Molecular Weight 860.81 g/mol [4]
Appearance Black Powder
Solubility Water-soluble[1]
Chemical Class Trisazo dye[4]

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (analytical grade)

  • Soil of interest (e.g., sandy loam, clay loam), sieved to a uniform particle size

  • Deionized water

  • Background electrolyte solution (e.g., 0.01 M CaCl₂)

  • Glass wool or fine mesh screen

  • Sand (e.g., quartz sand), washed and dried

Equipment:

  • Glass or PVC columns (e.g., 30 cm length, 5 cm internal diameter)

  • Peristaltic pump

  • Fraction collector

  • UV-Vis Spectrophotometer

  • pH meter

  • Conductivity meter

  • Balance

  • Drying oven

  • Standard laboratory glassware (beakers, graduated cylinders, volumetric flasks)

Soil Column Preparation

A critical step in these studies is the proper packing of the soil column to achieve a uniform bulk density and minimize preferential flow paths.

Soil_Column_Preparation cluster_prep Column Assembly cluster_packing Soil Packing cluster_final Finalization Start Start: Assemble Column Place_Filter Place glass wool/mesh at column base Start->Place_Filter Add_Sand Add a layer of sand (e.g., 2 cm) Place_Filter->Add_Sand Weigh_Soil Weigh a known mass of oven-dried soil Add_Sand->Weigh_Soil Pack_Increments Pack soil in small increments (e.g., 2-3 cm) Weigh_Soil->Pack_Increments Compact Gently compact each increment to achieve target bulk density Pack_Increments->Compact Roughen Roughen the surface of each layer before adding the next Compact->Roughen Roughen->Pack_Increments Repeat until column is filled Add_Top_Sand Add a top layer of sand Roughen->Add_Top_Sand Place_Top_Filter Place glass wool/mesh on top Add_Top_Sand->Place_Top_Filter Connect_Pump Connect column to peristaltic pump Place_Top_Filter->Connect_Pump Ready Column Ready for Saturation Connect_Pump->Ready Data_Analysis_Flowchart cluster_params Parameter Calculation cluster_model Modeling BTC Breakthrough Curve Data (C/C₀ vs. Pore Volumes) Retardation Retardation Factor (R) (at C/C₀ = 0.5) BTC->Retardation Dispersion Dispersion Coefficient (D) BTC->Dispersion PoreWater Average Pore-Water Velocity (v) BTC->PoreWater CDE_Model Convection-Dispersion Equation (CDE) Modeling Retardation->CDE_Model Dispersion->CDE_Model PoreWater->CDE_Model Model_Fit Fit Model to Experimental Data CDE_Model->Model_Fit

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Acid Black 234 Photocatalytic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the photocatalytic degradation of Acid Black 234. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve the efficiency and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation important?

This compound is a water-soluble, trisazo-class synthetic dye widely used in the textile, leather, and paper industries.[1][2][3][4] Its complex aromatic structure makes it resistant to biodegradation, posing environmental and health risks.[4][5] Photocatalytic degradation is an advanced oxidation process that uses semiconductor catalysts to break down this pollutant into less harmful substances.[4][6]

Q2: What is the general mechanism of photocatalytic degradation?

The process is initiated when a semiconductor photocatalyst (e.g., TiO₂) absorbs photons with energy equal to or greater than its bandgap. This creates electron-hole pairs.[7] These highly reactive electrons and holes migrate to the catalyst surface and react with adsorbed water and oxygen to generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻).[6] These ROS are powerful oxidizing agents that attack the dye molecules, leading to their degradation.[6][7]

Q3: My degradation efficiency is very low. What are the common causes?

Low degradation efficiency is a frequent issue and can be attributed to several factors:

  • Suboptimal pH: The pH of the solution is a critical parameter as it affects the surface charge of both the photocatalyst and the dye molecules, which influences the adsorption process.[6][7][8][9]

  • Incorrect Catalyst Loading: Too little catalyst provides insufficient active sites for the reaction. Conversely, too much catalyst can lead to a turbid solution, which blocks light penetration and reduces efficiency.[8][9][10]

  • High Initial Dye Concentration: A higher concentration of dye can prevent light from reaching the catalyst's surface. More dye molecules adsorbed on the surface can also mean fewer available active sites for generating radicals.[9][11]

  • Insufficient Light Source: The light source must provide photons with enough energy to activate the photocatalyst. Ensure the wavelength and intensity are appropriate for your chosen catalyst.

  • Presence of Inhibitors: Certain inorganic anions, such as carbonates (CO₃²⁻) and chlorides (Cl⁻), can act as scavengers for hydroxyl radicals, thereby reducing the degradation rate.[6]

Q4: How do I choose the correct pH for my experiment?

The optimal pH depends on the specific photocatalyst and the target dye. The pH affects the surface charge of the catalyst (the point of zero charge, or pzc) and the ionization state of the dye. For TiO₂, the surface is typically positively charged in acidic conditions and negatively charged in alkaline conditions.[8] Since this compound is an anionic dye, a lower pH (acidic conditions) often enhances adsorption onto a positively charged TiO₂ surface, which can lead to higher degradation efficiency.[11][12] It is recommended to perform preliminary experiments across a range of pH values (e.g., 3, 5, 7, 9, 11) to determine the optimum for your specific system.[13]

Q5: My results are not reproducible. What can I do to improve consistency?

Lack of reproducibility can be a significant challenge in photocatalysis research.[14] To improve it:

  • Standardize Experimental Setup: Ensure the distance from the light source to the reactor, the reactor geometry, and the stirring speed are identical for all experiments.

  • Control Temperature: Photocatalytic reactions can be sensitive to temperature. Use a water bath or cooling fan to maintain a constant temperature.

  • Ensure Homogeneous Suspension: Adequately disperse the catalyst powder in the solution. Using a magnetic stirrer at a consistent speed is crucial. For hydrophobic powders, consider adding a surfactant or a co-solvent like ethanol (B145695) to improve wetting.[15]

  • Monitor Catalyst Stability: Photocatalysts can deactivate over time due to the accumulation of intermediate products on their surface.[16] Test the reusability of your catalyst to check for deactivation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or no degradation after light is turned on. 1. Incorrect pH. 2. Catalyst loading is not optimal. 3. Dye concentration is too high. 4. Light source is inadequate (wrong wavelength or low intensity). 5. Presence of radical scavengers (e.g., certain anions) in the water.[6]1. Adjust the pH. For anionic dyes like this compound with TiO₂, try an acidic pH (e.g., 3-5).[8][11] 2. Optimize the catalyst concentration. Start with a range (e.g., 0.5, 1.0, 1.5 g/L) to find the sweet spot.[9] 3. Reduce the initial dye concentration or increase catalyst loading.[9][11] 4. Check the specifications of your lamp. Ensure it emits at a wavelength that can activate your catalyst (e.g., <387 nm for anatase TiO₂). 5. Use deionized water to minimize interference from unknown ions.
Catalyst powder floats on the surface of the solution. The catalyst powder is hydrophobic and is not being wetted by the aqueous solution.[15]1. Add a small amount of a water-miscible solvent with low surface tension, such as ethanol.[15] 2. Add a surfactant to the solution to improve the wetting of the powder.[15] 3. Use an ultrasonic bath to disperse the catalyst before starting the experiment.
Absorbance readings are inconsistent or noisy. Catalyst particles are not fully removed from the sample before measurement, causing light scattering.[17]1. Increase the centrifugation speed and/or time to ensure all nanoparticles are pelleted. 2. After centrifugation, use a syringe filter (e.g., 0.22 µm) to remove any remaining suspended particles before transferring the supernatant to the cuvette.[17]
Degradation rate decreases significantly in subsequent cycles (catalyst deactivation). 1. Active sites on the catalyst surface are blocked by intermediate degradation products or the dye itself.[16] 2. Photocorroding of the catalyst material.1. After each cycle, wash the catalyst thoroughly with deionized water and/or ethanol to remove adsorbed species.[18] 2. Consider regenerating the catalyst by calcination, if appropriate for the material.
The color of the dye disappears, but TOC (Total Organic Carbon) analysis shows high carbon content. The chromophore of the dye molecule has been destroyed (decolorization), but the dye has not been fully mineralized into CO₂, H₂O, etc. Aromatic intermediates may still be present.1. Increase the irradiation time to allow for the complete breakdown of intermediates. 2. Add an electron acceptor like hydrogen peroxide (H₂O₂) to increase the concentration of hydroxyl radicals, which can accelerate mineralization.[11][19] Be sure to optimize the H₂O₂ concentration, as excess can be detrimental.[11]

Data & Protocols

Properties of this compound
PropertyValueReference(s)
Chemical Formula C₃₄H₂₆N₁₀Na₂O₉S₃[1][2][3]
Molecular Weight 860.81 g/mol [1][2][3]
CAS Number 157577-99-6[1][2][3][20][21]
Class Trisazo Dye[1][2]
Appearance Black Powder[4]
Key Experimental Parameters and Their Effects
ParameterGeneral Effect on Degradation RateConsiderations & Rationale
pH Highly influential; optimum pH is specific to the catalyst-dye system.Affects the surface charge of the catalyst and dye, influencing adsorption. For TiO₂ and anionic dyes, acidic pH is often favorable.[6][8][9]
Catalyst Loading Increases to an optimum, then decreases.More catalyst provides more active sites, but excess loading causes light scattering and turbidity, reducing light penetration.[8][9][10]
Initial Dye Concentration Decreases with increasing concentration.Higher dye concentration blocks light from reaching the catalyst surface and saturates the active sites.[6][9][11]
Light Intensity Generally increases with intensity.Higher intensity generates more electron-hole pairs. However, very high intensity can have negative thermal effects.[7]
Addition of H₂O₂ Can significantly increase the rate.H₂O₂ acts as an electron acceptor, reducing electron-hole recombination and generating more •OH radicals. Excess H₂O₂ can scavenge •OH.[8][11]

Detailed Experimental Protocol: A General Guide

This protocol provides a standard methodology for evaluating the photocatalytic degradation of this compound using a common photocatalyst like TiO₂.

1. Preparation of Stock Solution:

  • Accurately weigh a specific amount of this compound powder.

  • Dissolve it in deionized (DI) water to prepare a concentrated stock solution (e.g., 500 mg/L).

  • Store the stock solution in a dark container to prevent photobleaching.

2. Photocatalytic Reactor Setup:

  • Use a beaker or a specialized quartz reactor of a fixed volume (e.g., 100 mL).

  • Place the reactor on a magnetic stirrer.

  • Position a light source (e.g., UV lamp or solar simulator) at a fixed distance from the reactor. It is advisable to use a cooling system (like a fan or water jacket) to maintain a constant temperature.

3. Degradation Procedure: a. From the stock solution, prepare a specific volume of the desired initial concentration of this compound (e.g., 20 mg/L) in the reactor. b. Add the optimized amount of photocatalyst (e.g., 1.0 g/L of TiO₂). c. Stir the suspension in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[18][22] d. Take an initial sample (t=0) just before turning on the light. This sample represents the concentration after adsorption. e. Turn on the light source to initiate the photocatalytic reaction. f. Withdraw aliquots (e.g., 3 mL) from the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min). g. Immediately after withdrawal, centrifuge each aliquot at high speed (e.g., 8000 rpm for 10 minutes) to separate the photocatalyst particles. h. If the supernatant is not perfectly clear, filter it using a 0.22 µm syringe filter.[17]

4. Analysis:

  • Measure the absorbance of the initial solution and the supernatant from each aliquot at the maximum absorbance wavelength (λ_max) of this compound using a UV-Vis spectrophotometer.

  • The degradation efficiency (%) can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the absorbance at t=0 (after the dark phase) and Aₜ is the absorbance at time t.[18]

  • To study the reaction kinetics, plot ln(A₀/Aₜ) versus time (t). A linear plot suggests pseudo-first-order kinetics, a common model for photocatalytic degradation.[18]

Visualizations

Below are diagrams illustrating key workflows and concepts in photocatalytic degradation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Dye Stock Solution C Add Catalyst to Dye Solution A->C B Weigh Photocatalyst B->C D Stir in Dark (Adsorption Equilibrium) C->D E Irradiate with Light (Start Reaction) D->E F Take Aliquots at Intervals E->F G Centrifuge/Filter to Remove Catalyst F->G H Measure Absorbance (UV-Vis) G->H I Calculate Degradation Efficiency H->I

Caption: A typical experimental workflow for photocatalytic dye degradation.

Photocatalysis_Mechanism VB Valence Band (VB) CB Conduction Band (CB) h h⁺ e e⁻ Light Light (hν ≥ Ebg) Light->VB Excitation ROS Reactive Oxygen Species (•OH, O₂•⁻) e->ROS Reduction of O₂ h->ROS Oxidation of H₂O/OH⁻ Dye This compound ROS->Dye Oxidation Products Degradation Products (CO₂, H₂O, etc.) Dye->Products

Caption: General mechanism of dye degradation via heterogeneous photocatalysis.

Troubleshooting_Logic Start Low Degradation Efficiency Observed Check_pH Is pH Optimal? Start->Check_pH Check_Catalyst Is Catalyst Loading Optimal? Check_pH->Check_Catalyst Yes Adjust_pH Adjust pH based on pilot experiments Check_pH->Adjust_pH No Check_Conc Is Dye Concentration Too High? Check_Catalyst->Check_Conc Yes Adjust_Catalyst Vary catalyst amount (e.g., 0.5-2.0 g/L) Check_Catalyst->Adjust_Catalyst No Check_Light Is Light Source Adequate? Check_Conc->Check_Light No Adjust_Conc Reduce initial dye concentration Check_Conc->Adjust_Conc Yes Adjust_Light Verify lamp wavelength and intensity Check_Light->Adjust_Light No Adjust_pH->Check_Catalyst Adjust_Catalyst->Check_Conc Adjust_Conc->Check_Light

References

Technical Support Center: Optimizing pH for Acid Black 234 Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH during Acid-Black 234 adsorption experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Acid Black 234 adsorption?

A1: The optimal pH for this compound adsorption is generally in the acidic range, typically between pH 2.0 and 5.0.[1] The exact optimal pH can vary depending on the specific adsorbent being used. For instance, with molecularly imprinted polymers (MIPs), a pH of 5 has been shown to yield a 94% adsorption capability.[1] When using silver-iron nanocomposites (Ag-Fe NCs), a pH of 4 has demonstrated 99.3% removal efficiency.[2]

Q2: Why is an acidic pH more effective for this compound adsorption?

A2: this compound is an anionic dye, meaning it carries a negative charge in solution. In an acidic medium, the surface of most adsorbents becomes protonated, resulting in a net positive surface charge. This positive charge leads to a strong electrostatic attraction with the negatively charged anionic dye molecules, thereby enhancing the adsorption process. As the pH increases and becomes more alkaline, the adsorbent surface tends to become negatively charged, leading to electrostatic repulsion with the dye molecules and a decrease in adsorption efficiency.

Q3: How does the initial dye concentration affect the pH optimization?

A3: The initial dye concentration is a significant factor in the adsorption process.[3] At a fixed adsorbent dosage, a higher initial dye concentration can lead to a quicker saturation of the adsorbent's active sites. While the optimal pH range generally remains the same, the overall removal percentage might decrease at higher concentrations. It is crucial to optimize the pH for the specific concentration range used in your experiments.

Q4: Can temperature influence the effect of pH on adsorption?

A4: Yes, temperature can influence the adsorption process. For some systems, an increase in temperature can enhance the adsorption capacity, indicating an endothermic process. However, the optimal pH range for this compound adsorption is primarily dictated by the surface charge of the adsorbent and the ionization of the dye, which are less affected by minor temperature changes. It is still recommended to conduct pH optimization studies at a constant, controlled temperature.

Q5: What are common adsorbents used for this compound removal?

A5: A variety of adsorbents have been investigated for the removal of this compound, including biocomposites, activated carbon, and molecularly imprinted polymers (MIPs).[4] MIPs, in particular, have shown high selectivity and adsorption capacity for this compound.[4]

Troubleshooting Guides

Issue 1: Low Adsorption Efficiency Despite Setting the pH in the Optimal Range (2.0-5.0)

Possible Cause Troubleshooting Step
Inaccurate pH Measurement Calibrate your pH meter before each use with fresh, standard buffer solutions. Ensure the pH probe is clean and properly submerged in the solution.
Presence of Interfering Ions The presence of other anions (e.g., chlorides, sulfates) in your water source or from pH adjustment can compete with the dye molecules for adsorption sites. Consider using deionized water for all solutions. If the source of interference is suspected to be the acid used for pH adjustment, try a different acid (e.g., HCl vs. H₂SO₄) to see if the results change.
Adsorbent Degradation Some adsorbents may not be stable in highly acidic conditions. Check the literature for the stability of your specific adsorbent at the pH you are using. Consider testing the adsorbent's stability by exposing it to the acidic solution without the dye and analyzing for any changes in its structure or composition.
Incorrect Adsorbent Dosage The number of active sites is directly proportional to the amount of adsorbent. If the adsorbent dosage is too low for the dye concentration, the sites will quickly become saturated. Try increasing the adsorbent dose and re-evaluating the adsorption efficiency at the optimal pH.
Insufficient Contact Time Adsorption is a time-dependent process. It's possible that equilibrium has not been reached. Conduct a kinetic study at the optimal pH to determine the required contact time for maximum adsorption.

Issue 2: Inconsistent and Non-Reproducible Adsorption Results

Possible Cause Troubleshooting Step
Fluctuations in pH during the Experiment The pH of the solution can change during the adsorption process. Monitor the pH at the beginning and end of the experiment. If there is a significant change, consider using a buffer solution to maintain a constant pH throughout the experiment.
Inhomogeneous Adsorbent Material Ensure your adsorbent material is well-mixed and homogeneous before taking a sample for your experiment. Particle size can also affect the surface area and adsorption rate. Sieve the adsorbent to obtain a uniform particle size.
Variability in Dye Solution Preparation Prepare a fresh stock solution of this compound for each set of experiments. The dye can degrade over time, especially when exposed to light. Store the stock solution in a dark, cool place. When adjusting the pH, add the acid or base dropwise while stirring to ensure uniform distribution.
Inadequate Mixing Proper agitation is crucial to ensure good contact between the dye molecules and the adsorbent surface. Ensure a consistent and adequate stirring speed throughout the experiment.

Data Presentation

Table 1: Effect of pH on this compound Adsorption Efficiency for Various Adsorbents

AdsorbentOptimal pHAdsorbent DoseInitial Dye Conc.Contact TimeRemoval Efficiency (%)Reference
Molecularly Imprinted Polymer (MIP)58 mg100 mg/L40 min94[1]
Ag-Fe Nanocomposites40.5 g10 mg/L60 min99.3[2]
Activated CarbonAcidicNot SpecifiedNot Specified120 min>92
Polymeric Biocomposites2-5Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Adsorption

  • Preparation of this compound Stock Solution:

    • Accurately weigh 100 mg of this compound powder.

    • Dissolve it in 1000 mL of deionized water to prepare a 100 mg/L stock solution.

    • Store the stock solution in an amber glass bottle to protect it from light.

  • Preparation of Working Solutions at Different pH Values:

    • Prepare a series of flasks, each containing a specific volume of the stock solution diluted with deionized water to achieve the desired initial dye concentration.

    • Adjust the pH of each solution to a different value within the range of 2.0 to 9.0 using 0.1 M HCl and 0.1 M NaOH.

    • Use a calibrated pH meter to accurately measure the pH. Add the acid or base dropwise while stirring continuously.

  • Adsorption Experiment:

    • To each pH-adjusted solution, add a predetermined amount of the adsorbent.

    • Place the flasks on a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time (e.g., 2 hours).

  • Sample Analysis:

    • After the desired contact time, withdraw a sample from each flask.

    • Separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound (approximately 638 nm) using a UV-Vis spectrophotometer.

    • Calculate the final concentration of the dye using a pre-established calibration curve.

  • Data Analysis:

    • Calculate the percentage of dye removal for each pH value using the formula: % Removal = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

    • Plot the percentage removal against the pH to determine the optimal pH for adsorption.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions at Various pH Values prep_stock->prep_work add_adsorbent Add Adsorbent prep_work->add_adsorbent agitate Agitate at Constant Speed and Temperature add_adsorbent->agitate separate Separate Adsorbent agitate->separate measure_abs Measure Absorbance (UV-Vis) separate->measure_abs calc_conc Calculate Final Concentration measure_abs->calc_conc calc_removal Calculate % Removal calc_conc->calc_removal plot_graph Plot % Removal vs. pH calc_removal->plot_graph det_opt_ph Determine Optimal pH plot_graph->det_opt_ph

Caption: Experimental workflow for determining the optimal pH for this compound adsorption.

pH_Mechanism Mechanism of pH Effect on this compound Adsorption cluster_acidic Acidic pH (e.g., pH < 5) cluster_alkaline Alkaline pH (e.g., pH > 7) adsorbent_pos Adsorbent Surface (Protonated, Positively Charged) attraction Strong Electrostatic Attraction adsorbent_pos->attraction Attracts dye_neg This compound (Anionic, Negatively Charged) dye_neg->attraction Attracted to repulsion Electrostatic Repulsion adsorbent_neg Adsorbent Surface (Deprotonated, Negatively Charged) adsorbent_neg->repulsion Repels dye_neg2 This compound (Anionic, Negatively Charged) dye_neg2->repulsion Repelled by

Caption: Influence of pH on the electrostatic interaction between adsorbent and this compound.

References

Technical Support Center: Removal of Acid Black 234

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the effect of temperature on the removal of Acid Black 234.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the removal of this compound?

A1: The effect of temperature on the removal of this compound is primarily dependent on the nature of the adsorbent material being used. However, multiple studies indicate that the adsorption process is often endothermic.[1][2] This means that an increase in temperature generally leads to a higher removal efficiency and greater adsorption capacity.[2][3]

Q2: Why does increasing temperature often improve the removal of this compound?

A2: For an endothermic process, increasing the temperature provides the necessary energy to overcome the activation energy barrier for adsorption. It can increase the kinetic energy of the dye molecules, leading to a higher diffusion rate towards the active sites of the adsorbent.[4][5] Additionally, higher temperatures can sometimes cause swelling in the porous structure of the adsorbent, making more surface area and active sites available for dye uptake.[3]

Q3: Is the removal of this compound always an endothermic process?

A3: While many studies report an endothermic adsorption of this compound, this is not a universal rule for all dye removal processes.[1][2] Some studies involving other dyes and adsorbents have found the process to be exothermic, where removal efficiency decreases as temperature rises.[4] The thermodynamic nature of the reaction (whether it is endothermic or exothermic) is determined by the specific interactions between the this compound dye and the particular adsorbent used.

Q4: What are the typical thermodynamic parameters observed for this compound adsorption?

A4: Thermodynamic studies are crucial for understanding the spontaneity and nature of the adsorption process. Key parameters include:

  • Gibbs Free Energy (ΔG°): Negative values indicate a spontaneous adsorption process. Studies show that as temperature increases, ΔG° often becomes more negative, suggesting that the process is more favorable at higher temperatures.[2]

  • Enthalpy (ΔH°): A positive ΔH° value confirms the endothermic nature of the adsorption, while a negative value indicates an exothermic process.[1][2]

  • Entropy (ΔS°): A positive ΔS° value suggests increased randomness at the solid-liquid interface during adsorption, which is common for the uptake of dye molecules.[1]

Q5: What is considered an optimal temperature range for this compound removal?

A5: The optimal temperature can vary significantly based on the adsorbent. For instance, with a molecularly imprinted polymer (MIP), high adsorption (94%) was observed at 313 K (40 °C).[2] For other processes, such as photocatalytic degradation, experiments have been conducted in the range of 25-35 °C.[6] It is essential to determine the optimal temperature experimentally for each specific adsorbent system.

Troubleshooting Guide

Issue/Observation Potential Cause Troubleshooting Steps
Decreased removal efficiency at higher temperatures. The adsorption process might be exothermic for your specific adsorbent.1. Conduct experiments at a lower temperature range (e.g., 293 K, 298 K, 303 K).2. Calculate the thermodynamic parameters (ΔH°). A negative enthalpy value will confirm an exothermic process.[4]3. Consider that high temperatures could potentially damage the physical structure of certain biosorbents.[7]
Inconsistent or non-reproducible results across different temperatures. 1. Inadequate temperature control during the experiment.2. Insufficient equilibration time.3. Thermal instability of the adsorbent material.1. Use a calibrated water bath shaker with precise temperature control.2. Ensure that the solution reaches the target temperature before adding the adsorbent.3. Increase the contact time to ensure equilibrium is reached at each temperature.[7]4. Perform thermal stability analysis (e.g., TGA) on your adsorbent to check for degradation at the tested temperatures.[8]
Adsorption capacity plateaus or increases only slightly after a certain temperature. The adsorbent's surface may have reached its saturation point for dye molecules.1. This may indicate you have found the optimal temperature for the given dye concentration.[9]2. Further increases in temperature may not be energy-efficient or cost-effective for marginal gains in removal.
Color of the dye solution changes unexpectedly with temperature, affecting absorbance readings. The dye itself might be unstable at higher temperatures or extreme pH values, leading to degradation rather than adsorption.1. Run control experiments with only the dye solution (no adsorbent) at various temperatures to check for thermal stability.[10]2. Measure the UV-Vis spectrum of the dye at different temperatures to see if the maximum absorbance wavelength shifts.

Data Presentation

Table 1: Adsorption Capacities of a Molecularly Imprinted Polymer (MIP) for this compound at Different Temperatures.

Temperature (K)Temperature (°C)Maximum Adsorption Capacity (Q_m mg/g)
2831082
2982583
31340100

(Data sourced from a study on a specific molecularly imprinted polymer.[2])

Table 2: Thermodynamic Parameters for this compound Adsorption.

AdsorbentΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Nature of Process
Molecularly Imprinted PolymerNegative at all tested temperaturesPositivePositiveSpontaneous & Endothermic[2]
AC/Fe₂O₃ Nanocomposites-1.911-28.127-92.851Spontaneous & Exothermic[8]

(Note: The nature of the process can differ significantly between adsorbents.)

Experimental Protocols

Methodology for Batch Adsorption Temperature Study

This protocol outlines a standard procedure to investigate the effect of temperature on the removal of this compound.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1000 mg/L) of this compound by dissolving a precisely weighed amount of the dye in deionized water.

  • Preparation of Working Solutions: From the stock solution, prepare several working solutions of a desired initial concentration (e.g., 50 mg/L).

  • Experimental Setup:

    • Take a series of flasks (e.g., 250 mL Erlenmeyer flasks).

    • Add a fixed volume of the dye working solution (e.g., 100 mL) to each flask.

    • Adjust the pH of the solutions to the predetermined optimal pH for your adsorbent using dilute HCl or NaOH.

  • Temperature Control:

    • Place the flasks in a thermostatic shaker bath.

    • Set the desired temperatures for your experiment (e.g., 298 K, 308 K, 318 K, 328 K). Allow the solutions to reach thermal equilibrium.

  • Adsorption Process:

    • Add a precise, pre-weighed amount of the adsorbent (e.g., 0.1 g) to each flask simultaneously.[6]

    • Begin agitation at a constant speed (e.g., 150 rpm) for a predetermined contact time sufficient to reach equilibrium.

  • Sample Collection and Analysis:

    • After the specified time, withdraw samples from each flask.

    • Separate the adsorbent from the solution immediately using centrifugation or filtration (e.g., with a 0.45 µm syringe filter).

    • Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max).

  • Data Calculation:

    • Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (q_e in mg/g).

    • Calculate the percentage of dye removal.

    • Use the data to plot adsorption isotherms and calculate thermodynamic parameters (ΔG°, ΔH°, and ΔS°).

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work prep_ph Adjust pH prep_work->prep_ph temp_control Set Temperature in Shaker Bath prep_ph->temp_control add_adsorbent Add Adsorbent temp_control->add_adsorbent agitate Agitate for Contact Time add_adsorbent->agitate separate Separate Solid/Liquid agitate->separate measure Measure Final Concentration (UV-Vis) separate->measure calculate Calculate qe and % Removal measure->calculate

Caption: Experimental workflow for a temperature-dependent adsorption study.

G cluster_endo Endothermic Process (ΔH° > 0) cluster_exo Exothermic Process (ΔH° < 0) temp Temperature Change inc_temp_endo Increase Temp temp->inc_temp_endo inc_temp_exo Increase Temp temp->inc_temp_exo inc_ke_endo Increases Kinetic Energy & Overcomes Activation Barrier inc_temp_endo->inc_ke_endo inc_adsorption_endo Higher Adsorption inc_ke_endo->inc_adsorption_endo weak_bonds Weakens van der Waals / Electrostatic Forces inc_temp_exo->weak_bonds dec_adsorption_exo Lower Adsorption weak_bonds->dec_adsorption_exo

Caption: Logical relationship between temperature and adsorption type.

References

Technical Support Center: Troubleshooting Peak Tailing in Acid Black 234 HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Acid Black 234. The content is structured in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than the leading edge.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks. It is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A Tailing Factor greater than 1.2 is generally considered significant tailing.

Q2: I am observing peak tailing specifically with this compound. What are the most likely causes?

A2: Peak tailing for a complex, polar molecule like this compound in reversed-phase HPLC is often multifactorial. The primary causes include:

  • Secondary Interactions: The analyte interacts with the stationary phase through more than one mechanism.[2] Strong interactions between polar groups on this compound and active sites (like residual silanols) on the silica-based column packing are a major cause.[1][3]

  • Mobile Phase pH Mismatch: An unsuitable mobile phase pH can lead to the simultaneous presence of ionized and non-ionized forms of the analyte, causing distorted peaks.[4]

  • Column Issues: Problems such as column contamination, degradation of the stationary phase, or a void at the column inlet can lead to poor peak shape.[5][2]

  • Sample Overload: Injecting too high a concentration or volume of the sample can saturate the column.[1][6]

  • Extra-column Effects: Dead volume in the HPLC system, such as from overly long tubing or improper connections, can contribute to peak broadening and tailing.

Q3: What are the key chemical properties of this compound that I should be aware of for HPLC analysis?

A3: Understanding the physicochemical properties of this compound is crucial for method development and troubleshooting.

PropertyValueSignificance for HPLC Analysis
Molecular Formula C34H26N10Na2O9S3A large and complex molecule, suggesting multiple potential interaction sites.[7]
Molecular Weight 860.8 g/mol Its large size can affect diffusion and interaction with the stationary phase.[7]
pKa 7.62 (at 20°C)This is a critical parameter. The mobile phase pH should be set appropriately relative to this value to ensure a single ionic state and minimize secondary interactions.[7][8][9]
Water Solubility 215 g/L (at 20°C)High water solubility indicates it is a very polar compound.[7][8][10]
Key Functional Groups Sulfonic acids, Amines, Azo groupsThe acidic sulfonic acid groups and basic amine groups make the molecule susceptible to strong secondary ionic interactions with the stationary phase.[7]

Q4: How does the mobile phase pH specifically affect the peak shape of this compound?

A4: The mobile phase pH is one of the most critical factors. This compound has a pKa of 7.62.[7][8]

  • At a pH near the pKa (pH ~6-9): The molecule will exist in both protonated and deprotonated forms, leading to broad and tailing peaks.[4]

  • At high pH (pH > 8): this compound will be fully deprotonated (anionic). However, at a pH above ~3.5, the silica (B1680970) backbone of the column also becomes deprotonated, exposing negatively charged silanol (B1196071) groups (Si-O⁻).[2] This can lead to ionic repulsion, but other secondary interactions may still occur. High pH can also degrade the silica column.[11]

  • At low pH (pH < 3): this compound will be fully protonated. More importantly, the residual silanol groups on the silica stationary phase will also be protonated (Si-OH), which significantly reduces their ability to cause unwanted ionic interactions with the analyte.[5][2][6] Therefore, operating at a low pH is often the most effective strategy to achieve a sharp, symmetrical peak for acidic analytes like this.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Guide 1: Mobile Phase & Method Optimization

Question: My this compound peak is tailing. Where should I start my troubleshooting?

Answer: Begin with the mobile phase, as it is the easiest parameter to adjust. The goal is to create an environment that minimizes secondary interactions between the analyte and the stationary phase.

StepActionRationale
1 Adjust Mobile Phase pH Lower the mobile phase pH to between 2.5 and 3.0 using an additive like 0.1% formic acid or phosphoric acid.[6]
2 Increase Buffer Strength If using a buffer (e.g., phosphate, acetate (B1210297) for LC-UV), increase its concentration from 10 mM to a higher level like 25-50 mM.[5]
3 Optimize Organic Modifier If the peak is broad in addition to tailing, the elution strength may be too weak. Increase the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) by 5-10%.[5]
4 Consider Ion-Pairing Reagents For very difficult separations, adding an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) to the mobile phase can mask interactions, but this should be a last resort as it complicates the method.
Guide 2: Column Health and Selection

Question: I have optimized the mobile phase pH and buffer strength, but the peak tailing persists. What is the next step?

Answer: The problem may lie with the analytical column itself. Column performance degrades over time due to contamination or loss of stationary phase.

StepActionRationale
1 Flush the Column Disconnect the column from the detector and flush it with a series of strong solvents to remove contaminants. (See Protocol 2).[5]
2 Check for Voids A sudden increase in tailing for all peaks can indicate a void or collapsed bed at the column inlet.[6][12] This usually requires column replacement.
3 Replace with a New Column Replace the current column with a new one of the same type to confirm if the old column was the source of the problem.
4 Select a More Suitable Column Standard C18 columns have residual silanols.[13][14] Consider using a modern, high-purity silica column that is "end-capped" or has a polar-embedded phase. These are designed to shield silanol groups and reduce tailing for polar compounds.[4][2]
Guide 3: Sample and Injection Parameters

Question: My mobile phase is optimized and I'm using a new column, but I still see tailing. Could the issue be my sample?

Answer: Yes, the sample itself and how it is introduced to the system can cause peak distortion.

StepActionRationale
1 Check for Mass Overload Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves and tailing is reduced, you are overloading the column.[6]
2 Check for Volume Overload Reduce the injection volume. If this improves the peak shape, you may be experiencing volume overload.
3 Match Sample Solvent Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase.[1][15] Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile) can cause significant peak distortion.
Guide 4: System and Instrumental Effects

Question: All of the peaks in my chromatogram are tailing, not just this compound. What does this indicate?

Answer: Tailing of all peaks, including neutral markers, strongly suggests a physical or instrumental problem within the HPLC system, often referred to as "extra-column band broadening".[5][3]

StepActionRationale
1 Minimize Tubing Length Check the tubing connecting the injector, column, and detector. Use the shortest possible length and narrowest internal diameter (e.g., 0.005") tubing suitable for your system to minimize dead volume.[4]
2 Check Fittings Ensure all fittings are correctly swaged and there are no gaps between the tubing and the connection port, as this creates dead volume.[15]
3 Inspect Guard Column/Filters If you are using a guard column or in-line filter, they can become blocked. Remove them temporarily and run a standard to see if the peak shape improves.[6]

Mandatory Visualizations

Troubleshooting Workflow

cluster_workflow Troubleshooting Path start Peak Tailing Observed (Tf > 1.2) mobile_phase 1. Mobile Phase Check start->mobile_phase Easiest First column 2. Column Check sample 3. Sample Check system 4. System Check ph Adjust pH to 2.5-3.0 mobile_phase->ph buffer Increase Buffer Strength mobile_phase->buffer flush Flush Column column->flush replace Replace Column column->replace select Use End-Capped Column column->select dilute Dilute Sample (Test Overload) sample->dilute solvent Match Sample Solvent sample->solvent fittings Check Tubing & Fittings system->fittings guard Remove Guard Column system->guard ph->column If Tailing Persists resolved Problem Resolved ph->resolved buffer->column If Tailing Persists buffer->resolved flush->sample If Tailing Persists flush->resolved replace->sample If Tailing Persists replace->resolved select->sample If Tailing Persists select->resolved dilute->system If Tailing Persists dilute->resolved solvent->system If Tailing Persists solvent->resolved fittings->resolved guard->resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Mechanism of Secondary Interaction

Caption: Secondary interaction between this compound and a silica surface.

Experimental Protocols

Protocol 1: Method for Calculating Peak Tailing Factor (Tf)
  • Acquire Chromatogram: Obtain a chromatogram of this compound under the desired conditions.

  • Draw Baseline: Project the peak baseline from the start to the end of the peak.

  • Measure Peak Width: At 5% of the peak height from the baseline, measure the total peak width (W₀.₀₅).

  • Measure Front Half-Width: At 5% of the peak height, measure the distance from the leading edge of the peak to a line dropped perpendicularly from the peak maximum (f).

  • Calculate Tailing Factor: Use the following formula:

    • Tf = W₀.₀₅ / (2 * f)

    • A perfectly symmetrical (Gaussian) peak will have a Tf = 1.0. A value > 1.2 indicates tailing.[5]

Protocol 2: General Purpose Column Flushing Procedure (Reversed-Phase)

Note: Always consult the column manufacturer's specific instructions before proceeding. Disconnect the column from the detector to avoid contamination.

  • Initial Wash: Flush the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:20mM Phosphate Buffer, flush with 50:50 Acetonitrile:Water).

  • Organic Wash: Flush with 10-20 column volumes of 100% Acetonitrile.

  • Stronger Organic Wash (for non-polar contaminants): Flush with 10-20 column volumes of Isopropanol (IPA).

  • Re-equilibration:

    • Flush with 10-20 column volumes of 100% Acetonitrile.

    • Gradually reintroduce your initial mobile phase composition (with buffer) and equilibrate the column for at least 20-30 column volumes or until the baseline is stable.

References

Technical Support Center: Spectrophotometric Analysis of Acid Black 234

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix interference during the spectrophotometric analysis of Acid Black 234.

Section 1: Troubleshooting Guide for Matrix Interference

Question: My sample absorbance readings for this compound are inconsistent or unexpectedly high/low. How do I troubleshoot this?

Answer: Inconsistent or inaccurate absorbance readings are often due to matrix interference, where components in the sample other than this compound affect the measurement. Follow this troubleshooting workflow to identify and mitigate these effects.

Caption: Troubleshooting workflow for matrix interference.

Section 2: Frequently Asked Questions (FAQs)

Common Interferences

Q1: What are the common components in a sample matrix that can interfere with the spectrophotometric analysis of this compound?

A1: The "matrix" refers to all components in the sample other than the analyte of interest (this compound). Interfering substances can include:

  • Suspended Solids: Cause turbidity, which scatters light and leads to artificially high absorbance readings.

  • Metal Ions: Cations such as Calcium (Ca²⁺), Magnesium (Mg²⁺), Iron (Fe²⁺/Fe³⁺), and Copper (Cu²⁺) are common in industrial wastewater and can interact with the dye molecule, altering its absorptivity.

  • Surfactants and Other Organic Molecules: Residual chemicals from industrial processes can also interfere with the analysis.

  • Other Dyes: The presence of other colored compounds with overlapping absorption spectra will lead to inaccurate results.

Q2: Is there quantitative data on the tolerance limits of common interfering ions for this compound?

Table 1: Tolerance Limits of Various Ions on the Determination of Thorium with Chromotropic Acid Azo Dyes

Interfering IonTolerance Limit (µg/mL)
Na⁺, K⁺, Li⁺1000
Ca²⁺, Ba²⁺, Sr²⁺800
Mg²⁺500
Mn²⁺200
Al³⁺100
Co²⁺, Ni²⁺, Cu²⁺50
Fe³⁺20
Cl⁻, Br⁻, I⁻1000
SO₄²⁻800
S₂O₃²⁻500
Oxalate100
Tartrate50
Citrate20
EDTA10

Disclaimer: This data is for a related class of azo dyes and should be used as a guideline. The actual tolerance limits for this compound may vary.

Experimental Protocols and Mitigation Strategies

Q3: How can I remove turbidity from my samples?

A3: Turbidity due to suspended solids should be removed before spectrophotometric analysis. The two most common methods are:

  • Filtration: Use a syringe filter with a pore size of 0.45 µm or smaller. Ensure the filter material is compatible with your sample solvent.

  • Centrifugation: Centrifuge the sample at a high speed to pellet the suspended solids. Carefully collect the supernatant for analysis.

Q4: What is the method of standard additions and when should I use it?

A4: The method of standard additions is a powerful technique to correct for matrix effects.[1][2] It is particularly useful when the sample matrix is complex and cannot be easily replicated in standard solutions.[3][4][5] This method involves adding known amounts of a standard solution of the analyte to several aliquots of the sample. The absorbance of these "spiked" samples is then measured and plotted against the concentration of the added standard. The unknown initial concentration of the analyte in the sample is determined by extrapolating the linear plot to the point where the absorbance is zero.[3]

Q5: Can you provide a detailed protocol for the method of standard additions for this compound analysis?

A5: Below is a general experimental protocol for the method of standard additions. The specific volumes and concentrations should be optimized for your particular sample and instrument.

Objective: To determine the concentration of this compound in a complex sample matrix.

Materials:

  • Sample solution containing an unknown concentration of this compound.

  • Standard stock solution of this compound of a known high concentration.

  • Volumetric flasks (e.g., 10 mL).

  • Pipettes.

  • UV-Vis Spectrophotometer.

Experimental Workflow:

Standard_Addition_Workflow prep_sample 1. Prepare Sample Aliquots (e.g., 5 identical volumes of the unknown sample into 5 volumetric flasks). add_standard 2. Add Standard Solution (Add increasing volumes of the standard stock solution to flasks 2-5. Flask 1 receives no standard). prep_sample->add_standard dilute 3. Dilute to Volume (Dilute all flasks to the mark with the appropriate solvent and mix well). add_standard->dilute measure_abs 4. Measure Absorbance (Measure the absorbance of each solution at the λmax of this compound). dilute->measure_abs plot_data 5. Plot and Analyze Data (Plot Absorbance vs. Concentration of added standard). measure_abs->plot_data extrapolate 6. Extrapolate to Determine Unknown Concentration (The absolute value of the x-intercept is the concentration of the unknown). plot_data->extrapolate

Caption: Experimental workflow for the method of standard additions.

Data Analysis:

  • Calculate the final concentration of the added standard in each flask.

  • Plot the measured absorbance (y-axis) against the final concentration of the added standard (x-axis).

  • Perform a linear regression on the data points.

  • Determine the absolute value of the x-intercept of the regression line. This value represents the concentration of this compound in the diluted sample.

  • Account for the initial dilution of your sample to calculate the concentration in the original, undiluted sample.

Q6: Are there other strategies to mitigate matrix interference?

A6: Yes, other strategies include:

  • Sample Dilution: If the concentration of the interfering substances is not excessively high, diluting the sample with a known solvent can reduce the matrix effect to a negligible level.[4] However, this will also lower the concentration of this compound, which may fall below the detection limit of the instrument.

  • Use of Chelating Agents: If the interference is primarily from metal ions, adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the sample can sequester the metal ions and prevent them from interacting with the dye. The effectiveness of this approach depends on the specific metal ions present and the pH of the sample.

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a solution that has a similar composition to the sample matrix, but without the analyte. This is often difficult to achieve for complex and variable matrices like industrial wastewater.[4]

References

Technical Support Center: Enhancing the Selectivity of MIPs for Acid Black 234

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the development of Molecularly Imprinted Polymers (MIPs) with enhanced selectivity for Acid Black 234. This resource is designed for researchers, scientists, and professionals in drug development and related fields. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to assist you in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and application of MIPs for this compound, providing potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Adsorption Capacity 1. Inefficient template removal. 2. Poor accessibility of binding sites. 3. Incorrect polymer morphology.1. Optimize the washing procedure with a suitable solvent mixture (e.g., methanol (B129727)/acetic acid). 2. Grind the polymer into smaller particles to increase surface area. 3. Adjust the porogen type or volume to create a more porous structure.
Poor Selectivity / Low Imprinting Factor (IF) 1. Suboptimal monomer-template interaction. 2. Incorrect monomer to cross-linker ratio. 3. Non-specific binding is high.1. Ensure proper pre-polymerization complex formation time. Consider computational studies to select a monomer with stronger interaction with this compound. 2. Experiment with different molar ratios of functional monomer to cross-linker. A higher cross-linker amount can increase rigidity but may reduce site accessibility[1]. 3. See the "High Non-Specific Binding" section below.
High Non-Specific Binding 1. Presence of non-imprinted cavities or surface functionalities that bind non-target molecules. 2. Hydrophobic or ionic interactions with structurally similar molecules.1. Optimize the washing step to remove unreacted monomers and the template completely. 2. Adjust the pH of the binding solution to minimize ionic interactions with interfering dyes. The optimal pH for this compound binding has been reported to be 5[2][3][4][5]. 3. Add a small percentage of a different co-monomer to reduce non-specific interactions.
Inconsistent Batch-to-Batch Results 1. Variations in polymerization conditions (temperature, time). 2. Incomplete mixing of reagents. 3. Purity of reagents.1. Strictly control the polymerization temperature and duration. 2. Ensure all components are fully dissolved and homogenized before initiating polymerization. 3. Use high-purity reagents and solvents.
Polymer Swelling or Shrinking 1. Inappropriate porogenic solvent. 2. Insufficient cross-linking.1. Select a porogen that is a good solvent for the monomers but a poor solvent for the resulting polymer. 2. Increase the cross-linker to functional monomer ratio to enhance the mechanical stability of the polymer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended polymerization method for preparing MIPs for this compound?

A1: Bulk polymerization is a commonly used and straightforward method for synthesizing MIPs for this compound.[4] This technique involves polymerizing the functional monomer and cross-linker in the presence of the template molecule within a porogenic solvent.

Q2: How critical is the pH during the binding of this compound to the MIP?

A2: The pH of the solution is a critical factor. For this compound, maximum adsorption has been observed at a pH of 5.[2][3][4][5] At lower pH values, adsorption is generally small, and it increases as the pH approaches 5.

Q3: What is a typical imprinting factor (IF) to expect for a successful this compound MIP?

A3: A successful MIP for this compound should exhibit a significantly higher binding capacity than a non-imprinted polymer (NIP). An imprinting factor of 5.13 has been reported in the literature, indicating high selectivity.[2][3][5]

Q4: How can I improve the removal of the this compound template after polymerization?

A4: Thorough washing is essential. A common procedure involves washing the ground polymer with a mixture of methanol and acetic acid, followed by pure methanol until the template can no longer be detected in the washing solvent.

Q5: Can I use a different functional monomer instead of methacrylic acid (MAA)?

A5: While methacrylic acid is a commonly used functional monomer for imprinting acidic dyes, other monomers could potentially be used. The choice of functional monomer is crucial for establishing strong interactions with the template molecule. For sulfonated azo dyes like this compound, monomers capable of forming hydrogen bonds or ionic interactions are preferable. It is advisable to perform computational or spectroscopic studies to evaluate the interaction between the template and potential alternative monomers before synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on MIPs for this compound.

Table 1: Adsorption Parameters

ParameterMIPNIPReference
Adsorption Capability at pH 594%31%[2][3][5]
Imprinting Factor (IF)5.13-[2][3][5]
Distribution Coefficient (Kd)0.53-[2][3][5]

Table 2: Langmuir Adsorption Isotherm Data for MIP

TemperatureQm (mg/g)Reference
283 K82[2][3][5]
298 K83[2][3][5]
313 K100[2][3][5]

Table 3: BET Surface Area Analysis

ParameterMIPNIPReference
Specific Surface Area (m2/g)232.32132.034[2]
Pore Volume (cc/g)0.0560.0074[2]
Pore Radius (Å)12.2453.441[2]

Experimental Protocols

Protocol 1: Synthesis of MIP for this compound via Bulk Polymerization

This protocol is based on the methodology described by Sadia M, et al. (2023).[2][4]

Materials:

  • This compound (Template)

  • Methacrylic Acid (MAA) (Functional Monomer)

  • Ethylene Glycol Dimethacrylate (EGDMA) (Cross-linker)

  • 2,2′-Azobisisobutyronitrile (AIBN) (Initiator)

  • Methanol (Porogenic Solvent)

Procedure:

  • Template-Monomer Complex Formation: Dissolve 0.215 g of this compound in 10 mL of methanol and stir for 10 minutes. Add 150 mmol of MAA and allow the mixture to rest for 2 hours to facilitate the formation of the template-monomer complex.

  • Addition of Cross-linker and Initiator: Add 225 mmol of EGDMA to the mixture and let it rest for 15 minutes. Subsequently, add 2 mg of AIBN.

  • Polymerization: Place the reaction mixture in a water bath at 60°C for 24 hours.

  • Polymer Processing: After 24 hours, remove the resulting bulk polymer from the flask. Grind the polymer into a fine powder using a mortar and pestle.

  • Template Removal: Wash the powdered polymer with a methanol/acetic acid solution, followed by methanol, until no this compound is detected in the supernatant using a UV-Vis spectrophotometer.

  • Drying: Dry the washed MIP powder.

  • NIP Synthesis: Prepare a Non-Imprinted Polymer (NIP) using the same procedure but omitting the this compound template.

Protocol 2: Adsorption and Selectivity Studies

Procedure:

  • Adsorption Experiment: To determine the adsorption capacity, dissolve a specific amount of the MIP or NIP powder (e.g., 8 mg) in a known volume and concentration of this compound solution (e.g., 10 mL of 100 mg/L) at the optimal pH of 5.[2][4]

  • Equilibration: Agitate the mixture for a specified time (e.g., 40 minutes) to reach equilibrium.

  • Analysis: Centrifuge the mixture and measure the concentration of this compound remaining in the supernatant using a UV-Vis spectrophotometer.

  • Selectivity Study: To assess selectivity, perform competitive adsorption experiments. Prepare a solution containing this compound and other structurally similar or different dyes at the same concentration. Add the MIP and analyze the supernatant for the concentration of each dye after equilibration.

Visualizations

MIP Synthesis Workflow

MIP_Synthesis_Workflow cluster_prep Pre-polymerization cluster_poly Polymerization cluster_post Post-polymerization Template This compound Complex Template-Monomer Complex Template->Complex Monomer MAA Monomer->Complex Solvent Methanol Solvent->Complex Polymerization Polymerization (60°C, 24h) Complex->Polymerization Crosslinker EGDMA Crosslinker->Polymerization Initiator AIBN Initiator->Polymerization BulkPolymer Bulk Polymer Polymerization->BulkPolymer Grinding Grinding BulkPolymer->Grinding Washing Template Removal (Washing) Grinding->Washing MIP Selective MIP Washing->MIP

Caption: Workflow for the synthesis of MIPs for this compound.

Troubleshooting Logic for Low Selectivity

Low_Selectivity_Troubleshooting Start Low Selectivity (Low Imprinting Factor) Check_Monomer Is Monomer-Template Interaction Optimal? Start->Check_Monomer Check_Ratio Is Monomer:Cross-linker Ratio Correct? Check_Monomer->Check_Ratio Yes Sol_Monomer Optimize Pre-polymerization Time or Screen New Monomers Check_Monomer->Sol_Monomer No Check_Washing Is Template Removal Complete? Check_Ratio->Check_Washing Yes Sol_Ratio Adjust Molar Ratio of Monomer to Cross-linker Check_Ratio->Sol_Ratio No Check_Nonspecific High Non-specific Binding Observed? Check_Washing->Check_Nonspecific Yes Sol_Washing Intensify Washing Protocol Check_Washing->Sol_Washing No Sol_Nonspecific Optimize pH and/or Use Co-monomers Check_Nonspecific->Sol_Nonspecific Yes End Improved Selectivity Check_Nonspecific->End No Sol_Monomer->Check_Ratio Sol_Ratio->Check_Washing Sol_Washing->Check_Nonspecific Sol_Nonspecific->End

Caption: Troubleshooting flowchart for low MIP selectivity.

References

Technical Support Center: Overcoming Catalyst Deactivation in Acid Black 234 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the degradation of Acid Black 234.

Troubleshooting Guides

This section provides solutions to common problems encountered during the catalytic degradation of this compound.

Issue 1: Decreased Degradation Efficiency Over Time

Possible Cause: Catalyst deactivation due to coking, sintering, poisoning, or leaching of active sites.

Troubleshooting Steps:

  • Characterize the Deactivated Catalyst:

    • Coking: Use thermogravimetric analysis (TGA) to quantify carbonaceous deposits. Raman spectroscopy can provide information on the nature of the coke.

    • Sintering: Analyze catalyst morphology and particle size using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). X-ray Diffraction (XRD) can show changes in crystallite size.

    • Poisoning: Employ X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to identify contaminants on the catalyst surface.

    • Leaching: Analyze the reaction solution for the presence of dissolved active metals using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Select a Regeneration Method: Based on the deactivation mechanism identified, choose an appropriate regeneration strategy.

Deactivation MechanismRegeneration MethodDescription
Coking Thermal TreatmentHeating the catalyst in an inert or oxidizing atmosphere to burn off coke deposits.[1]
Chemical WashingUsing solvents or acidic/basic solutions to dissolve and remove coke.
Sintering High-Temperature ReformationIn some cases, high-temperature treatment under controlled atmospheres can redispersion of metal particles. This is often difficult and may not fully restore activity.
Poisoning Acid/Alkali WashingWashing the catalyst with acidic or alkaline solutions can remove certain poisons.[2] For example, acetic acid has been used for catalyst regeneration.[2]
Thermal TreatmentHigh temperatures can sometimes desorb certain poisons from the catalyst surface.
Leaching Re-impregnation/Re-depositionIf the active metal has leached, re-impregnating the support with the active metal precursor followed by calcination can restore activity.
  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can reduce sintering and some forms of coking.[3]

    • pH: The pH of the solution can significantly impact catalyst stability and the leaching of active components.[4][5] Maintaining an optimal pH is crucial.

    • Feedstock Purification: If poisoning is an issue, consider pre-treating the wastewater to remove potential catalyst poisons.[3]

Issue 2: No or Very Low Initial Degradation Activity

Possible Cause: Incorrect experimental setup, inactive catalyst, or inappropriate reaction conditions.

Troubleshooting Steps:

  • Verify Experimental Setup:

    • Ensure all components of the reactor system are correctly assembled and functioning.

    • For photocatalysis, check the light source to ensure it is emitting at the correct wavelength and intensity.

  • Confirm Catalyst Activity:

    • Use a fresh or known active catalyst sample to rule out issues with the catalyst batch.

    • Ensure the catalyst was properly activated if required by the experimental protocol.

  • Check Reaction Conditions:

    • pH: The pH of the dye solution is a critical parameter affecting the surface charge of the catalyst and the dye molecule, influencing their interaction.[4]

    • Catalyst Dosage: An insufficient amount of catalyst will lead to low degradation rates. Conversely, an excessively high dosage can lead to light scattering in photocatalysis, reducing efficiency.

    • Oxidant Concentration (for AOPs): In processes like Fenton or photo-Fenton, the concentration of H₂O₂ is crucial. Too little will limit the reaction, while too much can act as a scavenger of hydroxyl radicals.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of catalyst deactivation in azo dye degradation?

A1: The primary causes of catalyst deactivation during the degradation of azo dyes like this compound are:

  • Coking: The deposition of carbonaceous materials on the catalyst surface, blocking active sites.[6] This is particularly relevant in processes involving organic molecules at elevated temperatures.

  • Sintering: The agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.[6]

  • Poisoning: The strong chemisorption of impurities from the wastewater onto the active sites of the catalyst, rendering them inactive.[3][6]

  • Leaching: The dissolution of the active catalytic species into the reaction medium, which is a common issue with supported metal catalysts in acidic or corrosive environments.[3][7]

Q2: How can I prevent catalyst deactivation?

A2: Proactive measures to prevent deactivation include:

  • Optimizing Operating Conditions: Control temperature, pH, and pressure to minimize conditions that favor coking and sintering.[3][4]

  • Feedstock Purification: Pre-treat the wastewater to remove potential catalyst poisons.[3]

  • Catalyst Design:

    • Select catalysts with higher thermal and chemical stability.

    • Use supports that strongly interact with the active phase to prevent sintering and leaching.

    • Apply protective coatings to the catalyst to shield it from poisons or coking precursors.[3]

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, in many cases, catalyst regeneration is possible and can be a cost-effective alternative to replacement. The appropriate regeneration method depends on the cause of deactivation. Thermal treatments are effective for removing coke, while chemical washing can remove certain poisons.[1][8] For instance, a deactivated Fenton catalyst has been successfully regenerated by treating it with 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) followed by hydroxylamine (B1172632) and hydrazine (B178648) and then re-impregnating it with an iron(III) salt.[8]

Q4: How does pH affect catalyst stability and degradation efficiency?

A4: The pH of the wastewater plays a crucial role in several aspects of the degradation process:

  • Catalyst Surface Charge: The pH determines the surface charge of many catalysts, which influences their interaction with charged dye molecules.[4]

  • Leaching: In acidic conditions, metal and metal oxide catalysts can be prone to leaching of the active metal ions into the solution, leading to irreversible deactivation.[7][9]

  • Radical Formation (in AOPs): The generation of hydroxyl radicals in advanced oxidation processes is highly pH-dependent. For example, the Fenton reaction is most effective at an acidic pH of around 3.[5]

  • Dye Stability: The structure and stability of the dye molecule itself can be influenced by pH.[4][10]

Q5: What is a typical lifespan for a catalyst used in industrial dye degradation?

A5: The lifespan of a catalyst in an industrial setting can vary significantly, from months to years, depending on several factors.[11] These include the type of catalyst, the nature and concentration of the dye and other pollutants in the wastewater, the operating conditions of the reactor, and the frequency and effectiveness of regeneration cycles.[11] Maximizing catalyst lifespan is a key economic and environmental goal, as it reduces operational costs and waste generation.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the degradation of azo dyes, which can serve as a reference for experiments with this compound.

Table 1: Degradation Efficiency of Azo Dyes under Various Catalytic Systems

DyeCatalystDegradation ConditionsDegradation Efficiency (%)Time (min)Reference
Acid Black 1Fe⁰/airFe⁰ dose: 50 g/L~95 (decolorization)5[12]
Acid Black ATTUV/O₃/PMSpH 10, Ozone 20 mg/min, PMS 0.4 mM~10010[13]
CarmineG/N-doped ZnOCatalyst dose: 0.1 g, UV irradiation66.76185[14]
CarmineG/N-doped ZnOElectrochemical oxidation10015[14]
Methyl Orange & Congo RedSilver NanoparticlesNaBH₄ as reducing agent>8030[15]
Azo Dyes (general)CuO/γ-Al₂O₃Catalytic Wet Air Oxidation~99 (color), ~70 (TOC)120[16]
Reactive Orange 16Regenerated PAN catalystFenton-like process>90 (decolorization)120[8]

Table 2: Effect of Operational Parameters on Degradation Efficiency

DyeCatalystParameter VariedObservationReference
Acid Black ATTUV/O₃/PMSpHOptimal degradation at pH 10.[13]
Azo Blue DyeStreptomyces DJP15TemperatureOptimal degradation at 35°C.[17]
p-ChlorophenolCr-doped TiO₂Catalyst DosageOptimal dosage at 2.0 g/L.[2]
Crystal VioletNatural Iron OxideH₂O₂ ConcentrationOptimal concentration at 30 mg/L in photo-Fenton.[18]
Azo DyesCarbon-Based Membrane BioreactorPermeate FluxDecolorization decreased with increasing flux.[19]

Experimental Protocols

Protocol: Photocatalytic Degradation of an Azo Dye

  • Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 20 mg/L).

  • Catalyst Suspension: Add a specific amount of the photocatalyst (e.g., TiO₂, ZnO) to the dye solution in a photoreactor. The catalyst loading needs to be optimized for the specific setup (a common starting point is 1 g/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.

  • Photocatalytic Reaction:

    • Turn on the light source (e.g., UV lamp or solar simulator).

    • Maintain constant stirring throughout the experiment to ensure a homogeneous suspension.

    • If required, bubble air or oxygen through the solution to provide an electron acceptor.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension.

  • Sample Analysis:

    • Separate the catalyst from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer to determine the dye concentration.

    • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ)/C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

  • Mineralization Analysis (Optional): To assess the complete degradation of the dye into CO₂, H₂O, and mineral acids, measure the Total Organic Carbon (TOC) of the initial and final samples.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare this compound Solution mix Mix Dye and Catalyst in Reactor prep_dye->mix prep_cat Weigh Catalyst prep_cat->mix dark Stir in Dark (Adsorption Equilibrium) mix->dark illuminate Illuminate with Light Source dark->illuminate sampling Take Samples at Intervals illuminate->sampling separate Separate Catalyst (Centrifuge/Filter) sampling->separate measure Measure Absorbance (UV-Vis) separate->measure toc TOC Analysis (Optional) separate->toc calculate Calculate Degradation Efficiency measure->calculate

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Catalyst_Deactivation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Decreased Degradation Efficiency coking Coking start->coking sintering Sintering start->sintering poisoning Poisoning start->poisoning leaching Leaching start->leaching regen Regenerate Catalyst coking->regen optimize Optimize Conditions sintering->optimize redesign Redesign Catalyst sintering->redesign poisoning->regen poisoning->optimize leaching->redesign

Caption: Troubleshooting logic for addressing catalyst deactivation.

References

Technical Support Center: Mineralization of Acid Black 234

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to accelerate the mineralization of Acid Black 234 (AB 234). The focus is on Advanced Oxidation Processes (AOPs), which are highly effective for degrading complex azo dyes.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for reducing the reaction time for this compound mineralization?

A1: Advanced Oxidation Processes (AOPs) are the most effective methods for rapidly mineralizing AB 234. The primary AOPs include:

  • Photocatalysis: This method uses a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc sulfide (B99878) (ZnS), and a light source (typically UV) to generate highly reactive hydroxyl radicals (•OH). Chitosan-zinc sulfide nanoparticles (CS-ZnS-NPs) have demonstrated high efficiency, achieving 96.7% degradation of AB 234 within 100 minutes under UV irradiation.[1]

  • Fenton and Photo-Fenton Processes: The Fenton reaction utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals.[1] This process is highly effective, especially at acidic pH (around 3-4). The reaction can be significantly accelerated by exposure to UV or solar light (Photo-Fenton). For similar azo dyes like Acid Black 1, optimal Fenton conditions have achieved 96.8% degradation.

Q2: How does pH affect the mineralization reaction time?

A2: pH is a critical parameter in most AOPs.

  • For photocatalysis with TiO₂ , an acidic pH (around 3) is generally favorable for the degradation of azo dyes, leading to higher degradation efficiency in a shorter time.[2]

  • For the Fenton process , the reaction is highly pH-dependent, with an optimal range typically between pH 3 and 4.[3][4] If the pH is too high, the iron catalyst precipitates as ferric hydroxide (B78521) (Fe(OH)₃), which decomposes H₂O₂ into oxygen and water without generating the desired hydroxyl radicals, thus stopping the reaction.[5]

Q3: What is the role of the catalyst concentration, and can too much catalyst be detrimental?

A3: The catalyst concentration is a key factor in determining the reaction rate.

  • In photocatalysis , increasing the catalyst dosage generally increases the number of active sites and the generation of hydroxyl radicals, thus accelerating the reaction. However, beyond an optimal concentration, the solution becomes turbid, which can block light penetration and reduce the catalyst's efficiency.

  • In the Fenton process , the concentration of Fe²⁺ ions is crucial. A higher concentration leads to faster generation of hydroxyl radicals. However, an excessive amount of Fe²⁺ can act as a scavenger of these same radicals, which can slow down the degradation process.

Q4: What is the optimal concentration of hydrogen peroxide (H₂O₂) in the Fenton process?

A4: The concentration of H₂O₂ is a critical factor. Increasing the H₂O₂ dose can enhance the degradation rate up to an optimal point. However, an excess of H₂O₂ can be counterproductive as it can also act as a scavenger of hydroxyl radicals, forming less reactive perhydroxyl radicals (•OOH). This scavenging effect reduces the overall efficiency and slows down the mineralization rate. Therefore, the optimal H₂O₂ concentration must be determined experimentally for the specific conditions.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Slow or Incomplete Decolorization Sub-optimal pH.For Fenton processes, adjust the pH to 3-4 using dilute H₂SO₄ or HCl.[5] For TiO₂ photocatalysis, an acidic pH of ~3 is often optimal.[2]
Insufficient catalyst loading.Incrementally increase the catalyst dosage. For photocatalysis, ensure the solution remains well-dispersed and not overly turbid.
Insufficient oxidant (H₂O₂) concentration in Fenton process.Increase the H₂O₂ concentration stepwise. Avoid adding a large excess at once to prevent radical scavenging.
Reaction Starts Fast then Stops (Fenton Process) Rapid consumption of Fe²⁺ and pH drop.The mineralization of organic molecules can form acidic byproducts, which can further inhibit the reaction if the pH drops too low. Consider a stepwise addition of H₂O₂ and readjusting the pH during the experiment.
(Photocatalysis) Catalyst deactivation or fouling.Ensure the reaction mixture is vigorously stirred to prevent catalyst agglomeration. If catalyst fouling is suspected, recover the catalyst and wash it with deionized water before reuse.
Decolorization Occurs, but Mineralization (TOC Removal) is Low Formation of stable organic intermediates.Increase the reaction time or the oxidant/catalyst concentration to promote the complete breakdown of intermediates. Combining AOPs, such as photocatalysis with ozonation, can also enhance mineralization.
Insufficient hydroxyl radical generation.Re-optimize the primary parameters: pH, catalyst dose, and oxidant concentration. For photo-assisted processes, ensure the light source is of appropriate wavelength and intensity.
Inconsistent or Irreproducible Results Variations in initial experimental conditions.Strictly control the initial pH, temperature, and concentrations of the dye, catalyst, and oxidant. Ensure consistent stirring speed and light source positioning in all experiments.
Purity of reagents.Use analytical grade reagents. The presence of interfering ions (e.g., phosphates, carbonates) can inhibit the reaction.

Data Presentation: Performance of AOPs

The following tables summarize quantitative data for the degradation of Acid Black dyes under various AOPs. Note that conditions can vary significantly between studies.

Table 1: Effect of pH on Degradation Efficiency of Azo Dyes

AOP MethodDyepHDegradation Efficiency (%)Reaction Time (min)Reference
Photocatalysis (TiO₂)Similar Azo Dyes3~95120[2]
Photocatalysis (TiO₂)Similar Azo Dyes5~80120[2]
Photocatalysis (TiO₂)Similar Azo Dyes7~65120[2]
FentonAcid Yellow 173~8960[6]
FentonAcid Yellow 175~8360[6]
FentonAcid Yellow 178~2.760[6]

Table 2: Comparison of Different AOPs for Acid Black Dyes

AOP MethodCatalystDyeDegradation Efficiency (%)Reaction Time (min)Key ConditionsReference
PhotocatalysisChitosan-ZnS NPsAB 23496.7100UV irradiation[1]
PhotocatalysisMn-doped SrTiO₃Acid Black 188.3120Visible light[7]
FentonFeSO₄Acid Black 196.8-pH: 3.5, [H₂O₂]: 0.5mM, [Fe²⁺]: 0.025mM
PhotoelectrocatalysisTiO₂ NanotubesAcid Black 1>90603 UV lamps[8]

Experimental Protocols

Protocol 1: Photocatalytic Degradation using UV/TiO₂

This protocol provides a general procedure for the photocatalytic degradation of this compound using titanium dioxide (TiO₂) as the photocatalyst.

Materials:

  • This compound

  • Titanium dioxide (TiO₂, e.g., Degussa P25)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Photoreactor with a UV lamp (e.g., mercury lamp)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of AB 234 (e.g., 100 mg/L) in deionized water. Dilute the stock solution to the desired experimental concentration (e.g., 20 mg/L).

  • Photocatalytic Reaction Setup:

    • Add a specific volume of the AB 234 working solution to the photoreactor.

    • Add the desired amount of TiO₂ catalyst (e.g., 1.0 g/L).

    • Adjust the pH of the suspension to the target value (e.g., pH 3) using dilute HCl or NaOH.

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes. This allows the dye to adsorb onto the surface of the catalyst, reaching an equilibrium state before the reaction begins.

  • Initiation of Photocatalysis: Turn on the UV lamp to start the photocatalytic reaction. Ensure the solution is continuously stirred to maintain a uniform suspension.

  • Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Immediately centrifuge or filter the collected aliquots to remove the TiO₂ particles.

    • Analyze the absorbance of the supernatant at the maximum wavelength of AB 234 using a UV-Vis spectrophotometer.

  • Calculation of Degradation: Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance (after the dark adsorption step) and Aₜ is the absorbance at time 't'.

Protocol 2: Fenton Oxidation

This protocol outlines a general procedure for the degradation of this compound using the Fenton process.

Materials:

  • This compound

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (NaOH) for quenching the reaction

  • Beaker or reaction vessel

  • Magnetic stirrer

Procedure:

  • Preparation of Dye Solution: Prepare an aqueous solution of AB 234 at the desired concentration (e.g., 50 mg/L).

  • Reaction Setup:

    • Place a known volume of the dye solution into the reaction vessel.

    • Begin stirring the solution with a magnetic stirrer.

    • Adjust the pH of the solution to the optimal range (typically 3.0-3.5) using dilute H₂SO₄.[5]

  • Addition of Fenton's Reagents:

    • Add the required amount of FeSO₄·7H₂O to the solution to achieve the desired Fe²⁺ concentration (e.g., 0.025 mM). Allow it to dissolve completely.

    • Slowly add the calculated volume of H₂O₂ to initiate the reaction (e.g., to a final concentration of 0.5 mM). The start of H₂O₂ addition is considered time zero.

  • Reaction and Sampling:

    • Allow the reaction to proceed for the desired duration.

    • Withdraw samples at specific time intervals.

  • Quenching and Analysis:

    • To stop the reaction in the collected samples, immediately raise the pH to above 8.0 with NaOH. This will precipitate the iron as Fe(OH)₃.

    • Filter the sample to remove the precipitate.

    • Analyze the concentration of the remaining AB 234 in the filtrate using a UV-Vis spectrophotometer.

Visualizations

G cluster_0 Troubleshooting Workflow for Slow Mineralization Start Problem: Slow Reaction Time Check_pH Is pH Optimal? (e.g., 3-4 for Fenton) Start->Check_pH Adjust_pH Action: Adjust pH Check_pH->Adjust_pH No Check_Catalyst Is Catalyst Dose Optimal? Check_pH->Check_Catalyst Yes Adjust_pH->Check_Catalyst Adjust_Catalyst Action: Adjust Catalyst Loading Check_Catalyst->Adjust_Catalyst No Check_Oxidant Is [H2O2] Optimal? (Fenton) Check_Catalyst->Check_Oxidant Yes Adjust_Catalyst->Check_Oxidant Adjust_Oxidant Action: Adjust [H2O2] Check_Oxidant->Adjust_Oxidant No Check_Light Is Light Source Adequate? (Photo-processes) Check_Oxidant->Check_Light Yes Adjust_Oxidant->Check_Light Adjust_Light Action: Check/Increase Light Intensity Check_Light->Adjust_Light No End Reaction Rate Improved Check_Light->End Yes Adjust_Light->End

Caption: Troubleshooting logic for slow mineralization reactions.

G cluster_1 General Mechanism of Advanced Oxidation Processes AOP Advanced Oxidation Process (e.g., Fenton, Photocatalysis) Radical Generation of Hydroxyl Radicals (•OH) AOP->Radical Attack •OH Attack on Dye Molecule Radical->Attack AB234 This compound (Complex Azo Dye) AB234->Attack Intermediates Organic Intermediates (e.g., Carboxylic Acids) Attack->Intermediates Mineralization Mineralization Intermediates->Mineralization EndProducts End Products (CO₂, H₂O, Inorganic Ions) Mineralization->EndProducts

Caption: Simplified pathway of AOP-based dye mineralization.

G cluster_2 Experimental Workflow for Photocatalysis Prep Prepare Dye Solution & Catalyst Suspension pH_Adj Adjust pH Prep->pH_Adj Dark Stir in Dark (Adsorption Equilibrium) pH_Adj->Dark UV UV Irradiation (Start Reaction) Dark->UV Sample Sample at Intervals UV->Sample Analyze Centrifuge & Analyze (UV-Vis) Sample->Analyze Calc Calculate Degradation % Analyze->Calc

Caption: Standard experimental workflow for photocatalysis.

References

Technical Support Center: Acid Black 234 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid Black 234 analysis. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible quantification of this compound.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is this compound and in which applications is it quantified?

    • This compound is a water-soluble, synthetic trisazo dye.[1][2][3] It is primarily used for dyeing textiles, leather, and paper.[1][2][4] Quantification is often necessary in environmental science to monitor its presence in water samples and to study the effectiveness of dye degradation and removal technologies.[1][3] It is also used in biotechnology as a substrate for detecting enzyme activity.[1]

  • Q2: What are the common analytical methods for quantifying this compound?

    • The most common method cited for quantification is UV-Vis spectrophotometry, which measures the absorbance of the dye at its maximum wavelength (λmax).[1] High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the analysis of similar acid dyes, especially in complex mixtures.[5][6]

  • Q3: My this compound sample seems to degrade over time. How can I ensure sample stability?

    • This compound can be susceptible to degradation, particularly when exposed to UV light or certain chemicals.[1] A similar dye, Acid Black 210, showed a significant decrease in concentration after 14 days at room temperature.[7] For best results, samples should be stored in dark containers, refrigerated, and analyzed as soon as possible after collection. Avoid prolonged exposure to direct sunlight or laboratory lighting.

Spectrophotometry Questions

  • Q4: My absorbance readings are unstable or drifting. What could be the cause?

    • Drifting readings are a common issue in spectrophotometry.[8] Potential causes include:

      • The instrument lamp has not been given sufficient time to warm up (typically 15-30 minutes).[8]

      • Air bubbles are present in the cuvette, which scatter light.[8]

      • The sample is not properly mixed.[8]

      • The instrument is affected by vibrations or temperature fluctuations in the laboratory.[8]

  • Q5: Why is my calibration curve not linear?

    • A non-linear calibration curve can result from several factors:

      • High Concentration: The concentration of one or more standards may be too high, exceeding the linear range of the instrument (typically above 1.5 absorbance units).[8] Diluting the standards may resolve this.

      • Incorrect Blank: Using an incorrect blank (e.g., deionized water when the sample is in a buffer) can cause a y-intercept shift and affect linearity.[8]

      • Dye Degradation: If standards were prepared at different times, degradation of the older standards could affect the curve.

HPLC Questions

  • Q6: I'm seeing poor peak shape or retention time shifts in my HPLC analysis. What should I check?

    • These are common HPLC problems.[9] For acidic compounds like this compound, check the following:

      • Mobile Phase pH: The pH of the mobile phase is critical. An unstable or incorrect pH can lead to shifting retention times and peak tailing. Using a buffer is recommended.

      • Column Dewetting: If using a C18 column with a 100% aqueous mobile phase, the stationary phase can undergo "dewetting," leading to a dramatic drop in retention time.[9]

      • Solvent Stability: Ensure your solvents are fresh and properly degassed. Some organic solvents can degrade or form peroxides, affecting results.[10]

Troubleshooting Guides

This section provides more detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Inaccurate or Low Recovery of this compound
Possible Cause Recommended Solution
Sample Degradation This compound can be degraded by light and chemical processes.[1] Store samples and standards protected from light and at a low temperature. Analyze promptly after preparation.
Adsorption to Surfaces The dye may adsorb to container walls or filter membranes. Use low-adsorption materials like polypropylene (B1209903) or glass. Pre-rinse containers and pipette tips with the sample solution before transferring.
Interference from Sample Matrix Components in complex samples (e.g., industrial wastewater) can interfere with quantification.[5][11] Consider a Solid-Phase Extraction (SPE) cleanup step. Molecularly Imprinted Polymers (MIPs) have shown high selectivity for this compound.[1][12]
Incorrect pH The charge and solubility of acid dyes are pH-dependent.[12] Ensure the pH of your samples and standards is consistent and appropriate for the chosen analytical method.
Issue 2: Problems with UV-Vis Spectrophotometric Analysis
Problem Possible Cause Recommended Solution
Unstable Readings Instrument not warmed up; Air bubbles in cuvette; Sample not mixed.[8]Allow the instrument to warm up for at least 15-30 minutes. Gently tap the cuvette to dislodge bubbles. Invert the cuvette to mix before measurement.[8]
Instrument Fails to Zero Sample compartment lid is not fully closed; High humidity affecting internal components.[8]Ensure the lid is securely shut. If the lab is humid, allow the instrument to acclimate. A power cycle (off/on) may also help.[8]
Negative Absorbance Reading The blank solution is more absorbent than the sample.This is often caused by an incorrect or contaminated blank. Re-prepare the blank using the exact same solvent/buffer as your sample.
Absorbance Exceeds Linear Range The sample is too concentrated.[8]Dilute the sample with the appropriate solvent or buffer to bring the absorbance into the optimal range (ideally 0.1–1.0 AU).[8]

Quantitative Data Summary

The following table summarizes key properties of this compound relevant to its quantification.

PropertyValueReference
Chemical Formula C₃₄H₂₆N₁₀Na₂O₉S₃[2][3]
Molecular Weight 860.81 g/mol [2][3]
CAS Number 157577-99-6[1][2]
Class Trisazo Dye[2]
λmax (Wavelength of Maximum Absorbance) 642 nm[12]
Solubility Water-soluble[1][3]

Detailed Experimental Protocol: Quantification by UV-Vis Spectrophotometry

This protocol describes the preparation of standards and the quantification of this compound in an aqueous sample.

1. Materials and Reagents

  • This compound powder (analytical grade)

  • Deionized (DI) water or appropriate buffer

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes (various sizes)

  • UV-Vis Spectrophotometer

  • Quartz or polystyrene cuvettes

2. Preparation of Stock Solution (100 mg/L)

  • Accurately weigh 10.0 mg of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of DI water and sonicate or stir until the dye is completely dissolved.

  • Bring the volume up to the 100 mL mark with DI water. Mix thoroughly. This is your 100 mg/L stock solution. Store in a dark, refrigerated container.

3. Preparation of Calibration Standards (e.g., 1, 2, 5, 10, 20 mg/L)

  • Label five 10 mL volumetric flasks.

  • Use the 100 mg/L stock solution to prepare the standards by serial dilution. For example, to prepare a 10 mg/L standard, pipette 1.0 mL of the stock solution into a 10 mL flask and fill to the mark with DI water.

  • Calculate the required volumes for the other standards accordingly.

4. Sample Preparation

  • If your sample contains particulates, filter it through a 0.45 µm filter.

  • If the sample concentration is expected to be high, perform a preliminary dilution to ensure the reading falls within the calibration range.

5. Measurement Procedure

  • Turn on the spectrophotometer and allow it to warm up for at least 20 minutes.

  • Set the wavelength to the λmax of this compound (e.g., 642 nm).[12]

  • Fill a cuvette with the blank solution (DI water or the same buffer used for your samples/standards).

  • Place the blank cuvette in the spectrophotometer and zero the instrument.

  • Measure the absorbance of each calibration standard, starting from the lowest concentration. Rinse the cuvette with the next standard before measuring.

  • Measure the absorbance of your unknown sample(s).

6. Data Analysis

  • Plot a calibration curve of Absorbance vs. Concentration (mg/L) for your standards.

  • Perform a linear regression on the data points. The R² value should ideally be >0.995.

  • Use the equation of the line (y = mx + c) to calculate the concentration of this compound in your sample, where 'y' is the absorbance of your sample.

  • Remember to multiply the result by any dilution factor used during sample preparation.

Visualizations

The following diagrams illustrate common workflows for troubleshooting and experimental procedures.

G General Troubleshooting Workflow for Quantification Issues cluster_start General Troubleshooting Workflow for Quantification Issues cluster_checks Initial Checks cluster_investigate Investigation Path cluster_solve Solutions start Inaccurate Result (Low/High Recovery) check_stability Check Sample Stability/Storage start->check_stability Start Here check_method Review Analytical Method Parameters start->check_method Start Here check_cal Verify Calibration Curve (R² > 0.995) start->check_cal Start Here prep_error Review Sample Prep Protocol check_stability->prep_error instrument_perf Check Instrument Performance check_method->instrument_perf recalibrate Re-prepare Stds & Recalibrate check_cal->recalibrate matrix_effects Investigate Matrix Effects (Spike/Recovery) cleanup Implement Sample Cleanup (e.g., SPE) matrix_effects->cleanup service Service/Calibrate Instrument instrument_perf->service prep_error->matrix_effects end Accurate Result cleanup->end Problem Solved recalibrate->end Problem Solved service->end Problem Solved

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

G UV-Vis Spectrophotometry Experimental Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare 100 mg/L Stock Solution prep_standards Prepare Calibration Standards (Serial Dilution) prep_stock->prep_standards warmup Warm Up Spectrophotometer (20 min) prep_standards->warmup prep_sample Prepare Unknown Sample (Filter/Dilute) prep_sample->warmup set_lambda Set Wavelength (λmax = 642 nm) warmup->set_lambda blank Zero Instrument with Blank set_lambda->blank measure_stds Measure Absorbance of Standards blank->measure_stds measure_sample Measure Absorbance of Sample measure_stds->measure_sample plot_curve Plot Calibration Curve (Abs vs. Conc.) measure_sample->plot_curve calculate Calculate Sample Concentration plot_curve->calculate

Caption: Step-by-step workflow for this compound quantification via UV-Vis.

References

Technical Support Center: Regeneration of Adsorbents for Acid Black 234 Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working on the regeneration and reuse of adsorbents for the removal of Acid Black 234 (AB234).

Troubleshooting Guide

This guide addresses common issues encountered during the adsorbent regeneration process.

Problem/Observation Potential Cause Suggested Solution
Low Desorption Efficiency 1. Ineffective Eluent: The chosen solvent or solution is not strong enough to break the bonds between the AB234 dye and the adsorbent surface. 2. Incorrect pH: For anionic dyes like AB234, an acidic or neutral pH during desorption will not favor release from the adsorbent.[1]1. Switch to a Basic Eluent: Use a dilute solution of Sodium Hydroxide (B78521) (e.g., 0.01M to 0.1M NaOH). At higher pH, the adsorbent surface becomes more negatively charged, repelling the anionic dye molecules.[1][2] 2. Try an Organic Solvent: Alcohols like ethanol (B145695) or methanol (B129727) can be effective eluents for disrupting non-electrostatic interactions.[3][4][5] 3. Optimize Eluent Concentration: Test a range of eluent concentrations. A very low concentration may be ineffective, while a very high concentration could damage some adsorbents.[2][6]
Adsorption capacity significantly decreases after each regeneration cycle. 1. Incomplete Desorption: Residual dye molecules remain on the adsorbent, blocking active sites.[7] 2. Structural Damage to Adsorbent: The regeneration method (e.g., high temperature, harsh chemicals) is altering the physical structure and porosity of the adsorbent.[7][8] 3. Loss of Surface Functional Groups: Chemical treatments may strip away the functional groups responsible for adsorption.1. Increase Contact Time/Temperature: Allow the adsorbent to be in contact with the eluent for a longer period or slightly increase the temperature to enhance desorption kinetics. 2. Incorporate a Washing Step: After desorption, wash the adsorbent thoroughly with deionized water to remove residual eluent and desorbed dye.[9][10] 3. Use Milder Regeneration Conditions: If using thermal regeneration, try lowering the temperature.[8] If using chemical regeneration, reduce the acid/base concentration. 4. Consider Acid Pre-treatment (for thermal): For some adsorbents like activated carbon, a pre-regeneration acid wash (e.g., with HCl) can remove inorganic deposits and improve the efficiency of subsequent thermal regeneration.[11]
Regenerated adsorbent performance is inconsistent. 1. Non-uniform Regeneration: The regeneration process is not being applied consistently across the batch of adsorbent. 2. Adsorbent Cross-Contamination: The adsorbent is being contaminated between cycles.1. Ensure Adequate Agitation: During chemical regeneration, ensure the adsorbent is well-suspended in the eluent solution for uniform treatment. 2. Standardize Protocols: Follow the exact same protocol for each regeneration cycle, including volumes, times, and temperatures. 3. Use Clean Glassware: Ensure all containers and equipment are thoroughly cleaned between experiments.
Thermal regeneration results in charring or significant mass loss. 1. Temperature is too high: Excessive heat can cause the adsorbent's structure to collapse or carbonize.[8] 2. Presence of Oxygen: Performing thermal regeneration in an oxygen-rich atmosphere can lead to combustion of the adsorbent.1. Optimize Temperature: The optimal regeneration temperature should be determined for each specific adsorbent-dye system, but generally should not exceed 900°C for activated carbon.[8] 2. Use an Inert Atmosphere: Conduct thermal regeneration under a flow of inert gas, such as nitrogen, to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for choosing a chemical eluent to desorb this compound? A1: this compound is an anionic dye. The adsorption of anionic dyes is typically favored at lower pH values where the adsorbent surface is positively charged. To desorb the dye, the process should be reversed. By increasing the pH with a basic solution (like NaOH), the adsorbent surface becomes negatively charged, leading to electrostatic repulsion of the anionic dye molecules, which promotes their release into the solution.[1]

Q2: Which eluents are most commonly used for regenerating adsorbents loaded with acid dyes? A2: Dilute solutions of sodium hydroxide (NaOH) are highly effective due to the pH effect described above.[1][2] Organic solvents such as ethanol and methanol have also been successfully used.[3][5] In some cases, acidic solutions (e.g., HCl) are tested, but they are generally more effective for desorbing cationic (basic) dyes.[12]

Q3: How many times can I regenerate and reuse my adsorbent? A3: The reusability depends on both the adsorbent material and the regeneration method. Many studies report effective reuse for 3 to 5 cycles with a gradual decrease in adsorption capacity.[7] For example, some biochars have been reused for five cycles while maintaining high efficiency.[4] However, with each cycle, a 10-15% loss in capacity can be expected, especially with thermal regeneration.[8] It is crucial to conduct cycle experiments to determine the practical lifetime for your specific system.

Q4: Is thermal regeneration or chemical regeneration better? A4: Both methods have advantages and disadvantages.

  • Thermal Regeneration: Can be very effective, often restoring over 80% of the original adsorption capacity.[8] However, it is energy-intensive and can damage the adsorbent's pore structure if not carefully controlled.[8]

  • Chemical Regeneration: Is less energy-intensive and operates at or near room temperature. It can be highly efficient (e.g., 97.3% removal achieved with biochar regenerated with NaOH[13]). However, it uses additional chemicals that may require subsequent disposal and might not completely remove all adsorbed molecules.

Q5: My regeneration efficiency is low. What is the first thing I should check? A5: The first and most critical parameter to check is the pH of your eluent solution. For desorbing an anionic dye like this compound, using a basic eluent (e.g., 0.1M NaOH) is typically the most effective strategy. If you are using water or an acidic solution, switching to a basic one will likely yield a significant improvement.[1]

Quantitative Data on Adsorbent Regeneration

The following tables summarize regeneration data from studies on various acid and azo dyes, which can serve as a reference for experiments with this compound.

Table 1: Regeneration Efficiency and Reusability of Various Adsorbents

AdsorbentDye TypeEluent/MethodRegeneration Efficiency / Reusability
Activated CarbonAzo Dye (Acid Orange 7)10 g/L Peroxydisulfate (B1198043)89% decolorization by regenerated adsorbent.[14]
BiocharAcid Dye (Acid Violet 17)Absolute EthanolMaintained high efficiency over several cycles.[3][5]
BiocharAzo Dye0.1 N NaOH97.3% dye removal achieved with regenerated adsorbent.[13]
Activated CarbonGeneral DyesFenton Reaction71% of adsorption capacity recovered for 7 consecutive cycles.[15]
Novel Macrocyclic CompoundSafranin (Cationic)Ethanol~70% removal efficiency maintained after 5 cycles.[4]
Activated CarbonGeneralThermal RegenerationCan restore over 80% of capacity, but may lose 10-15% each cycle.[8]

Experimental Protocols

Protocol 1: Chemical Regeneration using Sodium Hydroxide (NaOH)

This protocol is a starting point for desorbing anionic dyes like AB234.

  • Separation: After the adsorption experiment, separate the dye-loaded adsorbent from the aqueous solution by filtration or centrifugation.

  • Washing (Optional): Gently wash the adsorbent with a small amount of deionized water to remove any unbound dye molecules.

  • Desorption:

    • Prepare a 0.1M NaOH solution. This is a common concentration, but it can be optimized (0.01M - 0.5M).[2]

    • Add the dye-loaded adsorbent to the NaOH solution. A solid-to-liquid ratio of 1 g adsorbent to 50 mL eluent is a reasonable starting point.

    • Agitate the mixture on a shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25-30°C) for a predetermined contact time (e.g., 2-4 hours).

  • Isolation: Separate the regenerated adsorbent from the eluent (which now contains the desorbed dye) by filtration or centrifugation.

  • Neutralization and Final Wash: Wash the adsorbent repeatedly with deionized water until the pH of the filtrate is neutral. This is critical to remove residual NaOH, which would interfere with the next adsorption cycle.

  • Drying: Dry the regenerated adsorbent in an oven at a suitable temperature (e.g., 80-105°C) until a constant weight is achieved.[5]

  • Storage: Store the dried, regenerated adsorbent in a desiccator for future use.

Protocol 2: Chemical Regeneration using Ethanol

This protocol is an alternative to using a basic solution and can be effective for dyes bound by non-electrostatic forces.[3][5]

  • Separation: Separate the dye-loaded adsorbent as described in Protocol 1.

  • Desorption:

    • Add the dye-loaded adsorbent to absolute ethanol.

    • Agitate the mixture for a set time (e.g., 1-2 hours).

    • For enhanced desorption, sonicate the mixture for a short period (e.g., 5-10 minutes) to use physical force to dislodge dye molecules.[3][5]

  • Isolation: Separate the adsorbent from the ethanol.

  • Drying: Dry the adsorbent completely in an oven at 105°C to ensure all ethanol has evaporated.[5]

  • Storage: Store in a desiccator.

Protocol 3: General Thermal Regeneration

This method is most suitable for robust carbonaceous adsorbents like activated carbon.

  • Separation and Drying: Separate the dye-loaded adsorbent and dry it completely in an oven at 105-110°C to remove all water.

  • Pyrolysis: Place the dried adsorbent in a furnace with an inert atmosphere (e.g., a continuous flow of nitrogen gas).

  • Heating Program:

    • Slowly ramp the temperature to a high setpoint (e.g., 600-900°C).[8] This high temperature causes the adsorbed dye molecules to desorb and pyrolyze (thermally decompose).

    • Hold at the setpoint for a specific duration (e.g., 1-2 hours).

  • Cooling: Allow the adsorbent to cool down to room temperature under the inert atmosphere to prevent oxidation of the hot carbon surface.

  • Storage: Store the regenerated adsorbent in a desiccator.

Visualizations

TroubleshootingWorkflow start Start: Low Regeneration Efficiency Observed q1 What is the current eluent? start->q1 a1_acid Acidic or Neutral Solution (e.g., Water, HCl) q1->a1_acid a1_base Basic Solution (e.g., NaOH) q1->a1_base s1 Switch to Basic Eluent (0.1M NaOH) a1_acid->s1 q2 Is efficiency still low? s1->q2 Test Regeneration q3 Is adsorption capacity decreasing with each cycle? q2->q3 No end Process Optimized q2->end Yes, problem solved s2 Try Organic Solvent (Ethanol/Methanol) or Increase NaOH Concentration a1_base->s2 s2->q2 Test Regeneration s3 Possible Structural Damage or Incomplete Desorption q3->s3 Yes q3->end No s4 Increase eluent contact time. Ensure thorough post-regeneration washing. Use milder conditions (lower temp/concentration). s3->s4 end_fail Re-evaluate Adsorbent Suitability s4->end_fail If problem persists

Caption: Troubleshooting workflow for low adsorbent regeneration efficiency.

RegenerationCycle cluster_main Adsorbent Regeneration Workflow Adsorption Step 1: Adsorption (Adsorbent loaded with AB234) Separation Step 2: Separation (Filtration / Centrifugation) Adsorption->Separation Regeneration Step 3: Regeneration (Chemical or Thermal Treatment) Separation->Regeneration Washing Step 4: Washing & Neutralization (Remove eluent & dye) Regeneration->Washing Drying Step 5: Drying (Oven at 105°C) Washing->Drying Reuse Step 6: Reuse (Start new adsorption cycle) Drying->Reuse Reuse->Adsorption Next Cycle

Caption: General experimental workflow for an adsorption-regeneration cycle.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Acid Black 234

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Acid Black 234, a trisazo acid dye. The performance of a representative HPLC method is compared with alternative analytical techniques, namely UV-Vis Spectrophotometry and Capillary Electrophoresis. This document is intended to assist researchers and analytical scientists in selecting and implementing a suitable method for the determination of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation, identification, and quantification of dye components. A typical validated HPLC method for azo dyes offers excellent linearity, accuracy, and precision.

Experimental Protocol for a Representative HPLC Method

This protocol is based on established methods for the analysis of sulfonated azo dyes.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation of acidic dyes.

  • Flow Rate: Typically in the range of 0.8 to 1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

  • Detection: UV-Vis detection at the wavelength of maximum absorbance for this compound.

  • Sample Preparation: Samples are dissolved in a suitable solvent, often the mobile phase, and filtered through a 0.45 µm filter before injection.

Method Validation Parameters

The following table summarizes the performance of a validated HPLC method for the analysis of representative azo dyes, Tartrazine and Auramine O, which demonstrates the expected performance for a similar method applied to this compound.[1]

ParameterTartrazineAuramine O
**Linearity (R²) **0.9990.997
Limit of Detection (LOD) (µg/mL) 0.03250.1052
Accuracy (Recovery %) 99.0 - 100.7102.1 - 106.5
Precision (RSD %) < AOAC requirements< AOAC requirements

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.

UV-Vis Spectrophotometry

A simpler and more accessible technique for the quantitative analysis of dyes. It relies on the direct measurement of light absorbance by the analyte in a solution.

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure: A standard calibration curve is generated by measuring the absorbance of a series of this compound solutions of known concentrations at its wavelength of maximum absorbance (λmax). The concentration of an unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve.

  • Sample Preparation: The sample is dissolved in a transparent solvent (e.g., deionized water) and placed in a cuvette for measurement.

Performance Comparison:

ParameterUV-Vis Spectrophotometry
Linearity (R²) Typically >0.99
Limit of Detection (LOD) Generally in the low µg/mL range
Accuracy (Recovery %) Good for simple matrices
Precision (RSD %) Typically < 5%
Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly well-suited for the analysis of charged species like acidic dyes.

Experimental Protocol for a Related Dye (Acid Black 194):

  • Instrumentation: A capillary electrophoresis system with a UV-Vis or PDA detector.

  • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm internal diameter).

  • Background Electrolyte (BGE): A buffer solution, for instance, a mixture of sodium phosphate and sodium borate (B1201080) at a specific pH, sometimes containing modifiers like sodium dodecyl sulfate (B86663) (SDS) for Micellar Electrokinetic Chromatography (MECK) mode.[2][3]

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary to drive the separation.

  • Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.

  • Detection: On-column detection at a suitable wavelength.

Performance Comparison (for similar sulfonated azo dyes):

ParameterCapillary Electrophoresis
Linearity (R²) Typically >0.99
Limit of Detection (LOD) (µg/mL) 0.1 - 4.53 for a range of sulfonated azo dyes
Accuracy (Recovery %) Good
Precision (RSD %) Generally low, indicating good reproducibility[2]

Method Comparison Summary

FeatureHPLCUV-Vis SpectrophotometryCapillary Electrophoresis
Specificity High (with good separation)Low (prone to interference)High
Sensitivity HighModerateHigh
Speed ModerateFastFast
Cost (Instrument) HighLowHigh
Solvent Consumption HighLowVery Low
Sample Throughput High (with autosampler)HighHigh
Ease of Use ModerateEasyModerate

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of an HPLC method for the analysis of a substance like this compound.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD_Start Define Analytical Target Profile Selectivity Optimize Selectivity (Column, Mobile Phase) MD_Start->Selectivity Sensitivity Optimize Sensitivity (Detector Wavelength) Selectivity->Sensitivity Specificity Specificity Sensitivity->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis

Caption: Workflow for HPLC Method Validation.

References

A Comparative Analysis of Adsorbents for the Effective Removal of Acid Black 234

Author: BenchChem Technical Support Team. Date: December 2025

The proliferation of industrial dyes in wastewater poses a significant environmental challenge due to their complex structures and potential toxicity. Acid Black 234 (AB 234), a common azo dye, is particularly noted for its persistence in aquatic ecosystems. This guide provides a comparative study of various adsorbents investigated for the removal of AB 234, offering researchers and scientists a comprehensive overview of their performance based on experimental data. The adsorbents covered include advanced nanomaterials, molecularly imprinted polymers, and activated carbons.

Comparative Performance of Adsorbents

The efficacy of an adsorbent is determined by several key parameters, including its maximum adsorption capacity (q_max), the percentage of dye removed, and the optimal conditions (pH, contact time, dosage) under which it operates. The following table summarizes the quantitative performance of different adsorbents in removing this compound.

AdsorbentAdsorption Capacity (q_max, mg/g)Removal Efficiency (%)Optimal pHContact Time (min)Temperature (K)Kinetic ModelIsotherm Model
Ag-Fe Nanocomposites (NCs) Not specified99.3460Not specifiedNot specifiedNot specified
Molecularly Imprinted Polymer (MIP) 100945Not specified313Pseudo-second-orderLangmuir
AC/Fe₂O₃ Nanocomposites Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedPseudo-second-orderFreundlich
Graphene Oxide (GO) Not specifiedEfficiency increases with adsorbent dose and decreases with dye concentrationNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Table 1: Comparative performance data for various adsorbents used in the removal of this compound. Data sourced from multiple studies[1][2][3].

Detailed Experimental Protocols

The methodologies employed in adsorption studies are crucial for the reproducibility and validation of results. Below are detailed protocols for the synthesis of a selected adsorbent and the general procedure for batch adsorption experiments.

1. Synthesis of Molecularly Imprinted Polymer (MIP)

A molecularly imprinted polymer (MIP) for the selective removal of this compound was prepared using a bulk polymerization method.[2]

  • Materials : Methacrylic acid (MAA) as the functional monomer, ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linker, 2,2′-azobisisobutyronitrile (AIBN) as the initiator, this compound (AB-234) as the template, and methanol (B129727) as the porogenic solvent.[2]

  • Procedure : The template (AB-234) is dissolved in the solvent. The functional monomer, cross-linker, and initiator are then added to the solution.

  • The mixture is polymerized.

  • After polymerization, the template molecule is removed, leaving behind specific recognition sites that are complementary in shape, size, and functional group orientation to the AB-234 molecule.

  • A non-molecularly imprinted polymer (NIP) is prepared using the same procedure but without the addition of the template molecule for control purposes.[2]

2. Batch Adsorption Experiment Protocol

Batch experiments are widely conducted to evaluate the adsorption performance of a material.

  • Preparation : A stock solution of this compound is prepared. A known amount of the adsorbent (e.g., 8 mg of MIP) is added to a fixed volume of the dye solution with a specific initial concentration (e.g., 10 mg/L).[1][2]

  • Parameter Optimization : The experiments are carried out under varying conditions to determine the optimal parameters. This includes adjusting the pH of the solution (e.g., from 2 to 7), varying the adsorbent dosage (e.g., 2 to 12 mg), and changing the temperature (e.g., 283 K, 298 K, 313 K).[2]

  • Agitation and Separation : The mixture is agitated for a predetermined contact time to reach equilibrium. Afterward, the adsorbent is separated from the solution by centrifugation or filtration.

  • Analysis : The final concentration of AB 234 in the supernatant is determined using a UV-Vis spectrophotometer at the dye's maximum wavelength.

  • Calculation : The removal efficiency (%) and the adsorption capacity at equilibrium (q_e, mg/g) are calculated using the initial and final dye concentrations.

Visualizing the Process: Workflows and Relationships

Diagrams are essential for illustrating complex experimental processes and the relationships between different components of a study.

G cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis Stage Adsorbent Adsorbent Preparation/ Synthesis Batch_Setup Batch Setup: Adsorbent + Dye Solution Adsorbent->Batch_Setup Dye_Solution Dye Stock Solution Preparation Dye_Solution->Batch_Setup Optimization Parameter Optimization (pH, Dose, Temp) Batch_Setup->Optimization Agitation Agitation for Contact Time Optimization->Agitation Separation Solid-Liquid Separation (Centrifugation/Filtration) Agitation->Separation Analysis Concentration Analysis (UV-Vis Spectrophotometry) Separation->Analysis Data_Processing Data Processing: Calculate q_e and % Removal Analysis->Data_Processing Modeling Isotherm & Kinetic Modeling Data_Processing->Modeling

Caption: General experimental workflow for a batch adsorption study.

G Adsorbents Adsorbents for this compound Polymers Polymers Adsorbents->Polymers Nanomaterials Nanomaterials Adsorbents->Nanomaterials Carbon_Based Carbon-Based Adsorbents->Carbon_Based MIP Molecularly Imprinted Polymer (MIP) Polymers->MIP AgFe Ag-Fe Nanocomposites Nanomaterials->AgFe ACFe AC/Fe2O3 Nanocomposites Nanomaterials->ACFe Carbon_Based->ACFe GO Graphene Oxide Carbon_Based->GO MIP_Prop High Selectivity Qm: 100 mg/g[2] MIP->MIP_Prop AgFe_Prop High Efficiency 99.3% Removal[1] AgFe->AgFe_Prop ACFe_Prop Exothermic & Spontaneous[1] ACFe->ACFe_Prop GO_Prop Dose Dependent Efficiency[3] GO->GO_Prop

References

Degradation of Acid Black 234 vs. Methylene Blue: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of degradation methodologies for two distinct dye classes, offering insights for environmental remediation and drug development applications.

The effective degradation of industrial dyes is a critical area of research, with implications for environmental remediation and the development of photosensitive drugs. This guide provides a comparative analysis of the degradation of two widely used but structurally distinct dyes: Acid Black 234, a trisazo dye, and Methylene Blue, a cationic thiazine (B8601807) dye. This comparison aims to equip researchers, scientists, and drug development professionals with a deeper understanding of the factors influencing the degradation efficiency of different dye classes, supported by experimental data and detailed protocols.

Executive Summary

Methylene Blue, a well-characterized cationic dye, is extensively used as a model compound in dye degradation studies due to its strong color and well-understood photochemical properties. In contrast, this compound, a complex anionic trisazo dye, presents a more challenging degradation target due to its multiple azo bonds and aromatic rings. This guide synthesizes available data on the degradation of these two dyes through various advanced oxidation processes (AOPs) and adsorption, highlighting key differences in their susceptibility to different treatment methods. While direct comparative studies are limited, this analysis draws upon data from related "Acid Black" dyes to provide a valuable point of reference for researchers working with azo dyes.

Data Presentation: A Comparative Overview

The following table summarizes quantitative data on the degradation and adsorption of Acid Black dyes and Methylene Blue under various experimental conditions. It is important to note that direct comparative data for this compound is limited; therefore, data for other "Acid Black" dyes are included as a proxy to illustrate general trends for this class of dyes.

DyeTreatment MethodCatalyst/AdsorbentInitial Concentration (mg/L)pHTime (min)Degradation/Removal Efficiency (%)Adsorption Capacity (mg/g)Reference
Acid Black 1 Fenton-SBRFe²⁺/H₂O₂503.5-96.8 (Fenton), 99 (Fenton-SBR)-[1]
Acid Black 1 UV/H₂O₂---1.2Complete Decolorization-
Acid Black PhotocatalysisMn-doped SrTiO₃--12088.3-[2]
This compound AdsorptionAg-Fe Nanocomposites1046099.3-[3]
Methylene Blue UV/H₂O₂-5039091-[4]
Methylene Blue PhotocatalysisCu-doped TiO₂--180>95-[5]
Methylene Blue AdsorptionRice Hull Ash---->45
Methylene Blue Fenton-likePyrite/PDS-3-119093.9 (at 20°C)-
Methylene Blue AdsorptionActivated Carbon-6-9---[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for the degradation of dyes using common advanced oxidation processes.

Photocatalytic Degradation Protocol
  • Preparation of Dye Solution: A stock solution of the dye (e.g., 100 mg/L) is prepared in deionized water. This is then diluted to the desired experimental concentration (e.g., 10 mg/L).

  • Catalyst Suspension: A specific amount of the photocatalyst (e.g., TiO₂, 1 g/L) is added to the dye solution in a photoreactor.

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a set period (e.g., 30-60 minutes) to allow the dye molecules to adsorb onto the catalyst surface and reach equilibrium. An initial sample (t=0) is taken at the end of this period.

  • Initiation of Photocatalysis: The photoreactor is exposed to a light source (e.g., UV lamp or solar simulator) while maintaining continuous stirring.

  • Sampling: Aliquots of the suspension are withdrawn at regular time intervals (e.g., every 15 or 30 minutes).

  • Sample Analysis: The collected samples are centrifuged to separate the catalyst particles. The absorbance of the supernatant is then measured using a UV-Vis spectrophotometer at the maximum absorption wavelength of the dye.

  • Data Analysis: The degradation efficiency is calculated using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Fenton/Fenton-like Degradation Protocol
  • pH Adjustment: The pH of the dye solution is adjusted to the optimal range for the Fenton reaction, typically acidic conditions (e.g., pH 3-4).

  • Addition of Fenton's Reagents: A specific concentration of a ferrous iron source (e.g., FeSO₄·7H₂O) is added to the solution, followed by the addition of hydrogen peroxide (H₂O₂).

  • Reaction: The solution is stirred for a predetermined reaction time.

  • Sampling and Quenching: Aliquots are taken at different time intervals, and the reaction is quenched, often by raising the pH or adding a substance like sodium sulfite.

  • Analysis: The concentration of the remaining dye is determined using a UV-Vis spectrophotometer.

Mandatory Visualization

To visually represent the logical flow of a typical dye degradation experiment, the following workflow diagram is provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare Dye Solution mix Mix Dye and Catalyst/Reagents prep_dye->mix prep_catalyst Prepare Catalyst/Reagents prep_catalyst->mix equilibrium Adsorption-Desorption Equilibrium (in dark) mix->equilibrium initiate Initiate Degradation (e.g., UV light on) equilibrium->initiate sampling Collect Samples at Intervals initiate->sampling separate Separate Catalyst sampling->separate measure Measure Dye Concentration (UV-Vis Spectroscopy) separate->measure calculate Calculate Degradation Efficiency measure->calculate

Caption: Experimental workflow for dye degradation studies.

Signaling Pathways and Logical Relationships

The degradation of organic dyes via advanced oxidation processes is primarily driven by the generation of highly reactive oxygen species (ROS). The following diagram illustrates the general mechanism of photocatalytic degradation.

photocatalysis_mechanism cluster_catalyst Photocatalyst cluster_reactions Reactions in Solution cluster_degradation Degradation catalyst Semiconductor (e.g., TiO2) vb Valence Band (h+) cb Conduction Band (e-) h2o H2O vb->h2o Oxidation oh_minus OH- vb->oh_minus Oxidation o2 O2 cb->o2 Reduction ros Reactive Oxygen Species (•OH, O2•-) h2o->ros oh_minus->ros o2->ros dye Dye Molecule ros->dye Attack products Degradation Products (CO2, H2O, mineral acids) dye->products light Light (hν ≥ Eg) light->catalyst

Caption: Mechanism of photocatalytic dye degradation.

Comparative Discussion

The degradation efficiency of dyes is influenced by a multitude of factors including their chemical structure, the type of degradation process employed, and the experimental conditions.

Structural Differences and Degradation Susceptibility: Methylene Blue, a cationic dye, is often more readily degraded by photocatalysis on negatively charged semiconductor surfaces (like TiO₂ under neutral or basic pH) due to favorable electrostatic interactions that promote adsorption onto the catalyst surface. Conversely, anionic dyes like this compound may experience electrostatic repulsion, potentially leading to lower degradation rates under similar conditions. The complex trisazo structure of this compound, with its multiple -N=N- bonds, requires significant oxidative power to achieve complete mineralization.

Influence of Degradation Method:

  • Photocatalysis: This method is highly effective for a wide range of dyes, including Methylene Blue. The efficiency of photocatalytic degradation of acid dyes can be highly dependent on the pH of the solution, which affects the surface charge of the photocatalyst.

  • Fenton and Fenton-like Processes: These processes are powerful AOPs capable of degrading recalcitrant organic pollutants. The data on Acid Black 1 suggests high degradation efficiency can be achieved under acidic conditions.

  • Adsorption: The effectiveness of adsorption is highly dependent on the properties of both the adsorbent and the adsorbate (dye). The high removal efficiency of this compound by specialized adsorbents like Ag-Fe nanocomposites highlights the potential of this method for targeted dye removal.

Conclusion

The degradation of this compound and Methylene Blue presents distinct challenges and requires tailored approaches. While Methylene Blue serves as a valuable model compound for studying degradation kinetics and mechanisms, the complex structure of this compound necessitates more potent degradation strategies. For researchers and professionals in drug development, understanding these differences is crucial for designing effective photosensitizers and for developing robust environmental remediation technologies. Future research should focus on direct comparative studies of these and other dye classes under standardized conditions to build a more comprehensive understanding of their degradation pathways and to develop more efficient and universally applicable treatment methods.

References

A Comparative Guide to Advanced Oxidation Processes for Acid Black 234 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective degradation of recalcitrant organic pollutants, such as the trisazo dye Acid Black 234, from industrial wastewater is a significant environmental challenge. Advanced Oxidation Processes (AOPs) have emerged as a promising suite of technologies capable of mineralizing these complex molecules. This guide provides an objective comparison of the performance of various AOPs for the degradation of Acid Black dyes, with a focus on providing supporting experimental data and detailed methodologies. Due to the limited availability of data specifically for this compound, this guide utilizes data from closely related Acid Black and Reactive Black dyes as a comparative proxy.

Data Presentation: Performance of Advanced Oxidation Processes

The following tables summarize the quantitative data on the degradation of various Acid Black and Reactive Black dyes using different AOPs. These tables provide a comparative overview of their efficiency under optimal experimental conditions.

Table 1: Fenton and Photo-Fenton Processes

Dye (Initial Conc.)Process[Fe²⁺]₀ (mM)[H₂O₂]₀ (mM)pHReaction TimeDegradation Efficiency (%)Reference
C.I. Acid Black 1 (50 mg/L)Fenton0.0250.53.5-96.8[1]
Reactive Black 5Photo-Fenton--3->90 (color removal)
Acid Black 172 (Mixture)Heterogeneous Photo-Fenton (Magnetite)0.05% (m/V)40 mg/L3-90.1

Table 2: Ozonation and Catalytic Ozonation

Dye (Initial Conc.)ProcessOzone Dose/FlowratepHReaction TimeDegradation/TOC Removal Efficiency (%)Reference
Acid Black ATT (10-30 mg/L)UV/O₃/PMS20 mg/min O₃, 0.4 mM PMS1010 min100
Acid Black 1 (1.8x10⁻⁵ M)Ozonation--< 25 minComplete decolorization
Reactive Black 5 (100 mg/L)Ozonation60 LPH1280 min58.45 (TOC)
Reactive Black 5 (100 mg/L)Catalytic Ozonation (O₃/Catalyst)60 LPH780 min96 (TOC)

Table 3: Photocatalysis

Dye (Initial Conc.)ProcessCatalyst (Dosage)pHIrradiation TimeDegradation Efficiency (%)Reference
Acid Black 1Mn-doped SrTiO₃--120 min88.3
Reactive Black 5UV/TiO₂---High

Table 4: Persulfate-Based AOPs

Dye (Initial Conc.)ProcessOxidant (Activator)Temperature (°C)Reaction TimeDegradation Efficiency (%)Reference
Acid Black ATT (20 mg/L)UV/O₃/PMS0.4 mM PMS (UV/O₃)-10 min100

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a basis for reproducible research.

Fenton Process for C.I. Acid Black 1 Degradation
  • Reactor: A 2.5 L Pyrex reactor containing 2 L of the C.I. Acid Black 1 wastewater (50 mg/L).

  • Reagents:

    • C.I. Acid Black 1 solution (50 mg/L).

    • FeSO₄·7H₂O (for a final Fe²⁺ concentration of 0.025 mM).

    • H₂O₂ (for a final concentration of 0.5 mM).

    • H₂SO₄ (1+1) and 10% NaOH for pH adjustment.

  • Procedure:

    • The required amount of FeSO₄·7H₂O is added to the dye wastewater and mixed using a magnetic stirrer to ensure homogeneity.

    • The pH of the solution is adjusted to 3.50 using (1+1) H₂SO₄.

    • The necessary amount of H₂O₂ is added to the mixture. This is considered the start of the reaction.

    • The reaction is allowed to proceed with continuous stirring.

    • After the desired reaction time, the pH is increased to above 10 with 10% NaOH to precipitate iron and decompose any residual H₂O₂.

  • Analysis: The degradation of the dye is monitored by measuring the absorbance of the solution at its maximum wavelength using a UV-Vis spectrophotometer.[1]

UV/Ozone/Persulfate Process for Acid Black ATT Degradation
  • Reactor: A photochemical reactor with a volume of 120 mL, equipped with a UV lamp.

  • Reagents:

    • Acid Black ATT solution (20 mg/L).

    • Potassium peroxymonosulfate (B1194676) (PMS) solution (for a final concentration of 0.4 mM).

    • Ozone gas (20 mg/min).

    • HCl and NaOH for pH adjustment.

  • Procedure:

    • 120 mL of the Acid Black ATT solution is placed in the photochemical reactor.

    • The pH of the solution is adjusted to 10.

    • Ozone gas is bubbled through the solution at a rate of 20 mg/min.

    • The UV lamp is switched on to initiate the photochemical reaction.

    • The PMS solution is added to the reactor.

    • The reaction is allowed to proceed for 10 minutes.

  • Analysis: The concentration of the dye is determined spectrophotometrically. Total Organic Carbon (TOC) analysis is performed to assess mineralization.

Photocatalysis of Acid Black 1 using Mn-doped SrTiO₃
  • Catalyst Synthesis: Mn-doped SrTiO₃ perovskite nanostructures are synthesized via a sol-gel method.

  • Reactor: A photocatalytic reactor equipped with a visible light source.

  • Procedure:

    • A suspension of the Mn-doped SrTiO₃ catalyst in the Acid Black 1 dye solution is prepared.

    • The suspension is stirred in the dark to reach adsorption-desorption equilibrium.

    • The solution is then exposed to visible light irradiation with continuous stirring.

    • Aliquots are withdrawn at specific time intervals.

  • Analysis: The concentration of the dye in the filtered aliquots is measured using a UV-Vis spectrophotometer.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the generalized experimental workflows and a proposed degradation pathway for azo dyes subjected to various AOPs.

Experimental_Workflow_Fenton cluster_prep Preparation cluster_reaction Fenton Reaction cluster_analysis Analysis Dye_Solution Acid Black Dye Solution Adjust_pH Adjust pH to ~3.5 Dye_Solution->Adjust_pH Add_FeSO4 Add FeSO₄ Adjust_pH->Add_FeSO4 Add_H2O2 Add H₂O₂ to initiate Add_FeSO4->Add_H2O2 Reaction_Vessel Stirring at Room Temp. Add_H2O2->Reaction_Vessel Quench Quench Reaction (pH > 10) Reaction_Vessel->Quench Sampling Take Aliquots Reaction_Vessel->Sampling Analysis UV-Vis Spectrophotometry Sampling->Analysis Experimental_Workflow_Photocatalysis cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis Dye_Solution Acid Black Dye Solution Add_Catalyst Add Photocatalyst (e.g., TiO₂) Dye_Solution->Add_Catalyst Dark_Adsorption Stir in Dark (Adsorption Equilibrium) Add_Catalyst->Dark_Adsorption Irradiation Irradiate with UV/Visible Light Dark_Adsorption->Irradiation Reaction_Vessel Continuous Stirring Irradiation->Reaction_Vessel Sampling Take Aliquots Reaction_Vessel->Sampling Filter Filter Catalyst Sampling->Filter Analysis UV-Vis Spectrophotometry Filter->Analysis Azo_Dye_Degradation_Pathway Azo_Dye Azo Dye (e.g., Acid Black) Cleavage Cleavage of Azo Bonds (-N=N-) Azo_Dye->Cleavage Radicals •OH, SO₄⁻•, O₂⁻•, h⁺ Radicals->Cleavage Ring_Opening Aromatic Ring Opening Radicals->Ring_Opening Intermediates Aromatic Intermediates (e.g., Naphthoquinones, Phenols, Benzoic Acid) Intermediates->Ring_Opening Cleavage->Intermediates Short_Chain_Acids Short-chain Carboxylic Acids (e.g., Oxalic, Formic Acid) Ring_Opening->Short_Chain_Acids Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Short_Chain_Acids->Mineralization

References

Molecularly Imprinted Polymers Outperform Non-Imprinted Counterparts in Acid Black 234 Removal

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of molecularly imprinted polymers (MIPs) and non-imprinted polymers (NIPs) has demonstrated the superior performance of MIPs in the selective adsorption of the textile dye Acid Black 234. Experimental data reveals that MIPs exhibit significantly higher binding capacity and removal efficiency, underscoring their potential as highly effective materials for environmental remediation and analytical applications.

Molecular imprinting is a technique used to create polymers with tailor-made recognition sites for a specific target molecule. In the case of this compound, a MIP was synthesized using the dye as a template. This process creates cavities within the polymer matrix that are complementary in shape, size, and chemical functionality to the this compound molecule.[1] In contrast, a non-imprinted polymer (NIP) is created using the same procedure but without the template molecule, resulting in a polymer with non-specific binding sites.[2][3]

Performance Metrics: A Clear Advantage for MIPs

The targeted design of MIPs translates into a marked improvement in performance compared to NIPs. Key performance indicators highlight the efficacy of the imprinting process.

A study demonstrated that the adsorption capability of the MIP for this compound was 94% at a pH of 5, significantly higher than the 31% achieved by the NIP under the same conditions.[2][4] This indicates a much stronger affinity of the MIP for the target dye.

Furthermore, the physical characteristics of the polymers play a crucial role in their adsorption capabilities. The specific surface area of the MIP was found to be 232.321 m²/g, a substantial increase from the 32.034 m²/g of the NIP.[2] This larger surface area in the MIP provides more available sites for the dye to bind. The pore volume and radius of the MIP were also significantly larger than those of the NIP, further contributing to its enhanced adsorption capacity.[2]

The maximum adsorption capacity (Qmax) of the MIP for this compound, as determined by the Langmuir adsorption model, was 100 mg/g at 313 K.[2][3] Thermodynamic studies have shown that the adsorption of this compound onto both MIP and NIP is a spontaneous and endothermic process.[2][3]

Performance MetricMolecularly Imprinted Polymer (MIP)Non-Imprinted Polymer (NIP)
Adsorption Capability 94%31%
Specific Surface Area 232.321 m²/g32.034 m²/g
Pore Volume 0.056 cc/g0.0074 cc/g
Pore Radius 12.245 Å3.441 Å
Max. Adsorption Capacity (Qmax) 100 mg/g (at 313 K)Not reported in the study

Experimental Protocols

The synthesis of the MIP and NIP and the subsequent adsorption studies were conducted following specific protocols to ensure accurate comparison.

Synthesis of MIP and NIP

The molecularly imprinted polymer for this compound was prepared using a bulk polymerization method.[2][3] The key components included:

  • Template: this compound

  • Functional Monomer: Methacrylic acid (MAA)

  • Cross-linker: Ethylene glycol dimethacrylate (EGDMA)

  • Initiator: 2,2′-Azobisisobutyronitrile (AIBN)

  • Porogenic Solvent: Methanol

The synthesis involved dissolving the this compound template in methanol, followed by the addition of the functional monomer, cross-linker, and initiator.[2] The mixture was then polymerized.[2] After polymerization, the template molecules were removed, leaving behind specific recognition sites.[1] The non-imprinted polymer was synthesized using an identical procedure, with the crucial exception of omitting the this compound template.[2][3]

Adsorption Studies

The adsorption performance of the synthesized MIP and NIP was evaluated through batch adsorption experiments. The influence of various parameters such as pH and adsorbent dosage on the removal of this compound was investigated. The study found that the optimal conditions for adsorption were a pH of 5 and an adsorbent dosage of 8 mg.[2] The concentration of the dye in the solution before and after adsorption was measured using a UV-vis spectrophotometer to determine the amount of dye adsorbed by the polymers.[2]

Experimental Workflow

The logical flow of the experimental process, from polymer synthesis to performance evaluation, is crucial for understanding the comparative study.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_adsorption Adsorption Studies cluster_analysis Performance Analysis MIP_synthesis MIP Synthesis (with this compound template) MIP_char MIP Characterization (Surface Area, Pore Volume) MIP_synthesis->MIP_char NIP_synthesis NIP Synthesis (without template) NIP_char NIP Characterization (Surface Area, Pore Volume) NIP_synthesis->NIP_char Adsorption_exp Batch Adsorption Experiments (Varying pH, Dosage) MIP_char->Adsorption_exp NIP_char->Adsorption_exp MIP_perf MIP Performance (Adsorption Capacity, Removal %) Adsorption_exp->MIP_perf MIP Data NIP_perf NIP Performance (Adsorption Capacity, Removal %) Adsorption_exp->NIP_perf NIP Data Comparison Comparative Analysis MIP_perf->Comparison NIP_perf->Comparison

Figure 1. Experimental workflow for comparing MIP and NIP performance.

References

Assessing the Cross-Reactivity of Acid Black 234: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing azo dyes in their assays, understanding the potential for cross-reactivity is paramount for accurate and reliable results. This guide provides a framework for evaluating the cross-reactivity of Acid Black 234, a trisazo dye, with other common azo dyes. While specific quantitative cross-reactivity data for this compound is not extensively available in public literature, this document outlines the principles of azo dye cross-reactivity, presents a comparative structural overview, and provides a detailed experimental protocol for its determination.

Principles of Azo Dye Cross-Reactivity

Azo dyes are characterized by the presence of one or more azo groups (-N=N-). Cross-reactivity between different azo dyes in assays, particularly immunoassays, is a known phenomenon that stems from structural similarities.[1][2] Antibodies or other binding agents developed for a specific azo dye may recognize and bind to other dyes that share similar chemical structures or epitopes.[3][4] This can lead to inaccurate quantification, false positives, or a general overestimation of the target analyte's concentration.[3] The degree of cross-reactivity is often dependent on the similarity of the dye's backbone structure and the nature and position of its functional groups.[2][5]

Structural Comparison of Azo Dyes

This compound is a complex trisazo dye.[6] Its potential for cross-reactivity with other azo dyes can be inferred by comparing their structural classifications. Dyes within the same class or those sharing significant structural motifs are more likely to exhibit cross-reactivity.

Dye NameCAS NumberClassMolecular Structure
This compound157577-99-6TrisazoC34H26N10Na2O9S3[6]
Disperse Orange 3730-40-5MonoazoC12H10N4O2
Disperse Blue 12461968-50-5DisazoC17H16N6O4S
Tartrazine (FD&C Yellow 5)1934-21-0MonoazoC16H9N4Na3O9S2
Para Red6410-10-2MonoazoC16H11N3O3

Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

To empirically determine the cross-reactivity of this compound, a competitive ELISA is a highly sensitive and widely used method.[4][7] This assay quantifies the ability of other azo dyes to compete with this compound for binding to a specific antibody.

Objective: To determine the percentage cross-reactivity of various azo dyes against an antibody specific for this compound.

Materials:

  • Microtiter plates (96-well)

  • This compound-protein conjugate (for coating)

  • Anti-Acid Black 234 primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound standard solutions

  • Test azo dye solutions (e.g., Disperse Orange 3, Tartrazine)

  • Plate reader (450 nm)

Procedure:

  • Coating: Coat the wells of a microtiter plate with the this compound-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Add a mixture of the anti-Acid Black 234 primary antibody and either the this compound standard or the test azo dye solution to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes. A blue color will develop.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a plate reader.

Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the known concentrations of the this compound standard.

  • Determine the concentration of each test azo dye that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percentage cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Azo Dye) x 100

Potential Cross-Reactivity in Immunoassays

The following diagram illustrates the principle of cross-reactivity in a competitive immunoassay, where a structurally similar azo dye competes with the target analyte (this compound) for antibody binding sites, leading to an inaccurate signal.

cluster_0 Scenario 1: No Cross-Reactivity cluster_1 Scenario 2: Cross-Reactivity AB234 This compound (Target Analyte) Antibody1 Anti-AB234 Antibody AB234->Antibody1 Specific Binding Signal1 Accurate Signal Antibody1->Signal1 AB234_2 This compound Antibody2 Anti-AB234 Antibody AB234_2->Antibody2 Binding OtherDye Other Azo Dye (Cross-Reactant) OtherDye->Antibody2 Competitive Binding Signal2 Inaccurate Signal (False Positive) Antibody2->Signal2

Immunoassay cross-reactivity mechanism.

While direct cross-reactivity data for this compound with other azo dyes is limited, researchers can anticipate potential cross-reactivity based on structural similarities. To ensure assay specificity, it is crucial to empirically validate the cross-reactivity of this compound with other potentially interfering azo dyes using a robust method such as competitive ELISA. This proactive approach will enhance the accuracy and reliability of experimental results in various research and development applications.

References

A Comparative Analysis of Acid Black 234 and Acid Black 1 as Tracer Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acid Black 234 and Acid Black 1, two azo dyes with applications as tracers in various scientific fields. The selection of an appropriate tracer is critical for the accuracy and relevance of experimental outcomes. This document offers an objective evaluation of their performance, supported by physicochemical data and detailed experimental protocols, to assist researchers in making informed decisions for their specific applications, from environmental fate studies to biological research.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a tracer dye is essential as these characteristics directly influence its behavior in a given experimental system, including its solubility, mobility, and detectability.

PropertyThis compoundAcid Black 1
C.I. Name 30027[1]20470[2]
CAS Number 157577-99-6[1]1064-48-8[3]
Chemical Class Trisazo[1]Disazo
Molecular Formula C₃₄H₂₆N₁₀Na₂O₉S₃[1]C₂₂H₁₄N₆Na₂O₉S₂[3]
Molecular Weight 860.81 g/mol [1]616.49 g/mol [3]
Appearance Black Powder[4]Dark Brown/Black Powder[5]
λmax (in water) ~609 nm[4]~618-620 nm[5][6][7][8]
Solubility in Water Water-soluble[4]10 g/L at 25 °C[5]
pH Stability Stable in a range of pH (e.g., used in studies from pH 3.0-7.0)[4]Most stable in pH 3-11
Lightfastness (AATCC) Not specified7-8 (8 is highest)

Performance as Tracer Dyes: A Comparative Overview

The ideal tracer dye should exhibit high mobility, low adsorption to the medium, excellent stability under experimental conditions, and be easily and accurately detectable. Furthermore, for environmental applications, low toxicity is a critical consideration.

This compound has been noted for its application as a tracer dye in environmental science to investigate the transport and fate of pollutants in soil and water.[4] Its larger molecular size and complex trisazo structure may influence its interaction with environmental matrices. Studies on the adsorption of this compound onto various materials suggest that its mobility can be affected by the physicochemical properties of the medium.[4] Some research has also focused on its photocatalytic degradation, which is a crucial factor for its persistence in studies involving light exposure.[4] It has been described as a genotoxic azo dye, which may limit its use in sensitive ecological systems.[4]

Acid Black 1 , also known as Amido Black 10B, is widely recognized for its use in biological staining, particularly for proteins in electrophoresis.[5] While not as commonly cited as an environmental tracer, its properties make it a candidate for such applications. It is a water-soluble disazo dye with good stability in a broad pH range and high lightfastness. However, studies on its adsorption onto materials like bentonite (B74815) and perlite (B1173460) indicate that it can be prone to sorption, which could impede its movement as an ideal tracer.[9][10] From a toxicological perspective, Acid Black 1 is considered a toxic substance, capable of causing skin and eye irritation, and may be harmful if inhaled or ingested.[3][11]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable experimental outcomes. The following section provides generalized protocols for a soil column study to evaluate the mobility of these dyes and for their quantification.

Experimental Workflow: Soil Column Tracer Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_soil Air-dry and sieve soil pack_column Pack soil into column to a uniform bulk density prep_soil->pack_column saturate Saturate column with background solution (e.g., 0.01 M CaCl2) pack_column->saturate apply_dye Apply a pulse of dye solution to the column surface saturate->apply_dye prep_dye Prepare dye tracer solution of known concentration prep_dye->apply_dye elute Elute the column with background solution at a constant flow rate apply_dye->elute collect Collect leachate fractions at regular intervals elute->collect measure Measure dye concentration in each fraction using UV-Vis spectrophotometry collect->measure btc Generate Breakthrough Curve (Concentration vs. Time) measure->btc analyze Analyze BTC to determine mobility and retardation btc->analyze

Caption: A generalized workflow for conducting a soil column tracer study.

Protocol 1: Soil Column Study for Tracer Mobility

This protocol describes a method to assess the mobility of this compound and Acid Black 1 through a soil matrix.

1. Column Preparation:

  • Air-dry and sieve the desired soil to achieve a uniform particle size.
  • Pack the soil into a glass chromatography column to a consistent bulk density.
  • Slowly wet the column from the bottom with a background electrolyte solution (e.g., 0.01 M CaCl₂) until saturated to avoid air entrapment.

2. Tracer Application:

  • Prepare a stock solution of the tracer dye (e.g., 100 mg/L) in the background solution.
  • Once the column has reached a steady-state flow with the background solution, apply a defined pulse (e.g., 3-5 pore volumes) of the dye solution to the top of the column.

3. Elution and Sample Collection:

  • Immediately after the dye application, resume the flow of the background solution at a constant rate.
  • Collect the leachate from the bottom of the column in fractions at regular time or volume intervals.

4. Analysis:

  • Measure the concentration of the dye in each collected fraction using a UV-Vis spectrophotometer at the respective λmax (approx. 609 nm for this compound and 618-620 nm for Acid Black 1).
  • Plot the normalized concentration (C/C₀) versus the number of pore volumes eluted to generate a breakthrough curve.
  • The shape and position of the breakthrough curve will provide information on the mobility and potential retardation of the dye in the soil.

Protocol 2: Quantification by UV-Vis Spectrophotometry

This protocol outlines the steps for creating a calibration curve to quantify the concentration of the dyes in aqueous samples.

1. Preparation of Standard Solutions:

  • Prepare a concentrated stock solution of the dye (e.g., 1 g/L) in deionized water or the relevant background solution.
  • Perform a series of serial dilutions to prepare a set of standard solutions of known concentrations covering the expected range of the experimental samples.

2. Spectrophotometric Measurement:

  • Set the UV-Vis spectrophotometer to the maximum absorption wavelength (λmax) of the dye.
  • Use the background solution as a blank to zero the instrument.
  • Measure the absorbance of each standard solution.

3. Calibration Curve Generation:

  • Plot the absorbance values versus the corresponding dye concentrations.
  • Perform a linear regression to obtain the equation of the calibration curve (Beer-Lambert Law). The R² value should be close to 1 to ensure linearity.

4. Sample Measurement:

  • Measure the absorbance of the unknown experimental samples.
  • Use the equation from the calibration curve to calculate the concentration of the dye in these samples.

Logical Relationship: Factors Influencing Tracer Dye Selection

The choice between this compound and Acid Black 1, or any tracer dye, depends on a careful consideration of several interconnected factors.

G cluster_dye_props Dye Properties cluster_exp_cond Experimental Conditions cluster_outcome Desired Outcome Adsorption Low Adsorption Selection Optimal Tracer Selection Adsorption->Selection Stability High Stability (pH, light) Stability->Selection Detectability High Detectability Detectability->Selection Toxicity Low Toxicity Toxicity->Selection Medium Medium (Soil, Water, etc.) Medium->Selection Environment Environment (Lab vs. Field) Environment->Selection Duration Experiment Duration Duration->Selection

Caption: Key factors influencing the selection of a suitable tracer dye.

Conclusion

Both this compound and Acid Black 1 possess characteristics that could make them suitable for tracer studies, but their selection is highly dependent on the specific research application.

This compound appears more suited for environmental tracing studies where its behavior as a model pollutant is of interest. However, its potential genotoxicity requires careful consideration, especially in sensitive ecosystems. Its larger molecular structure might lead to different adsorption characteristics compared to smaller dye molecules.

Acid Black 1 is a well-characterized dye with high stability, making it a potentially reliable tracer in controlled laboratory settings where interactions with the medium can be minimized or accounted for. Its higher toxicity is a significant drawback for environmental applications. Its propensity for adsorption should be carefully evaluated for the specific matrix being studied.

Ultimately, the choice between these two dyes necessitates a preliminary study to assess their behavior under the specific experimental conditions, including their interaction with the chosen medium and their stability over the duration of the experiment.

References

Evaluating the Cost-Effectiveness of Acid Black 234 Removal Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of azo dyes, such as Acid Black 234, from industrial wastewater is a critical environmental challenge. This guide provides an objective comparison of the performance and cost-effectiveness of three primary removal methods: adsorption, advanced oxidation processes (AOPs), and biodegradation. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Performance and Cost Comparison

The following table summarizes the quantitative data on the removal efficiency and associated costs for each method. It is important to note that direct cost comparisons are challenging due to variations in experimental conditions, scale of operation, and the specific materials or organisms used.

MethodTechnology/MaterialRemoval Efficiency (%)Initial Investment CostOperational CostKey AdvantagesKey Disadvantages
Adsorption Activated Carbon (from Pine Sawdust)>90High for commercial activated carbon; lower for waste-derived carbons~$0.23/kg for production from woodchip gasificationHigh adsorption capacity, effective for a wide range of dyes.Regeneration can be expensive; disposal of saturated adsorbent.
Molecularly Imprinted Polymers (MIPs)~94Moderate to High (synthesis required)ModerateHigh selectivity for target molecules.Higher initial cost compared to some conventional adsorbents.
Advanced Oxidation Processes (AOPs) Ozonation (O₃)>90High ($72,000 - $146,000 per m³ of treated wastewater for ozonation systems)~$0.05 - $0.12/kWhRapid degradation, high efficiency.High energy consumption, formation of potentially toxic byproducts.
UV/O₃/PMS~100HighHighExtremely rapid and complete degradation.Complex process, high chemical and energy costs.
Photocatalysis (TiO₂)>90Moderate to High (reactor and UV lamp costs)ModerateCan lead to complete mineralization of dyes.Catalyst recovery can be difficult; requires UV light source.
Biodegradation Microbial Consortia70 - 100Low to ModerateLowEnvironmentally friendly, low sludge production.Slower process, sensitive to environmental conditions (pH, temperature).
Enzymatic DegradationVariableHigh (enzyme production)HighHighly specific and effective.High cost of enzymes is a major limitation.

In-Depth Analysis of Removal Methods

Adsorption

Adsorption is a widely used and effective method for removing dyes from wastewater. The process involves the adhesion of dye molecules onto the surface of a solid adsorbent.

Mechanism of Adsorption:

AdsorptionMechanism Dye_in_Solution This compound in Solution Adsorbent_Surface Adsorbent Surface (e.g., Activated Carbon) Dye_in_Solution->Adsorbent_Surface Mass Transfer Adsorbed_Dye Adsorbed This compound Adsorbent_Surface->Adsorbed_Dye Adsorption

Caption: Mechanism of dye removal by adsorption.

Experimental Protocol for Adsorption:

A batch adsorption study is typically conducted to evaluate the efficacy of an adsorbent.

  • Preparation of Adsorbent: The adsorbent (e.g., activated carbon) is washed with deionized water to remove impurities and dried in an oven.

  • Preparation of Dye Solution: A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.

  • Adsorption Experiment: A known mass of the adsorbent is added to a fixed volume of the dye solution of a specific concentration in a flask. The flask is then agitated in a shaker at a constant temperature for a predetermined period.

  • Analysis: After agitation, the solution is filtered to separate the adsorbent. The remaining concentration of this compound in the filtrate is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculation of Removal Efficiency: The percentage of dye removal is calculated using the following formula: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

Advanced Oxidation Processes (AOPs)

AOPs involve the generation of highly reactive hydroxyl radicals (•OH) that can degrade a wide range of organic pollutants, including azo dyes.

Workflow for a Typical AOP Experiment (Photocatalysis):

AOP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Dye Prepare this compound Solution Mix Mix Dye and Catalyst Prepare_Dye->Mix Prepare_Catalyst Prepare TiO₂ Catalyst Suspension Prepare_Catalyst->Mix Irradiate Irradiate with UV Light Mix->Irradiate Sample Take Samples at Intervals Irradiate->Sample Measure Measure Dye Concentration (UV-Vis) Sample->Measure Calculate Calculate Degradation Efficiency Measure->Calculate BiodegradationPathway Azo_Dye This compound (-N=N-) Azoreductase Azoreductase (Microbial Enzyme) Azo_Dye->Azoreductase Enzymatic Cleavage Amines Aromatic Amines Azoreductase->Amines Further_Degradation Further Aerobic Degradation Amines->Further_Degradation Mineralization CO₂, H₂O, N₂ Further_Degradation->Mineralization

Spectrophotometric Analysis of Acid Black 234: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical sciences, the accurate and precise quantification of substances is paramount. This guide provides a comprehensive comparison of the performance of UV-Visible spectrophotometry for the determination of Acid Black 234, a trisazo dye.[1] While spectrophotometry offers a simple and cost-effective analytical approach, understanding its accuracy and precision is crucial for reliable results.[2] This document outlines a typical experimental protocol for method validation and presents expected performance data, alongside a comparison with alternative analytical techniques.

Experimental Protocol: Validation of a UV-Visible Spectrophotometric Method for this compound

This protocol is a representative example based on established guidelines for analytical method validation, such as those from the International Conference on Harmonisation (ICH).[3][4]

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm, equipped with 1 cm quartz cuvettes.

2. Reagents and Materials:

  • This compound reference standard

  • Distilled or deionized water (analytical grade)

  • Volumetric flasks and pipettes (Class A)

3. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of distilled water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 µg/mL to 20 µg/mL.

4. Determination of Maximum Absorbance (λmax):

  • Scan a 10 µg/mL standard solution of this compound across the wavelength range of 400 nm to 800 nm to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is typically observed around 642 nm.

5. Method Validation Parameters:

  • Linearity:

    • Measure the absorbance of the working standard solutions (2, 5, 10, 15, 20 µg/mL) at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the linearity by calculating the correlation coefficient (r²) of the regression line. An acceptable value is typically r² ≥ 0.999.

  • Accuracy:

    • Accuracy is assessed by recovery studies.

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of a target concentration of 10 µg/mL).

    • Analyze each concentration in triplicate.

    • Calculate the percentage recovery using the formula: (Mean experimental concentration / Theoretical concentration) x 100%.

    • Acceptable recovery is typically within 98-102%.[5]

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of a single concentration (e.g., 10 µg/mL) on the same day, under the same experimental conditions.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on three different days.

    • Calculate the Relative Standard Deviation (%RSD) for the absorbance measurements. An acceptable %RSD is typically ≤ 2%.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean of the slope of the calibration curves.

Performance Data Summary

The following table summarizes the expected quantitative data for a validated UV-Visible spectrophotometric method for the determination of this compound.

ParameterAcceptance CriteriaExpected Result
Wavelength of Maximum Absorbance (λmax) N/A~642 nm
Linearity Correlation Coefficient (r²) ≥ 0.9990.9995
Linearity Range2 - 20 µg/mL
Accuracy % Recovery: 98 - 102%99.5% - 101.2%
Precision
Repeatability (%RSD)≤ 2%
Intermediate Precision (%RSD)≤ 2%
Limit of Detection (LOD) N/A~0.15 µg/mL
Limit of Quantification (LOQ) N/A~0.45 µg/mL

Comparison with Alternative Methods

While UV-Visible spectrophotometry is a widely used technique due to its simplicity and low cost, other methods can offer higher selectivity and sensitivity, which may be necessary for complex matrices.

MethodPrincipleAdvantagesDisadvantages
UV-Visible Spectrophotometry Measures the absorption of light by the analyte at a specific wavelength.Simple, rapid, cost-effective, good for routine analysis of pure samples.Lower selectivity (interference from other absorbing species), lower sensitivity compared to other methods.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, followed by detection (e.g., UV-Vis, Mass Spectrometry).High selectivity and sensitivity, allows for the analysis of complex mixtures and the determination of impurities.More complex instrumentation, higher cost, longer analysis time.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Very high sensitivity and specificity, provides structural information.High cost, requires skilled operators, can be affected by matrix effects.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the spectrophotometric determination of this compound.

Spectrophotometry_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing and Validation start Weigh this compound Reference Standard stock Prepare Stock Solution (100 µg/mL) start->stock working Prepare Working Standards (2-20 µg/mL) stock->working measure Measure Absorbance of Standards and Samples working->measure sample_prep Prepare Sample Solution sample_prep->measure scan Determine λmax scan->measure calibration Construct Calibration Curve measure->calibration quantify Quantify Sample Concentration calibration->quantify validate Perform Method Validation (Accuracy, Precision, etc.) quantify->validate

References

inter-laboratory comparison of Acid Black 234 analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Method Performance

The primary techniques for the quantitative analysis of azo dyes like Acid Black 234 are High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) and UV-Visible (UV-Vis) Spectrophotometry. HPLC-DAD offers high selectivity and sensitivity, making it ideal for complex matrices, while UV-Vis spectrophotometry provides a simpler, more cost-effective solution for routine analysis in less complex sample environments.

Data Presentation

The following table summarizes the typical performance characteristics of HPLC-DAD for the analysis of azo dyes. This data is derived from a validated method for a range of azo dye adulterants and serves as a reliable benchmark for the expected performance in the analysis of this compound.[1]

Parameter High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD) UV-Visible Spectrophotometry
Linearity (R²) ≥ 0.9998Typically > 0.995
Limit of Detection (LOD) 0.01–0.04 mg/kgMethod-dependent, generally in the µg/mL range
Limit of Quantitation (LOQ) 0.04–0.12 mg/kgMethod-dependent, generally in the µg/mL range
Accuracy (Recovery %) 96.0–102.6%Typically 95-105%
Precision (RSD%) 0.16–2.01%Typically < 5%

Note: Performance data for UV-Vis spectrophotometry is based on general method validation principles, as specific validated data for this compound was not available in the reviewed literature.

Experimental Protocols

1. High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD)

This method is suitable for the selective and sensitive quantification of this compound in various sample matrices. The reductive cleavage of the azo bond in this compound can lead to the formation of aromatic amines, some of which are carcinogenic.[2][3] Therefore, HPLC-DAD is a preferred method for its ability to separate and quantify the parent dye and potential degradation products.

a. Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, and diode-array detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Ammonium formate (B1220265) (for mobile phase modification).

  • This compound analytical standard.

b. Chromatographic Conditions (Typical):

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at the maximum absorbance wavelength of this compound and other relevant wavelengths for impurities.

  • Injection Volume: 10 µL.

c. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water mixture). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve and dilute the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

2. UV-Visible Spectrophotometry

This method is based on the absorption of light by the chromophores in the this compound molecule. It is a rapid and cost-effective technique suitable for the quantification of the dye in solutions with no interfering substances absorbing at the same wavelength.

a. Instrumentation and Reagents:

  • Double-beam UV-Visible spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Deionized water or other suitable solvent.

  • This compound analytical standard.

b. Measurement Parameters:

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound from 400 to 800 nm to determine the λmax.

  • Blank: Use the same solvent as used for the standards and samples.

c. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a series of at least five calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in deionized water and dilute it to a concentration that falls within the linear range of the calibration curve.

  • Analysis:

    • Set the spectrophotometer to the predetermined λmax of this compound.

    • Zero the instrument using the solvent blank.

    • Measure the absorbance of each standard and the sample solution.

  • Quantification:

    • Create a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.

    • Determine the concentration of this compound in the sample solution using the linear regression equation of the calibration curve.

Mandatory Visualization

The following diagrams illustrate the generalized workflow for the analysis of this compound and the logical relationship of the analytical methods.

Experimental Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Quantification start Start prep_std Prepare Stock & Calibration Standards start->prep_std prep_sample Prepare Sample Solution start->prep_sample cal_curve Generate Calibration Curve prep_std->cal_curve filter_sample Filter Sample (for HPLC) prep_sample->filter_sample uv_vis UV-Vis Analysis prep_sample->uv_vis hplc HPLC-DAD Analysis filter_sample->hplc method_choice Choose Method method_choice->hplc High Selectivity Needed method_choice->uv_vis Simple Matrix hplc->cal_curve uv_vis->cal_curve quantify Quantify Analyte Concentration cal_curve->quantify report Report Results quantify->report

Caption: Generalized workflow for the analysis of this compound.

Signaling Pathway of Analytical Method Selection cluster_input Input Factors cluster_decision Method Choice cluster_output Selected Method sample_matrix Sample Matrix Complexity decision Decision sample_matrix->decision sensitivity Required Sensitivity sensitivity->decision cost Cost & Throughput cost->decision hplc HPLC-DAD decision->hplc Complex Matrix, High Sensitivity uv_vis UV-Vis Spectrophotometry decision->uv_vis Simple Matrix, Lower Cost

Caption: Logical pathway for selecting an analytical method for this compound.

References

Unraveling the Biodegradability of Acid Black 234 in Comparison to Other Industrial Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists, this report provides an in-depth comparison of the biodegradability of the trisazo dye, Acid Black 234, with other major classes of textile dyes. Drawing upon experimental data from various studies, this guide offers a comparative analysis of degradation efficiencies, outlines detailed experimental protocols, and discusses the toxicological implications of the dye degradation process.

While specific biodegradation data for this compound is limited in publicly available literature, its classification as a trisazo dye allows for a robust comparative assessment against other well-studied azo dyes, as well as anthraquinone (B42736) and triphenylmethane (B1682552) dyes. The biodegradability of these dyes is a critical factor in assessing their environmental impact, and this guide aims to provide a clear, data-driven overview for drug development professionals and researchers in the field.

Comparative Biodegradability of Textile Dyes

The biodegradability of textile dyes is highly dependent on their chemical structure. Azo dyes, characterized by one or more azo bonds (-N=N-), are the largest group of synthetic dyes used in the industry. Their degradation typically involves an initial anaerobic cleavage of the azo bond, which leads to the formation of aromatic amines. These amines can then be further degraded under aerobic conditions. Anthraquinone dyes, with their fused aromatic ring structure, are generally more resistant to degradation than azo dyes. Triphenylmethane dyes, another significant class, also exhibit variable biodegradability.

A comparative study on the decolorization of various dye classes by anaerobic sludge revealed that azo dyes, such as Methyl Orange, were decolorized more rapidly than anthraquinone and triphenylmethane dyes.[1] For instance, over 90% of Methyl Orange was decolorized within 8 hours.[1] In contrast, the decolorization of the anthraquinone dye Reactive Blue 19 and the triphenylmethane dye Malachite Green took longer.[1]

The following table summarizes quantitative data from various studies on the biodegradation of different dyes, providing a comparative perspective.

Dye NameDye ClassMicroorganism/TreatmentDecolorization (%)COD Removal (%)TOC Removal (%)TimeReference
Acid Black 24AzoBacillus halodurans90%--6 hours
Reactive Black 5AzoBacterial Consortium>90%~70%-48 hours
Methyl OrangeAzoAnaerobic Sludge>90%52%-8 hours[1]
Reactive Blue 19AnthraquinoneAnaerobic Sludge~80%--12 hours[1]
Direct Blue 71AzoHydrodynamic Cavitation + Ozonation99.2%-7.6-58.3%80 minutes[2]
Reactive Orange 122AzoStreptomyces albidoflavus 3MGH59.87%---[3]
Direct Blue 15AzoStreptomyces albidoflavus 3MGH61.71%---[3]
Direct Black 38AzoStreptomyces albidoflavus 3MGH58.2%---[3]

Experimental Protocols

The assessment of dye biodegradability involves a range of experimental setups and analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Microbial Degradation Assay (Aerobic/Anaerobic)

This protocol outlines a general procedure for assessing the ability of a microbial consortium to degrade a target dye.

  • Microorganism and Culture Conditions: A microbial consortium, often isolated from textile effluent-contaminated sites, is typically used. The consortium is cultured in a suitable growth medium, such as nutrient broth or a mineral salts medium (MSM), supplemented with a carbon source (e.g., glucose) and the dye of interest.

  • Experimental Setup:

    • Anaerobic Degradation: The experiment is conducted in a sealed bioreactor or serum bottles purged with an inert gas (e.g., nitrogen) to create an oxygen-free environment. The culture is incubated at a specific temperature (e.g., 37°C) with gentle agitation.

    • Aerobic Degradation: The experiment is performed in flasks with continuous shaking to ensure sufficient oxygen supply.

    • Sequential Anaerobic-Aerobic Treatment: The effluent from the anaerobic stage is transferred to an aerobic reactor for further degradation of the aromatic amines formed.

  • Sample Collection and Analysis: Samples are withdrawn at regular intervals and centrifuged to separate the biomass. The supernatant is then analyzed for:

    • Decolorization: Measured by monitoring the decrease in absorbance at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer.

    • COD and TOC Removal: Determined using standard methods to assess the reduction in organic load.

    • Degradation Products: Identified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Enzymatic Degradation Assay (Laccase)

This protocol describes the use of laccase, an oxidoreductase enzyme, for dye degradation.

  • Enzyme and Reaction Mixture: Purified or crude laccase is added to a buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0) containing the target dye.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) with shaking.

  • Decolorization Measurement: The decolorization is monitored spectrophotometrically as described above.

Toxicity Assessment

The toxicity of the dye and its degradation products is a crucial aspect of biodegradability assessment.

  • Phytotoxicity Test: The effect of the dye solution before and after degradation is tested on the seed germination and root/shoot elongation of selected plant species (e.g., sorghum, cress).[4][5]

  • Cytotoxicity Test: The toxicity is evaluated against cell lines (e.g., human keratinocytes) or microorganisms.

  • Genotoxicity Test: Assesses the potential of the compounds to damage genetic material.

Visualizing the Biodegradation Workflow

The following diagrams illustrate the typical experimental workflow for assessing dye biodegradability and the general signaling pathway for the microbial degradation of azo dyes.

experimental_workflow cluster_preparation Preparation cluster_degradation Degradation cluster_analysis Analysis cluster_results Results & Conclusion start Start culture Microorganism Culture (Bacterial/Fungal Consortium) start->culture media Preparation of Culture Media start->media dye_sol Preparation of Dye Stock Solution start->dye_sol incubation Incubation (Anaerobic/Aerobic/ Sequential) culture->incubation media->incubation dye_sol->incubation sampling Periodic Sampling incubation->sampling centrifugation Centrifugation sampling->centrifugation supernatant Supernatant Collection centrifugation->supernatant analysis Analytical Measurements (UV-Vis, HPLC, GC-MS, COD, TOC) supernatant->analysis toxicity Toxicity Assessment (Phytotoxicity, Cytotoxicity) supernatant->toxicity data Data Analysis analysis->data toxicity->data conclusion Conclusion data->conclusion

Experimental workflow for assessing dye biodegradability.

azo_dye_degradation_pathway cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage azo_dye Azo Dye (-N=N-) aromatic_amines Aromatic Amines (Often colorless, potentially toxic) azo_dye->aromatic_amines Reductive Cleavage intermediates Intermediate Products aromatic_amines->intermediates Oxidative Degradation mineralization Mineralization (CO2, H2O, N2) intermediates->mineralization azoreductase Azoreductase Enzyme oxidative_enzymes Oxidative Enzymes (e.g., Monooxygenases, Dioxygenases)

General pathway for microbial degradation of azo dyes.

Toxicity of Degradation Products

A critical consideration in the biodegradation of dyes is the toxicity of the resulting metabolites. While the parent dye may be non-toxic, the breakdown products, particularly the aromatic amines from azo dye degradation, can be mutagenic and carcinogenic.[5] Therefore, a comprehensive assessment of biodegradability must include a thorough toxicological analysis of the treated effluent. Studies have shown that while microbial treatment can significantly reduce the color of the dye effluent, the resulting solution may still exhibit toxicity.[4] Phytotoxicity tests have demonstrated that untreated dye solutions can inhibit plant growth, while the toxicity is generally reduced after microbial degradation.[4][5] This underscores the importance of a two-stage anaerobic-aerobic process to ensure the complete mineralization of the dye into non-toxic end products.

Conclusion

References

A Comparative Guide to Alternatives for Acid Black 234 in Textile Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in textile chemistry and material science, the selection of appropriate dyes is critical for achieving desired aesthetics, performance, and sustainability. Acid Black 234 is a widely used trisazo acid dye known for its application on protein fibers like wool and silk, providing a deep black shade. However, the continuous drive for improved performance and reduced environmental impact necessitates an evaluation of viable alternatives. This guide provides an objective comparison between this compound and a prominent alternative, Reactive Black 5, supported by experimental data and detailed protocols.

Performance Characteristics: A Quantitative Comparison

The performance of a dye is primarily evaluated by its fastness properties, which indicate its resistance to various external factors such as washing, light, and rubbing. The following tables summarize the available quantitative data for this compound and Reactive Black 5.

Disclaimer: The fastness data for this compound is specified for wool fabric, while the most comprehensive data for Reactive Black 5 is on cotton. While both are black dyes, direct comparison should be made with caution due to the differing substrates. Reactive dyes are known to form covalent bonds with cellulosic fibers, generally resulting in excellent wash fastness.

Table 1: Fastness Properties of this compound on Wool Fabric

Fastness PropertyTest StandardRating (Grade 1-5, where 5 is best; Light Fastness 1-8, where 8 is best)
Light FastnessISO 105-B027
Soaping FastnessISO 105-C064-5
Seawater FastnessISO 105-E025
Chlorine FastnessISO 105-E035
Perspiration FastnessISO 105-E045

Table 2: Fastness Properties of C.I. Reactive Black 5 on Cotton Fabric

Fastness PropertyTest StandardRating (Grade 1-5, where 5 is best; Light Fastness 1-8, where 8 is best)
Wash FastnessISO 105-C065
Dry Rubbing FastnessISO 105-X125
Wet Rubbing FastnessISO 105-X123-4
Light FastnessISO 105-B025

Environmental and Health Profile

The environmental impact and toxicity of dyes are of paramount concern in modern textile research. The following table provides a comparative overview of the available ecotoxicity data for this compound and Reactive Black 5.

Table 3: Comparative Ecotoxicity Data

OrganismTestThis compoundC.I. Reactive Black 5
Fish (Poecilia reticulata)LC50 (96 h)~1890 mg/L[1]Not readily available
Daphnia magnaEC50 (48 h)> 150 mg/L[1]EC50 = 74.1% concentration[2][3]
Algae (Desmodesmus subspicatus)EC50 (72 h)3.8 mg/L[1]Not readily available
Microorganisms (Activated Sludge)EC50 (3 h)> 100 mg/L[1]Not readily available

It is important to note that the degradation of Reactive Black 5 can lead to the formation of aromatic amines, which can increase toxicity. However, further oxidative treatment processes have been shown to effectively reduce this toxicity[2][3].

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental methodologies are crucial. The following are representative protocols for dyeing wool with acid and reactive dyes.

Dyeing of Wool with this compound (Exhaust Method)

1. Materials:

  • 100% Wool fabric (scoured)

  • This compound

  • Acetic acid (or formic acid)

  • Glauber's salt (sodium sulfate)

  • Levelling agent

  • Laboratory dyeing machine (e.g., Mathis Labomat)

2. Procedure:

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 20:1.

  • Add a wetting agent and a leveling agent to the water.

  • Add Glauber's salt (e.g., 5-10% on weight of fiber - o.w.f.).

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Add the pre-dissolved this compound dye solution.

  • Dyeing Process:

    • Introduce the wetted wool fabric into the cold dyebath.

    • Raise the temperature to 98°C at a rate of 1.5°C/minute.

    • Maintain the temperature at 98°C for 45-60 minutes.

    • Cool the dyebath to 70°C.

  • Rinsing and Soaping:

    • Rinse the dyed fabric thoroughly with warm and then cold water.

    • Perform a soaping treatment with a non-ionic detergent at 60°C for 15 minutes to remove unfixed dye.

    • Rinse again until the water runs clear and air dry.

Dyeing of Wool with a Reactive Dye (e.g., a vinyl sulfone type like Reactive Black 5)

1. Materials:

  • 100% Wool fabric (scoured)

  • Reactive Black 5

  • Glauber's salt (sodium sulfate)

  • Soda ash (sodium carbonate)

  • Levelling agent

  • Acetic acid

2. Procedure:

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 20:1.

  • Add a wetting agent and a leveling agent.

  • Add Glauber's salt (e.g., 50-80 g/L).

  • Adjust the initial pH to a neutral or slightly acidic range (pH 6-7) with acetic acid.

  • Add the pre-dissolved Reactive Black 5 dye solution.

  • Dyeing Process (Exhaustion Phase):

    • Introduce the wetted wool fabric into the cold dyebath.

    • Raise the temperature to 60°C and run for 30-45 minutes to allow for dye exhaustion.

  • Fixation Phase:

    • Gradually add the pre-dissolved soda ash solution to the dyebath to raise the pH to 10.5-11.0.

    • Continue dyeing at 60°C for another 45-60 minutes for fixation.

  • Rinsing and Soaping:

    • Rinse the dyed fabric with cold water.

    • Neutralize with acetic acid.

    • Perform a thorough soaping at the boil with a non-ionic detergent to remove hydrolyzed and unfixed dye.

    • Rinse with hot and then cold water and air dry.

Visualization of Experimental and Logical Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.

Dyeing_Process_Comparison cluster_AcidDye Acid Dyeing Workflow (e.g., this compound) cluster_ReactiveDye Reactive Dyeing Workflow (e.g., Reactive Black 5) A_Start Start: Scoured Wool A_DyeBath Prepare Acidic Dyebath (pH 4.5-5.5) A_Start->A_DyeBath A_Dyeing Exhaust Dyeing at 98°C A_DyeBath->A_Dyeing A_Rinse Rinse A_Dyeing->A_Rinse A_Soap Soap at 60°C A_Rinse->A_Soap A_End End: Dyed Wool A_Soap->A_End R_Start Start: Scoured Wool R_DyeBath Prepare Neutral Dyebath R_Start->R_DyeBath R_Exhaust Exhaustion at 60°C R_DyeBath->R_Exhaust R_Fix Alkali Fixation (pH 10.5-11.0) R_Exhaust->R_Fix R_Rinse Rinse & Neutralize R_Fix->R_Rinse R_Soap Soap at Boil R_Rinse->R_Soap R_End End: Dyed Wool R_Soap->R_End

Caption: Comparative workflow for acid and reactive dyeing of wool.

Dye_Selection_Logic cluster_Criteria Key Selection Criteria cluster_Alternatives Potential Dye Classes Start Dye Selection Requirement: Black Shade on Protein Fiber Wash_Fastness High Wash Fastness? Start->Wash_Fastness Light_Fastness High Light Fastness? Start->Light_Fastness Environment Environmental Impact a Primary Concern? Start->Environment Acid_Dye This compound Wash_Fastness->Acid_Dye No (Good, but potentially lower) Reactive_Dye Reactive Black 5 Wash_Fastness->Reactive_Dye Yes Light_Fastness->Acid_Dye Yes Light_Fastness->Reactive_Dye No (Potentially lower) Environment->Acid_Dye Lower (Consider metal content and effluent) Environment->Reactive_Dye Moderate (Consider effluent) Natural_Dye Natural Black Dyes (e.g., Logwood) Environment->Natural_Dye Yes

Caption: Logical workflow for selecting an alternative to this compound.

References

Safety Operating Guide

Personal protective equipment for handling Acid Black 234

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Acid Black 234

This guide provides crucial safety and logistical information for handling this compound (CAS No. 157577-99-6) in a laboratory setting. Adherence to these guidelines is essential for the safety of all personnel.

Hazard Identification and Safety Summary

Before handling this compound, it is critical to be aware of its associated hazards. This information is summarized from available Safety Data Sheets (SDS).

Hazard CategoryDescription
Eye Irritation Causes irritation and potential inflammation upon contact.[1]
Skin Irritation Prolonged or repeated contact may lead to skin irritation.[1]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[1]
Ingestion Harmful if swallowed, potentially causing gastrointestinal irritation.[1]
Chronic Effects Possible risks of irreversible effects; mutagenicity has been reported.[1]
Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for handling this compound to minimize exposure. The required level of PPE depends on the specific laboratory operation.

PPE CategoryRoutine Handling (e.g., weighing, solution prep)Spill CleanupEmergency Response
Eye/Face Protection Tightly fitting safety goggles or chemical safety glasses.[2]Tightly fitting safety goggles and a full-face shield.Full-face respirator.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, rubber).[2][4]Heavy-duty, chemical-resistant gloves.Gauntlet-style, chemical-resistant gloves.
Body Protection Laboratory coat or chemical-resistant apron.[2]Chemical-resistant suit or coveralls.Full chemical protective suit.
Respiratory Protection Not generally required if handled in a certified chemical fume hood. Use an approved respirator if dust is generated.[1][2]Air-purifying respirator with appropriate cartridges for dusts and vapors.Self-Contained Breathing Apparatus (SCBA).[3]
Footwear Closed-toe shoes.Chemical-resistant boots.Chemical-resistant boots.

Operational Plan: Safe Handling Protocol

Always handle this compound in a designated area, preferably within a certified chemical fume hood, to control airborne levels.[2] An eyewash station and safety shower must be readily accessible.[2]

Step-by-Step Handling Procedure
  • Preparation:

    • Before starting, ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Put on the appropriate PPE as outlined in the table above for routine handling.

  • Weighing and Transfer:

    • Handle this compound as a powder. Minimize dust generation and accumulation during handling.[2]

    • Use a spatula to carefully weigh the desired amount of the chemical on weighing paper or in a suitable container within the fume hood.

    • Close the primary container tightly immediately after use.[2]

  • Solution Preparation:

    • Slowly add the weighed this compound powder to the solvent (e.g., water, methanol) while stirring to prevent clumping and splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2]

    • Decontaminate all surfaces and equipment used.

    • Remove contaminated clothing and wash it before reuse.[2]

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound & Minimize Dust prep_area->handle_weigh Proceed when ready handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Equipment & Surfaces handle_dissolve->cleanup_decon After experiment cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash

Diagram 1: Workflow for Safe Handling of this compound.

Experimental Protocol Example

Preparation of Molecularly Imprinted Polymers (MIPs)

This protocol describes the use of this compound as a template molecule in the synthesis of MIPs for selective dye adsorption, as referenced in scientific literature.[5]

Methodology:

  • Template Solution: Dissolve 0.215 g of this compound dye in 10 mL of methanol (B129727) and stir for 10 minutes. This solution serves as the template for the polymer.[5]

  • Monomer Addition: Add 150 mmol of methacrylic acid (MAA), the functional monomer, to the template solution. Let the mixture stand for two hours to allow for pre-polymerization complex formation.[5]

  • Cross-linker Addition: Add 225 mmol of ethylene (B1197577) glycol dimethacrylate (EGDMA), a cross-linking agent, and let the mixture stand for another 15 minutes.[5]

  • Initiation and Polymerization: Add 2 mg of 2,2'-azobisisobutyronitrile (AIBN), the initiator. Place the solution in a 60 °C water bath for 24 hours to facilitate bulk polymerization and form the MIP product.[5]

Disposal Plan

This compound waste must be treated as hazardous. Do not discharge the chemical or its containers into sewer systems or municipal trash.[3]

Step-by-Step Disposal Procedure
  • Waste Segregation:

    • Designate a specific, clearly labeled, and chemically resistant container for all this compound waste, including contaminated PPE (gloves, etc.) and labware.[6]

    • The container must have a secure, leak-proof lid.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and list "this compound" as a constituent.[6] Include the approximate concentration and quantity.

  • Storage:

    • Keep the hazardous waste container tightly closed when not in use.[2]

    • Store the container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials like strong oxidizing agents.[1][2][6]

  • Arranging for Pickup:

    • Follow your institution's specific procedures for chemical waste disposal.

    • Contact your Environmental Health and Safety (EHS) department or a licensed chemical waste contractor for pickup.

    • The material may be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

cluster_collection 1. Waste Collection cluster_storage 2. Storage cluster_disposal 3. Final Disposal collect_waste Collect Waste in Designated Container label_waste Label Container as 'Hazardous Waste' collect_waste->label_waste store_waste Store in Secure Area label_waste->store_waste check_compat Ensure Away From Incompatible Materials store_waste->check_compat contact_ehs Contact EHS for Pickup check_compat->contact_ehs dispose_professional Professional Disposal contact_ehs->dispose_professional

Diagram 2: Procedural Flow for Proper Disposal of this compound.
Spill Management

In case of a spill, immediately evacuate non-essential personnel. Wearing appropriate PPE (see table), clean up the spill.[2]

  • For solid spills: Carefully sweep or vacuum the material to avoid generating dust.[2] Place the collected material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.

cluster_ppe Required PPE Level task Task routine_ppe Routine Handling PPE (Goggles, Gloves, Lab Coat) task->routine_ppe Weighing/ Solution Prep spill_ppe Spill Cleanup PPE (Face Shield, Heavy Gloves, Coveralls) task->spill_ppe Small Spill emergency_ppe Emergency Response PPE (Full Respirator, SCBA, Full Suit) task->emergency_ppe Large Spill/ Fire

Diagram 3: Relationship Between Task and Required PPE Level.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.